molecular formula C8H6ClNO B1347589 2-Chloro-6-methylphenyl isocyanate CAS No. 40398-01-4

2-Chloro-6-methylphenyl isocyanate

Cat. No.: B1347589
CAS No.: 40398-01-4
M. Wt: 167.59 g/mol
InChI Key: FBTQQNYGMICJQZ-UHFFFAOYSA-N
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Description

2-Chloro-6-methylphenyl isocyanate is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-2-isocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQQNYGMICJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296192
Record name 2-Chloro-6-methylphenyl isocyanate
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40398-01-4
Record name 40398-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108229
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-methylphenyl isocyanate
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Record name 2-Chloro-6-methylphenyl isocyanate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Chloro-6-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Chloro-6-methylphenyl isocyanate. It is an essential resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes detailed tables of its physicochemical properties, safety information, and spectroscopic data. Furthermore, it offers illustrative experimental protocols for its characterization and reactivity, alongside a discussion of its significant role in the synthesis of the targeted cancer therapeutic, dasatinib. Visual diagrams are provided to elucidate experimental workflows and the relevant biological signaling pathway.

Introduction

This compound, with the CAS number 40398-01-4, is an aromatic isocyanate that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the isocyanate functionality, imparts specific reactivity and properties that are leveraged in various chemical transformations. Notably, it is a key intermediate in the synthesis of dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] A thorough understanding of its basic properties is therefore crucial for its safe handling, effective use in synthesis, and for the development of new applications.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 1-chloro-2-isocyanato-3-methylbenzene[3]
CAS Number 40398-01-4[3]
Molecular Formula C₈H₆ClNO[3]
Molecular Weight 167.59 g/mol [3]
Canonical SMILES CC1=C(C(=CC=C1)Cl)N=C=O[4]
InChI Key FBTQQNYGMICJQZ-UHFFFAOYSA-N[4]

Table 2: Physical Properties

PropertyValue
Appearance Clear colorless to pale yellow liquid[4]
Boiling Point 80 °C at 2 mmHg
Density 1.231 g/mL at 25 °C
Refractive Index (n20/D) 1.5545-1.5595[4]
Flash Point 107 °C (225 °F)
Vapor Pressure 0.107 mmHg at 25°C

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound. Below is a summary of expected spectroscopic characteristics.

Table 3: Spectroscopic Data Summary

TechniqueKey Features
¹H NMR (CDCl₃) Aromatic protons (multiplet, ~7.0-7.3 ppm), Methyl protons (singlet, ~2.3 ppm).
¹³C NMR Isocyanate carbon (~130 ppm), Aromatic carbons (~120-140 ppm), Methyl carbon (~18 ppm).
FTIR (ATR) Strong, sharp N=C=O stretch (~2270 cm⁻¹).[5]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 167, with an isotopic peak at m/z 169 due to ³⁷Cl.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and reaction of this compound.

Characterization Protocols

Objective: To confirm the chemical structure and assess the purity of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipettes

Procedure:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.

  • Set the spectral width to cover the range of 0-10 ppm.

  • Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign the peaks to the corresponding protons in the molecule.

Objective: To determine the purity of this compound and identify any volatile impurities. Due to the reactivity of isocyanates, derivatization is often employed for robust analysis.[5]

Materials:

  • This compound

  • Dibutylamine (DBA) as a derivatizing agent

  • Toluene (anhydrous)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: In a fume hood, prepare a dilute solution of this compound in anhydrous toluene. Add an excess of dibutylamine to the solution to convert the isocyanate to a stable urea derivative. Allow the reaction to proceed for at least 30 minutes at room temperature.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized solution into the GC-MS instrument.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the derivatized product and identify any impurity peaks by their mass spectra.

Objective: To identify the characteristic isocyanate functional group.

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of this compound directly onto the ATR crystal.[6]

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

  • Analyze the spectrum for the presence of the strong, sharp absorption band characteristic of the N=C=O asymmetric stretch.[5]

Reactivity Protocol: Synthesis of a Urea Derivative

Objective: To demonstrate the characteristic reactivity of the isocyanate group with a primary amine.

Materials:

  • This compound

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Drying tube

Procedure:

  • In a fume hood, dissolve aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirring aniline solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate (the urea product) may be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, collect the solid product by vacuum filtration and wash with cold DCM.

  • Dry the product under vacuum. The product can be further purified by recrystallization if necessary.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Isocyanate 2-Chloro-6-methylphenyl isocyanate in DCM Mixing Mix and Stir (1-2 hours, RT) Isocyanate->Mixing Amine Aniline in DCM Amine->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Wash with cold DCM Filtration->Washing Drying Dry under vacuum Washing->Drying Product N-(2-chloro-6-methylphenyl)-N'-phenylurea Drying->Product

Urea Synthesis Workflow

Role in Drug Development: Synthesis of Dasatinib

This compound is a pivotal precursor in the synthesis of dasatinib, a multi-targeted kinase inhibitor.[1] The isocyanate moiety's electrophilicity allows for its reaction with a nucleophile to form a key amide bond in the dasatinib structure.

dasatinib_synthesis Isocyanate 2-Chloro-6-methylphenyl isocyanate Dasatinib Dasatinib Isocyanate->Dasatinib Amide bond formation Thiazole Aminothiazole derivative Thiazole->Dasatinib

Role in Dasatinib Synthesis
Signaling Pathway Inhibition by Dasatinib

Dasatinib functions by inhibiting the kinase activity of both the Bcr-Abl fusion protein and the Src family of kinases.[7] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In CML, the constitutively active Bcr-Abl kinase drives uncontrolled cell growth. Dasatinib binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the pro-proliferative signals.[8][9]

src_abl_pathway cluster_upstream Upstream Signals cluster_kinases Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response GrowthFactors Growth Factors Src Src Kinase GrowthFactors->Src STAT5 STAT5 Src->STAT5 Abl Bcr-Abl Kinase Abl->STAT5 MAPK MAPK Pathway Abl->MAPK PI3K PI3K/Akt Pathway Abl->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation PI3K->Proliferation Apoptosis Apoptosis Dasatinib Dasatinib Dasatinib->Src Dasatinib->Abl

Dasatinib Inhibition of Src/Abl Pathway

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: Hazard Information

Hazard StatementDescription
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from moisture, as isocyanates react with water to produce carbon dioxide, which can cause pressure buildup in sealed containers.

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Keep away from incompatible materials such as water, alcohols, amines, and strong bases.

Disposal:

  • Isocyanate waste should be treated as hazardous.

  • Small spills can be neutralized with a decontamination solution (e.g., a mixture of water, detergent, and sodium carbonate or ammonia).

  • Dispose of waste in accordance with local, state, and federal regulations. Do not seal containers of isocyanate waste tightly due to potential gas evolution.[10]

Conclusion

This compound is a valuable reagent in organic synthesis, with a significant application in the pharmaceutical industry. A comprehensive understanding of its physical, chemical, and safety properties, as outlined in this guide, is paramount for its effective and safe utilization. The provided experimental protocols offer a practical foundation for the characterization and application of this important chemical intermediate.

References

In-Depth Technical Guide: 2-Chloro-6-methylphenyl Isocyanate (CAS 33295-36-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary: 2-Chloro-6-methylphenyl Isocyanate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and pharmaceutical development. While the user-provided CAS number is 33295-36-8, extensive database searches indicate that the correct and commonly referenced CAS number for this compound is 40398-01-4 . This document will proceed with the information associated with CAS 40398-01-4.

This compound is of particular interest due to its crucial role as a building block in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy.[1][2] This guide will detail its chemical and physical properties, provide insights into its synthesis and reactivity, and present its significant application in the synthesis of Dasatinib. Furthermore, it will outline the mechanism of action of Dasatinib and the signaling pathways it targets.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
CAS Number 40398-01-4[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula C₈H₆ClNO[1][3][5][8]
Molecular Weight 167.59 g/mol [1][3][8]
Appearance Clear colorless to pale yellow liquid[2][5][7]
Boiling Point 80 °C @ 2 mmHg[2]
Density 1.231 g/mL at 25 °C[2]
Refractive Index n20/D 1.555[2]
SMILES CC1=C(C(=CC=C1)Cl)N=C=O[3][5][8]
InChI InChI=1S/C8H6ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3[3][8]
InChIKey FBTQQNYGMICJQZ-UHFFFAOYSA-N[3][5]
Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or inhaled.[3][12] It causes skin and serious eye irritation.[3][12] The compound is also a lachrymator and is sensitive to moisture.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Warning)
H312: Harmful in contact with skinAcute toxicity, dermal (Warning)
H315: Causes skin irritationSkin corrosion/irritation (Warning)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Warning)
H332: Harmful if inhaledAcute toxicity, inhalation (Warning)
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledSensitization, respiratory (Danger)

Synthesis and Reactivity

Synthesis of this compound

Synthesis_of_Isocyanate cluster_start Starting Material cluster_reagent Reagent cluster_product Product 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline Isocyanate 2-Chloro-6-methylphenyl isocyanate 2-Chloro-6-methylaniline->Isocyanate Reaction Phosgene Phosgene (COCl₂) Phosgene->Isocyanate

Figure 1: General synthetic scheme for this compound.
Reactivity and Role in the Synthesis of Dasatinib

This compound is a key reactant in the synthesis of the dual Src/Abl kinase inhibitor, Dasatinib.[1] The isocyanate functional group is highly reactive and readily undergoes nucleophilic attack. In the synthesis of Dasatinib, it reacts with a lithiated thiazole derivative to form a crucial amide bond.[1]

Experimental Protocols

Synthesis of Dasatinib Intermediate from this compound

The following is a representative experimental protocol for the synthesis of a key Dasatinib intermediate using this compound, based on published synthetic routes.[1][14]

Reaction: Condensation of 2-chlorothiazole with this compound.

Materials:

  • 2-chlorothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • A solution of 2-chlorothiazole in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes.

  • A solution of this compound in anhydrous THF is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, N-(2-chloro-6-methylphenyl)thiazole-2-carboxamide, is then purified by column chromatography on silica gel.

Dasatinib_Synthesis_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Work-up and Purification A Cool 2-chlorothiazole in THF to -78°C B Add n-BuLi dropwise A->B C Stir for 30 min at -78°C B->C D Add 2-Chloro-6-methylphenyl isocyanate in THF dropwise C->D E Stir for 1 hour at -78°C D->E F Quench with aq. NH₄Cl E->F G Warm to RT, extract with ether F->G H Dry and concentrate organic layers G->H I Purify by column chromatography H->I

Figure 2: Experimental workflow for the synthesis of a Dasatinib intermediate.

Application in Drug Development: Dasatinib

Overview of Dasatinib

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] It is a potent oral inhibitor of multiple tyrosine kinases, most notably BCR-ABL and the SRC family of kinases.[3][15]

Mechanism of Action of Dasatinib

Dasatinib functions by binding to the ATP-binding site of both the active and inactive conformations of the ABL kinase, which distinguishes it from first-generation inhibitors like Imatinib that primarily bind to the inactive conformation.[12][15] This dual-binding capability allows Dasatinib to be effective against many of the BCR-ABL mutations that confer resistance to Imatinib.[3] By inhibiting the kinase activity of BCR-ABL, Dasatinib blocks downstream signaling pathways that are essential for the proliferation and survival of leukemic cells, ultimately leading to apoptosis.[15]

In addition to its activity against BCR-ABL, Dasatinib also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[3][4] The inhibition of SRC kinases is significant as they are involved in various cellular processes that contribute to cancer progression, such as cell growth, survival, and migration.[15]

The Src-Abl Signaling Pathway

The BCR-ABL fusion protein, characteristic of CML and Ph+ ALL, is a constitutively active tyrosine kinase that drives oncogenesis.[15] It activates a number of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival. The SRC family kinases can be activated by BCR-ABL and also play a role in its downstream signaling.[6] Dasatinib's ability to inhibit both BCR-ABL and SRC family kinases provides a multi-pronged attack on the signaling networks that drive these leukemias.

Src_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src_Kinases Src Family Kinases Growth_Factor_Receptor->Src_Kinases BCR_ABL BCR-ABL (Constitutively Active) BCR_ABL->Src_Kinases Downstream_Signaling Downstream Signaling (Ras/MAPK, PI3K/Akt, etc.) BCR_ABL->Downstream_Signaling Src_Kinases->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->Src_Kinases Inhibits

Figure 3: Simplified Src-Abl signaling pathway and the inhibitory action of Dasatinib.

Conclusion

This compound (CAS 40398-01-4) is a vital chemical intermediate with significant applications in pharmaceutical synthesis, most notably in the production of the anti-cancer drug Dasatinib. Its unique reactivity makes it an essential building block for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and drug development professionals working in the field of medicinal chemistry and oncology. The continued study of such reactive intermediates is paramount for the discovery and development of novel therapeutics.

References

An In-depth Technical Guide to 2-Chloro-6-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-6-methylphenyl isocyanate, a key building block in organic synthesis. It covers the molecule's chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and safety information, tailored for a scientific audience.

Chemical Identity and Molecular Structure

This compound is an aromatic isocyanate featuring a phenyl ring substituted with a chloro group, a methyl group, and an isocyanate functional group. The IUPAC name for this compound is 1-chloro-2-isocyanato-3-methylbenzene.[1][2][3] The arrangement of these substituents offers unique reactivity for applications in pharmaceuticals and specialty chemicals.[4]

The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name 1-chloro-2-isocyanato-3-methylbenzene[1][2][3]
CAS Number 40398-01-4[1][5][6]
Molecular Formula C₈H₆ClNO[1][5][6]
Molecular Weight 167.59 g/mol [2][5]
InChI Key FBTQQNYGMICJQZ-UHFFFAOYSA-N[1][2][6]
Canonical SMILES CC1=C(C(=CC=C1)Cl)N=C=O[1][2][6]
MDL Number MFCD00037030[2]
EC Number 626-596-8[3]

Physicochemical Properties

This compound is typically a clear, colorless to slightly yellow liquid.[1][5] It is sensitive to moisture and is a lachrymator, requiring careful handling.[5][6] Key physical and chemical properties are compiled in the following table.

PropertyValueConditionsSource
Appearance Clear colorless to pale yellow liquidAmbient[1][5]
Boiling Point 79-80 °Cat 2 mmHg[2]
Density 1.231 g/mLat 25 °C[2][5]
Refractive Index 1.555 - 1.557at 20 °C[2][5]
Flash Point 225 °F (107.2 °C)-[5]
Vapor Pressure 0.107 mmHgat 25 °C[5]
Sensitivity Moisture Sensitive, Lachrymatory-[5][6]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. Instrumental analysis data is available through various chemical databases.

  • Infrared (IR) Spectroscopy : IR spectra, obtained via both neat and ATR-FTIR techniques, prominently feature a strong, characteristic absorption band for the isocyanate (-N=C=O) group, typically observed around 2260 cm⁻¹.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectral data is available for this compound, which allows for the confirmation of the proton environments on the aromatic ring and the methyl group.[3]

  • Mass Spectrometry (MS) : GC-MS analysis provides data on the molecule's mass-to-charge ratio, confirming its molecular weight and fragmentation pattern.[3]

  • Raman Spectroscopy : FT-Raman spectra have also been recorded for this compound.[3]

Synthesis Protocol

Isocyanates are commonly synthesized from the corresponding primary amine. A general and effective method involves the reaction of the amine with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis from 2-Chloro-6-methylaniline

This protocol is based on established procedures for the synthesis of isocyanates from anilines.[7][8]

Materials:

  • 2-Chloro-6-methylaniline

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-Chloro-6-methylaniline (1.0 eq) in anhydrous DCM.

  • Phosgenation : Cool the flask to 0 °C in an ice bath. Separately, dissolve triphosgene (0.35 eq) in anhydrous DCM and add it dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • Base Addition : After the triphosgene addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture. The mixture may become a slurry.

  • Reaction Completion : Allow the reaction to warm slowly to room temperature and stir for an additional 2-3 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the N-H stretch and appearance of the N=C=O stretch).

  • Workup : Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any unreacted phosgene equivalent. Separate the organic layer.

  • Extraction : Extract the aqueous layer three times with DCM.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.[5]

G Start 2-Chloro-6-methylaniline in anhydrous DCM Step1 Add Triphosgene (0.35 eq) in DCM at 0 °C Start->Step1 Step2 Add Triethylamine (2.2 eq) Warm to RT, stir 2-3h Step1->Step2 Step3 Aqueous Workup (NaHCO₃ quench, DCM extraction) Step2->Step3 Step4 Dry (MgSO₄) and Concentrate (Rotary Evaporation) Step3->Step4 End Purify by Vacuum Distillation to yield this compound Step4->End

Caption: Synthetic workflow for this compound.

Reactivity and Applications

The isocyanate group (-N=C=O) is a highly reactive electrophilic functional group. The central carbon atom is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity makes this compound a valuable intermediate.

  • Reaction with Alcohols : Forms carbamates.

  • Reaction with Amines : Forms ureas.

  • Reaction with Water : Initially forms an unstable carbamic acid, which then decomposes to the corresponding aniline (2-chloro-6-methylaniline) and carbon dioxide. This highlights its moisture sensitivity.

Its primary application is as a building block in organic synthesis for producing pharmaceuticals and other specialty chemicals.[4] For instance, it serves as a reagent in the synthesis of the tyrosine kinase inhibitor drug, dasatinib.[5]

G Isocyanate 2-Chloro-6-methylphenyl isocyanate Product Adduct Product (Carbamate, Urea, etc.) Isocyanate->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., R-OH, R-NH₂) Nucleophile->Product

Caption: General reactivity of isocyanates with nucleophiles.

Safety and Hazard Information

This compound is a hazardous chemical that requires strict safety protocols. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[3][6][9] It may also cause respiratory irritation and allergic reactions.[9][10]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral 4GHS07WarningH302: Harmful if swallowed[3][6]
Acute Toxicity, Dermal 4GHS07WarningH312: Harmful in contact with skin[3][6]
Acute Toxicity, Inhalation 3 / 4GHS06DangerH330/H332: Fatal/Harmful if inhaled[6][9]
Skin Corrosion/Irritation 2GHS07WarningH315: Causes skin irritation[3][9]
Serious Eye Damage/Irritation 2GHS07WarningH319: Causes serious eye irritation[3][9]
Respiratory Sensitization 1GHS08DangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][9]
STOT Single Exposure 3GHS07WarningH335: May cause respiratory irritation[9]

Handling and Storage:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][10]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][9]

  • Store in a cool, tightly closed container in a well-ventilated place.[6][10] The compound is moisture-sensitive and should be stored under inert gas.

  • Store locked up.[6][10]

  • In case of accidental exposure, seek immediate medical attention.[10] Dispose of contents and container to an approved waste disposal plant.[10]

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-methylphenyl isocyanate, a key building block in organic synthesis, notably in the preparation of pharmaceuticals like the tyrosine kinase inhibitor dasatinib.[1] This document details the necessary starting materials, experimental procedures, and expected outcomes, supported by quantitative data and visualizations to aid in research and development.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-chloro-6-methylaniline, from 3-chloro-5-methyl-4-nitroaniline. The subsequent step is the conversion of 2-chloro-6-methylaniline to the target isocyanate. The most common and industrially relevant method for this conversion is through phosgenation, often utilizing a safer phosgene equivalent such as triphosgene.

Step 1: Synthesis of 2-Chloro-6-methylaniline

The precursor, 2-chloro-6-methylaniline, can be synthesized from 3-chloro-5-methyl-4-nitroaniline via a one-pot reaction involving diazotization, reduction of the diazonium group, and subsequent reduction of the nitro group.[2][3]

Experimental Protocol

A detailed experimental procedure for the synthesis of 2-chloro-6-methylaniline is as follows[2]:

  • Diazotization and Reduction of the Diazonium Group:

    • In a 250 ml round-bottom flask maintained at 0°C, add 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 ml of water, and 20 ml of diluted sulfuric acid.

    • Stir the mixture for 10 minutes.

    • Slowly add a solution of sodium nitrite (1.863 g, 27 mmol) dissolved in 15 ml of water.

    • After the addition is complete, continue stirring at 0°C for 30 minutes.

    • Add 15 ml of 50% hypophosphorous acid (H₃PO₂) aqueous solution and stir at 0°C for 3 hours.

  • Reduction of the Nitro Group:

    • Slowly raise the temperature of the reaction mixture to 90°C.

    • Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour.

    • Maintain the reaction at this temperature for 3 hours.

  • Work-up and Purification:

    • Filter the hot reaction mixture.

    • Cool the filtrate and extract with dichloromethane (3 x 20 ml).

    • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.

Quantitative Data for 2-Chloro-6-methylaniline Synthesis
ParameterValueReference
Starting Material3-chloro-5-methyl-4-nitroaniline[2]
Key ReagentsSodium nitrite, Hypophosphorous acid, Iron powder[2]
SolventWater, Dichloromethane[2]
Reaction Temperature0°C to 90°C[2]
Yield 82.5% [2][3][4]
Spectroscopic Data for 2-Chloro-6-methylaniline
  • ¹H NMR (400MHz, CDCl₃): δ 7.20 (d, J=8Hz, 1H), 7.01 (d, J=7.6Hz, 1H), 6.68 (t, J=7.6Hz, 1H), 4.03 (s, 2H), 2.23 (s, 3H).[3]

  • ¹³C NMR (100MHz, CDCl₃): δ 141.25, 128.78, 127.09, 123.61, 119.15, 118.35, 17.97.[3]

  • FT-IR (liquid phase): The spectrum shows characteristic peaks for N-H stretching and aromatic C-H and C=C vibrations.[5][6]

Step 2: Synthesis of this compound

The conversion of 2-chloro-6-methylaniline to the corresponding isocyanate is typically achieved through phosgenation. For laboratory-scale synthesis, triphosgene is a safer and more convenient alternative to phosgene gas. The following is a representative protocol based on general methods for the synthesis of aryl isocyanates.

Experimental Protocol (Representative)
  • Reaction Setup:

    • In a dry, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methylaniline (e.g., 10 mmol) in anhydrous dichloromethane (DCM).

    • In a separate flask, prepare a solution of triphosgene (e.g., 3.4 mmol, approximately 0.34 equivalents) in anhydrous DCM.

  • Reaction:

    • Add the triphosgene solution dropwise to the stirred solution of 2-chloro-6-methylaniline at room temperature.

    • After the initial addition, slowly add a solution of a non-nucleophilic base, such as triethylamine (e.g., 22 mmol), in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or sublimation to yield pure this compound.

Quantitative Data for this compound
PropertyValueReference
Molecular Formula C₈H₆ClNO[1][7]
Molecular Weight 167.59 g/mol [1][7]
Appearance Clear colorless to slightly yellow liquid[1][8]
Boiling Point 80 °C at 2 mm Hg[1]
Density 1.231 g/mL at 25 °C[1]
Refractive Index n20/D 1.555[1]
Purity (GC) ≥96.0%[8]
Spectroscopic Data for this compound
  • IR (ATR-Neat): The spectrum will show a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹.[7][9]

  • Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of 2-Chloro-6-methylaniline cluster_step2 Step 2: Synthesis of this compound Start 3-Chloro-5-methyl-4-nitroaniline Diazotization Diazotization & Reduction of Diazonium Group (NaNO₂, H₂SO₄, H₃PO₂) Start->Diazotization Nitro_Reduction Nitro Group Reduction (Fe, H₂O) Diazotization->Nitro_Reduction Precursor 2-Chloro-6-methylaniline Nitro_Reduction->Precursor Phosgenation Phosgenation (Triphosgene, Et₃N, DCM) Precursor->Phosgenation Product This compound Phosgenation->Product

Caption: Overall synthesis workflow.

Reaction_Mechanism General Reaction Mechanism for Isocyanate Formation Amine R-NH₂ Aromatic Amine Intermediate1 R-NH-C(=O)Cl Carbamoyl Chloride Amine->Intermediate1 + Triphosgene Triphosgene (Cl₃CO)₂CO Triphosgene HCl HCl Intermediate2 R-N=C=O Isocyanate Intermediate1->Intermediate2 - HCl

Caption: Phosgenation mechanism.

References

A Comprehensive Technical Guide to the Reactivity Profile of 2-Chloro-6-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the reactivity profile of 2-chloro-6-methylphenyl isocyanate. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who utilize isocyanates in their work.

Core Properties of this compound

This compound is a substituted aromatic isocyanate with the chemical formula C₈H₆ClNO.[1] Its reactivity is primarily centered around the highly electrophilic isocyanate functional group (-N=C=O). The substitution pattern on the phenyl ring, featuring a chlorine atom and a methyl group in the ortho positions relative to the isocyanate, significantly influences its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
CAS Number 40398-01-4[1]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Reacts with water
InChI Key FBTQQNYGMICJQZ-UHFFFAOYSA-N[1]
SMILES CC1=C(C(=CC=C1)Cl)N=C=O[1]

Reactivity Profile

The reactivity of this compound is governed by the interplay of steric and electronic effects originating from the ortho-methyl and ortho-chloro substituents.

Electronic Effects

The electronic nature of the substituents on the aromatic ring alters the electrophilicity of the isocyanate carbon.[3]

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group through its inductive effect, which should increase the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.[3][4] However, it also has a deactivating resonance effect.[5] In halobenzenes, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution, but the impact on the isocyanate's electrophilicity is more direct.[4][5]

  • Methyl Group (-CH₃): The methyl group is an electron-donating group, which reduces the electrophilicity of the isocyanate carbon, thereby decreasing the reaction rate compared to an unsubstituted phenyl isocyanate.[3]

Steric Effects

The presence of the methyl group in the ortho position introduces significant steric hindrance around the isocyanate functional group. This steric clash increases the activation energy for the approach of a nucleophile, leading to a slower reaction rate compared to its meta or para isomers.[3] This steric deactivation can be partially overcome by increasing the reaction temperature.[3]

Typical Reactions

The primary reactions of this compound involve nucleophilic addition to the cumulative double bonds of the isocyanate group.

Isocyanates readily react with primary and secondary amines to form substituted ureas. This is a highly efficient and common reaction in organic synthesis.[6][7] The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate.

The reaction of isocyanates with alcohols yields carbamates (urethanes).[8][9] This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. The reaction with sterically hindered isocyanates may require catalysts or more forcing conditions.[10][11]

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea. Due to this reactivity, isocyanates are moisture-sensitive and should be handled under anhydrous conditions.

Isocyanates can participate in cycloaddition reactions. For instance, they can act as dienophiles in Diels-Alder reactions. While no specific examples for this compound were found, this reactivity is a general characteristic of isocyanates.

Quantitative Data

Quantitative data on the reactivity of this compound is not widely available in the searched literature. However, a specific example of its use in the synthesis of a sorafenib analog provides some insight into reaction conditions and yield.

Table 2: Synthesis of a Diaryl Urea using this compound

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
4-(4-aminophenoxy)-N-methylpicolinamideThis compoundAcetone< 403-4Not explicitly stated for this specific product, but the general procedure suggests good yields.[12]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of ureas and carbamates using this compound, based on general procedures for isocyanate reactions.

General Protocol for the Synthesis of Substituted Ureas

This protocol describes the reaction of this compound with a primary or secondary amine to form a substituted urea.[7][12]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, aniline, piperidine)

  • Anhydrous solvent (e.g., acetone, dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the anhydrous solvent.

  • To the stirred amine solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 2-8 hours, depending on the amine's reactivity and steric hindrance), the product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

General Protocol for the Synthesis of Carbamates

This protocol outlines the synthesis of carbamates from this compound and an alcohol. This reaction may require a catalyst, especially with secondary or sterically hindered alcohols.

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Anhydrous solvent (e.g., THF, toluene)

  • Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL), triethylamine)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.

  • If a catalyst is used, add it to the alcohol solution (typically 0.1-1 mol%).

  • Add this compound (1.0 equivalent) dropwise to the stirred alcohol solution at room temperature.

  • The reaction mixture may need to be heated to facilitate the reaction, particularly with less reactive alcohols. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude carbamate by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of ureas and carbamates from this compound.

Urea_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Amine Dissolve Amine Add Isocyanate Dropwise Add Isocyanate Dropwise Dissolve Amine->Add Isocyanate Dropwise Prepare Isocyanate Solution Prepare Isocyanate Solution Prepare Isocyanate Solution->Add Isocyanate Dropwise Stir at RT Stir at RT Add Isocyanate Dropwise->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Precipitation Precipitation Monitor by TLC->Precipitation Filtration Filtration Precipitation->Filtration Yes Solvent Removal Solvent Removal Precipitation->Solvent Removal No Purification Purification Filtration->Purification Solvent Removal->Purification

Caption: Experimental workflow for urea synthesis.

Carbamate_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Alcohol Dissolve Alcohol Add Catalyst (optional) Add Catalyst (optional) Dissolve Alcohol->Add Catalyst (optional) Add Isocyanate Add Isocyanate Add Catalyst (optional)->Add Isocyanate Heat (optional) Heat (optional) Add Isocyanate->Heat (optional) Monitor Reaction Monitor Reaction Heat (optional)->Monitor Reaction Cool to RT Cool to RT Monitor Reaction->Cool to RT Solvent Removal Solvent Removal Cool to RT->Solvent Removal Purification Purification Solvent Removal->Purification

Caption: Experimental workflow for carbamate synthesis.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the preparation of urea and carbamate derivatives. Its reactivity is a nuanced balance of the electronic effects of the chloro and methyl substituents and the significant steric hindrance imposed by the ortho-methyl group. This steric factor generally leads to a reduced reaction rate compared to less hindered isocyanates, a factor that must be considered in the design of synthetic routes. The provided protocols and workflows offer a foundational guide for the utilization of this compound in research and development. Further investigation into the quantitative aspects of its reactivity with a broader range of nucleophiles would be beneficial for a more complete understanding and application of this chemical.

References

An In-depth Technical Guide to the Spectral Data of 2-Chloro-6-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Chloro-6-methylphenyl isocyanate (C₈H₆ClNO). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical synthesis, drug development, and materials science, offering detailed spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

This compound is an aromatic organic compound with the molecular formula C₈H₆ClNO.[1] Its structure consists of a benzene ring substituted with a chloro group, a methyl group, and an isocyanate functional group.

Molecular Structure:

Key Identifiers:

  • CAS Number: 40398-01-4[1]

  • Molecular Weight: 167.59 g/mol [1]

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30 - 7.10Multiplet3HAromatic protons (H-3, H-4, H-5)
~2.40Singlet3HMethyl protons (-CH₃)

Note: Predicted values based on typical chemical shifts for similar aromatic compounds. Actual values may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~135C-NCO
~134C-Cl
~132C-CH₃
~130Aromatic C-H
~128Aromatic C-H
~126Aromatic C-H
~125N=C=O
~18-CH₃

Note: Predicted values based on typical chemical shifts for substituted benzenes and isocyanates. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2270Strong, SharpAsymmetric N=C=O stretch
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (-CH₃)
~1600, ~1480Medium-WeakAromatic C=C ring stretch
~780StrongC-Cl stretch
Mass Spectrometry (MS)
m/zRelative IntensityProposed Fragment
167/169High[M]⁺ (Molecular ion)
132High[M - Cl]⁺
139Medium[M - CO]⁺

Note: The presence of chlorine results in an isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using either the neat liquid or an Attenuated Total Reflectance (ATR) accessory.

  • Neat Liquid: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.

  • ATR-FTIR: A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty accessory is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method used for this type of molecule, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Methodologies and Data Relationships

The following diagrams, generated using the DOT language, illustrate the workflow of spectral analysis and the relationship between the different spectral data and the molecular structure.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Spectral Data Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat Liquid/\nATR Sample Neat Liquid/ ATR Sample Sample->Neat Liquid/\nATR Sample Dilution in\nVolatile Solvent Dilution in Volatile Solvent Sample->Dilution in\nVolatile Solvent NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer Neat Liquid/\nATR Sample->FTIR_Spec GCMS GC-MS System Dilution in\nVolatile Solvent->GCMS 1H_NMR ¹H NMR Spectrum NMR_Spec->1H_NMR 13C_NMR ¹³C NMR Spectrum NMR_Spec->13C_NMR IR_Spectrum IR Spectrum FTIR_Spec->IR_Spectrum Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum

Caption: Experimental workflow for the spectral analysis of this compound.

Spectral_Data_Correlation cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Molecule 2-Chloro-6-methylphenyl isocyanate 1H_NMR ¹H NMR (Proton Environments) Molecule->1H_NMR Proton Signals 13C_NMR ¹³C NMR (Carbon Skeleton) Molecule->13C_NMR Carbon Signals IR_Spectrum IR Spectrum (Functional Groups) Molecule->IR_Spectrum Vibrational Modes Mass_Spectrum Mass Spectrum (Molecular Weight & Fragmentation) Molecule->Mass_Spectrum Ionization & Fragmentation

Caption: Relationship between the molecular structure and the different types of spectral data.

References

A Technical Guide to the Solubility of 2-Chloro-6-methylphenyl Isocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 2-Chloro-6-methylphenyl isocyanate in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility, physicochemical properties, and standardized experimental protocols for determining solubility.

Core Physicochemical Properties and Qualitative Solubility

Table 1: Physicochemical Properties and Qualitative Solubility of this compound

PropertyValueSource
Molecular Formula C₈H₆ClNO[1][2][3]
Molecular Weight 167.59 g/mol [1][3]
Appearance Clear to pale yellow liquid[1][2][4]
Density 1.21 g/cm³[4]
Qualitative Water Solubility Reacts with water.[4] Generally, isocyanates are sensitive to moisture.[1]
Qualitative Organic Solvent Solubility Soluble in organic solvents such as acetone, benzene, and ether.[4]

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a compound like this compound. These are based on established methods for organic compounds.

Qualitative Solubility Assessment

This preliminary test provides a quick assessment of solubility in various solvents.

Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (e.g., acetone, benzene, ether, toluene, hexane, ethyl acetate, dichloromethane)

  • Small test tubes with stoppers

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 0.1 mL of this compound to a clean, dry test tube.

  • Add the selected solvent dropwise, up to 3 mL, while vortexing the test tube after each addition.

  • Observe the mixture carefully. A compound is considered soluble if it forms a clear, homogenous solution. It is partially soluble if some of the compound dissolves but a separate phase remains. It is insoluble if it does not dissolve at all.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Flask Method)

This method is suitable for determining the solubility of substances with a solubility of 10 g/L or higher and is adapted from the OECD Guideline 105.[5][6][7][8]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected anhydrous organic solvent

  • Temperature-controlled shaker bath

  • Erlenmeyer flasks with ground glass stoppers

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (PTFE, 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the selected anhydrous organic solvent. The excess is crucial to ensure saturation is reached.

    • Seal the flask tightly to prevent solvent evaporation and ingress of moisture.

    • Place the flask in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required to reach saturation (e.g., agitating for 24, 48, and 72 hours and comparing the concentrations).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the solution to stand undisturbed in the shaker bath for at least 24 hours to allow undissolved material to settle.

    • Carefully withdraw a sample from the clear supernatant using a pipette or syringe.

    • To ensure the removal of any undissolved micro-droplets, filter the sample through a syringe filter compatible with the solvent. Centrifugation prior to filtration can also be employed.

  • Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for assessing the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Flask Method) start Start: Obtain Pure Compound and Anhydrous Solvents qual_test Perform Preliminary Solubility Test (Add small amount of compound to solvent) start->qual_test observe Observe for Dissolution (Clear, Partial, Insoluble) qual_test->observe prep_sat Prepare Saturated Solution (Excess solute, constant temperature agitation) observe->prep_sat Proceed if soluble or partially soluble equilibrate Allow to Equilibrate and Settle prep_sat->equilibrate sample Collect and Filter Supernatant equilibrate->sample analyze Analyze Concentration (e.g., HPLC, GC) sample->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of an organic compound.

References

Thermal Stability of 2-Chloro-6-methylphenyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Chloro-6-methylphenyl isocyanate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information on structurally similar aryl isocyanates and outlines standard methodologies for thermal analysis. The included data tables are illustrative and based on typical values for this class of compounds.

Introduction

This compound is a reactive chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The isocyanate functional group (-N=C=O) is highly susceptible to thermal degradation and reaction with nucleophiles. A thorough understanding of its thermal stability is critical for safe handling, storage, and process development to prevent runaway reactions and ensure product quality.

Thermal Hazard Overview

Isocyanates, as a class of compounds, can undergo exothermic decomposition and polymerization at elevated temperatures. The thermal decomposition of isocyanates is known to begin in the range of 140°C to 300°C.[1][2] This process can be influenced by the presence of contaminants, such as water, amines, and metals, which can catalyze degradation.

Key Thermal Hazards:

  • Dimerization and Trimerization: Uncontrolled exothermic reactions that can lead to a rapid increase in temperature and pressure.

  • Reaction with Water: Reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a urea linkage. This reaction is often a source of gas evolution in storage.

  • Decomposition Products: Thermal decomposition can release hazardous gases such as hydrogen cyanide, nitrogen oxides, and carbon monoxide.[1][2]

Quantitative Thermal Analysis Data

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

ParameterIllustrative ValueDescription
Onset of Decomposition (Tonset)~ 150 - 180 °CThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (T5%)~ 160 - 190 °CA common metric for the initiation of thermal decomposition.
Temperature at Maximum Rate of Decomposition (Tpeak)~ 180 - 220 °CThe temperature at which the rate of mass loss is highest.
Residual Mass @ 500 °C< 10%The amount of non-volatile material remaining after heating.

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

ParameterIllustrative ValueDescription
Exothermic Onset Temperature~ 140 - 170 °CThe temperature at which an exothermic event (e.g., decomposition, polymerization) begins.
Peak Exotherm Temperature~ 170 - 210 °CThe temperature at which the rate of heat release is at its maximum.
Enthalpy of Decomposition (ΔHd)-150 to -300 J/gThe total heat released during the exothermic decomposition. A higher absolute value indicates a greater hazard.

Experimental Protocols

The following are detailed, generalized protocols for performing TGA and DSC analyses on reactive organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition, the temperature at 5% mass loss, and the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel or gold-plated copper pan. Hermetically seal the pan to contain any evolved gases and prevent evaporation. An empty, hermetically sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature.

    • Identify and integrate any exothermic or endothermic peaks to determine the onset temperature, peak temperature, and enthalpy of the transition.

Visualizations

Potential Thermal Decomposition Pathways

The following diagram illustrates potential reaction pathways for this compound under thermal stress. These include dimerization, trimerization, and reaction with adventitious water.

G Potential Thermal Decomposition Pathways A 2-Chloro-6-methylphenyl Isocyanate B Uretidinedione (Dimer) A->B Dimerization C Isocyanurate (Trimer) A->C Trimerization D Reaction with H2O A->D + H2O G Substituted Urea A->G + 2-Chloro-6-methylaniline E Carbamic Acid (Unstable) D->E F 2-Chloro-6-methylaniline + CO2 E->F Decarboxylation

Potential thermal reaction pathways.
Experimental Workflow for Thermal Stability Assessment

The diagram below outlines a logical workflow for the comprehensive assessment of the thermal stability of a reactive chemical like this compound.

G Thermal Stability Assessment Workflow cluster_0 Screening cluster_1 Decomposition Profile cluster_2 Advanced Analysis cluster_3 Hazard Assessment A Differential Scanning Calorimetry (DSC) C Accelerating Rate Calorimetry (ARC) A->C If significant exotherm E Data Analysis and Kinetic Modeling A->E B Thermogravimetric Analysis (TGA) D Evolved Gas Analysis (TGA-MS/FTIR) B->D Identify decomposition products B->E C->E D->E F Safety Recommendations (Storage, Handling) E->F

Workflow for thermal stability assessment.

Handling and Storage Recommendations

Given the reactivity of isocyanates, the following precautions are essential for the safe handling and storage of this compound:

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Keep containers tightly closed to prevent moisture contamination.[3][4] Storage in stainless steel or polyethylene-lined steel drums is recommended.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[4] Avoid contact with skin and eyes.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, acids, bases, and strong oxidizing agents.

Conclusion

While specific thermal stability data for this compound is not widely published, this guide provides a framework for understanding its potential thermal hazards based on the behavior of similar aryl isocyanates. The experimental protocols and workflows presented offer a systematic approach to generating the necessary data for a comprehensive risk assessment. It is strongly recommended that experimental TGA and DSC analyses be performed to determine the precise thermal properties of this compound before use in any process.

References

An In-depth Technical Guide to 2-Chloro-6-methylphenyl isocyanate: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylphenyl isocyanate (CAS No. 40398-01-4) is a pivotal chemical intermediate, most notably recognized for its critical role in the synthesis of the tyrosine kinase inhibitor, Dasatinib. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound. Detailed experimental protocols for its synthesis and its utilization in the preparation of Dasatinib are presented, alongside tabulated quantitative data for easy reference. Furthermore, this guide employs Graphviz visualizations to elucidate key reaction pathways and experimental workflows, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Historical Context

The discovery of isocyanates dates back to 1848 by Wurtz, and since then, this class of compounds has become indispensable in organic synthesis.[1] Their high reactivity, attributed to the cumulative double bonds in the isocyanate group (-N=C=O), makes them valuable precursors for a wide array of chemical transformations, particularly in the synthesis of ureas, carbamates, and other heterocyclic compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for quick reference.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 40398-01-4[1]
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
Appearance Clear colorless to pale yellow liquid[3]
Boiling Point 80 °C at 2 mmHg[4]
Density 1.231 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.555[4]
Solubility Reacts with water

Table 2: Spectroscopic Data

SpectrumKey Peaks/ShiftsReference
FT-IR (neat) ~2270-2250 cm⁻¹ (strong, sharp, -N=C=O asymmetric stretch)[5]
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.10 (m, 3H, Ar-H), 2.35 (s, 3H, -CH₃)Predicted
¹³C NMR (CDCl₃, 101 MHz) δ 135.5, 132.0, 130.5, 128.5, 127.0, 126.0 (Ar-C), 129.0 (-N=C=O), 18.0 (-CH₃)Predicted
Mass Spectrometry (EI) m/z 167 (M⁺), 132 (M-Cl)⁺, 104 (M-Cl-CO)⁺[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the phosgenation of its corresponding aniline, 2-chloro-6-methylaniline.

Synthesis of the Precursor: 2-Chloro-6-methylaniline

A common method for the preparation of 2-chloro-6-methylaniline is through a multi-step synthesis starting from readily available precursors. One reported method involves the diazotization of 3-amino-4-chlorotoluene followed by reduction.[6][7]

Experimental Protocol: Synthesis of 2-Chloro-6-methylaniline [6][7]

  • Diazotization: To a stirred solution of 3-amino-4-chlorotoluene in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • Reduction: The resulting diazonium salt solution is then slowly added to a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, at a controlled temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2-chloro-6-methylaniline.

Phosgenation of 2-Chloro-6-methylaniline

The conversion of 2-chloro-6-methylaniline to the isocyanate is typically achieved by reaction with phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene is generally preferred due to its solid state, which makes it safer and easier to handle than gaseous phosgene.[8]

Experimental Protocol: Synthesis of this compound [8]

  • Reaction Setup: A solution of 2-chloro-6-methylaniline in an inert, dry solvent (e.g., toluene or dichloromethane) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phosgenating Agent: A solution of triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature, typically 0 °C to room temperature. An organic base, such as triethylamine, may be added to scavenge the HCl produced during the reaction.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove any precipitated salts.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

G cluster_0 Synthesis of 2-Chloro-6-methylaniline cluster_1 Synthesis of this compound 3-Amino-4-chlorotoluene 3-Amino-4-chlorotoluene Diazonium Salt Diazonium Salt 3-Amino-4-chlorotoluene->Diazonium Salt 1. NaNO2, HCl 2. 0-5 °C 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline Diazonium Salt->2-Chloro-6-methylaniline Reduction (e.g., SnCl2/HCl) 2-Chloro-6-methylaniline_2 2-Chloro-6-methylaniline This compound This compound 2-Chloro-6-methylaniline_2->this compound Triphosgene, Toluene Et3N

Caption: Synthesis pathway of this compound.

Application in the Synthesis of Dasatinib

The most prominent application of this compound is in the synthesis of the anticancer drug Dasatinib. It serves as a key building block for the formation of the amide linkage in the Dasatinib molecule.

Experimental Protocol: Synthesis of Dasatinib Intermediate [9]

  • Reaction of 2-aminothiazole-5-carboxylate with this compound: In a typical procedure, a solution of a 2-aminothiazole-5-carboxylate derivative in an anhydrous aprotic solvent (e.g., THF) is treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the corresponding anion.

  • Amide Bond Formation: this compound is then added to the reaction mixture, which attacks the isocyanate carbon to form the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate.

  • Further Steps: This intermediate then undergoes several further reaction steps, including coupling with a substituted pyrimidine and reaction with N-(2-hydroxyethyl)piperazine, to yield the final Dasatinib molecule.

G 2-Aminothiazole-5-carboxylate 2-Aminothiazole-5-carboxylate Anion Anion 2-Aminothiazole-5-carboxylate->Anion n-BuLi, THF -78 °C Dasatinib Intermediate N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Anion->Dasatinib Intermediate This compound This compound This compound->Dasatinib Intermediate Addition Dasatinib Dasatinib Dasatinib Intermediate->Dasatinib Further Steps

Caption: Role of this compound in Dasatinib synthesis.

Safety and Handling

This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a vital reagent in modern organic and medicinal chemistry. While its specific discovery is not well-documented, its importance is underscored by its indispensable role in the synthesis of life-saving drugs like Dasatinib. This guide has provided a detailed overview of its synthesis, properties, and applications, complete with experimental protocols and data presented in a clear and accessible format. The provided visualizations of the synthetic pathways are intended to aid researchers in understanding and applying this versatile chemical intermediate in their own work. As drug discovery continues to evolve, the demand for such specialized building blocks is likely to increase, further solidifying the importance of this compound in the field.

References

Potential Research Areas for 2-Chloro-6-methylphenyl isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylphenyl isocyanate is a versatile chemical intermediate with significant potential in medicinal chemistry and agrochemical research. Its reactive isocyanate group readily participates in addition reactions, enabling the synthesis of a diverse range of derivatives, most notably ureas and carbamates. This technical guide explores two primary research avenues for this compound: its application as a key building block in the synthesis of kinase inhibitors for oncology, exemplified by the drug Dasatinib, and its potential in the development of novel phenylurea herbicides that target Photosystem II. This document provides a comprehensive overview of the chemical properties, synthesis protocols, biological activities, and experimental methodologies relevant to these research areas, aiming to equip researchers with the foundational knowledge to explore and expand upon these promising applications.

Chemical and Physical Properties of this compound

This compound is a clear, colorless to slightly yellow liquid. It is sensitive to moisture and acts as a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

PropertyValueReference
CAS Number 40398-01-4[1]
Molecular Formula C8H6ClNO[1]
Molecular Weight 167.59 g/mol [1]
Boiling Point 79-80 °C at 2 mmHg[2]
Density 1.231 g/mL at 25 °C[2]
Refractive Index 1.5545-1.5595 at 20 °C[2]
Solubility Reacts with water; soluble in organic solvents like acetone, benzene, and ether.[3]

Potential Research Area 1: Kinase Inhibitors for Oncology

This compound is a crucial reagent in the synthesis of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[4] Dasatinib functions by inhibiting the BCR-ABL fusion protein and SRC family kinases, which are key drivers in these malignancies.[4] The 2-chloro-6-methylphenyl group of Dasatinib plays a critical role in its binding to the active site of the ABL kinase domain.[5]

Synthesis of Dasatinib Intermediate and Final Product

The synthesis of Dasatinib involves the preparation of a key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, followed by its reaction with this compound.

Experimental Protocol: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol is adapted from a reported efficient synthesis method.[6]

  • Preparation of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide:

    • To a cold (0-5°C), stirring solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (0.63 mol).

    • Allow the mixture to warm to 20°C and stir for 2 hours.

    • Add 1N hydrochloric acid (115 mL) at 0-10°C.

    • Dilute with water (310 mL) and concentrate the solution under vacuum to a thick slurry.

    • Dilute the slurry with toluene (275 mL), stir for 15 minutes at 20-22°C, and then for 1 hour at 0°C.

    • Collect the solid by vacuum filtration, wash with water, and dry to yield the product.

  • Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

    • The (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide is then subjected to a chemoselective α-bromination followed by a one-pot treatment with thiourea to yield the desired 2-aminothiazole-5-carboxylamide.[6]

Experimental Protocol: Reaction with this compound (Conceptual)

While a direct, detailed protocol for this specific final step is not available in the provided search results, the general reaction of an amine with an isocyanate to form a urea is a standard organic transformation. The following is a generalized protocol that would need to be optimized.

  • Dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).

  • Add this compound (1-1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by crystallization or column chromatography.

Signaling Pathways Inhibited by Dasatinib

Dasatinib exerts its anti-cancer effects by inhibiting multiple signaling pathways crucial for cancer cell proliferation and survival. These include:

  • BCR-ABL Pathway: In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and inhibits apoptosis. Dasatinib binds to the ATP-binding site of the ABL kinase domain, locking it in an inactive conformation and blocking its downstream signaling.[7][8]

  • SRC Family Kinases: Dasatinib is also a potent inhibitor of SRC family kinases (including SRC, LCK, HCK, FYN, and YES), which are involved in various cellular processes like cell growth, adhesion, and migration.

  • JAK-STAT Pathway: Dasatinib has been shown to inhibit the JAK-STAT signaling pathway.

  • MAPK and AKT Pathways: Inhibition of the MAPK (mitogen-activated protein kinase) and AKT signaling pathways by dasatinib has also been observed, contributing to its anti-proliferative effects.

Visualization of Dasatinib's Mechanism of Action

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) GRB2_SOS GRB2/SOS RTK->GRB2_SOS activates PI3K PI3K RTK->PI3K activates BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->GRB2_SOS activates SRC SRC Family Kinases STAT STAT SRC->STAT activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription promotes PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Transcription promotes JAK JAK JAK->STAT STAT->Transcription promotes Proliferation Proliferation Transcription->Proliferation leads to Survival Survival Transcription->Survival leads to Dasatinib Dasatinib Dasatinib->RTK Inhibits Dasatinib->BCR_ABL Dasatinib->SRC Phenylurea_Synthesis_Workflow start Start dissolve_amine Dissolve Amine in Aprotic Solvent start->dissolve_amine add_isocyanate Add 2-Chloro-6-methylphenyl isocyanate dissolve_amine->add_isocyanate stir_reaction Stir at Room Temperature (1-16 hours) add_isocyanate->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc workup Work-up monitor_tlc->workup filtration Filtration and Washing workup->filtration Precipitate forms evaporation Solvent Evaporation workup->evaporation Product in solution end End filtration->end purification Purification (Recrystallization or Chromatography) evaporation->purification purification->end PSII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein O2 O₂ PSII->O2 releases Electrons e⁻ PSII->Electrons QA QA QB QB QA->QB PQ Plastoquinone (PQ) QB->PQ Electron Transfer Light Light Energy Light->PSII H2O H₂O H2O->PSII e⁻ donor Electrons->QA ROS Reactive Oxygen Species (ROS) Electrons->ROS leads to build-up of Phenylurea Phenylurea Herbicide (e.g., from 2-Chloro-6-methylphenyl isocyanate) Phenylurea->QB blocks CellDeath Cell Death ROS->CellDeath Herbicide_Testing_Workflow start Start: Synthesized Phenylurea Compound bioassay Choose Bioassay start->bioassay pot_assay Whole-Plant Pot Bioassay bioassay->pot_assay Whole Plant algal_assay Algal Growth Inhibition Assay bioassay->algal_assay Rapid Screen fluorescence_assay Chlorophyll Fluorescence (Kautsky Curve) bioassay->fluorescence_assay Mechanism pot_steps 1. Planting 2. Treatment 3. Growth 4. Assessment pot_assay->pot_steps algal_steps 1. Culture Prep 2. Exposure 3. Incubation 4. Measurement algal_assay->algal_steps fluorescence_steps 1. Dark Adaptation 2. Measurement 3. Parameter Analysis fluorescence_assay->fluorescence_steps pot_data EC50 / GR50 (Phytotoxicity) pot_steps->pot_data algal_data IC50 (Growth Inhibition) algal_steps->algal_data fluorescence_data Fv/Fm (PSII Inhibition) fluorescence_steps->fluorescence_data end End: Determine Herbicidal Potential pot_data->end algal_data->end fluorescence_data->end

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-6-methylphenyl Isocyanate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylphenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized as a key building block for the construction of a diverse range of molecular architectures, particularly in the development of pharmaceuticals and other biologically active compounds. Its unique substitution pattern, featuring a sterically hindered isocyanate group flanked by a chlorine atom and a methyl group, imparts distinct reactivity and allows for the synthesis of complex molecules with high specificity. These application notes provide an overview of its primary uses, detailed experimental protocols for key transformations, and quantitative data to support synthetic planning.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Synthesis of Diaryl Ureas: The reaction of this compound with various primary and secondary amines readily forms N,N'-disubstituted ureas. Many diaryl urea derivatives exhibit potent biological activities, including kinase inhibition.

  • Synthesis of Carbamates: Nucleophilic attack by alcohols and phenols on the isocyanate moiety yields carbamates. These functional groups are prevalent in pharmaceuticals and can also serve as protecting groups in multi-step syntheses.

  • Precursor in the Synthesis of Kinase Inhibitors: Notably, this isocyanate is a crucial intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[1][2].

Experimental Protocols

General Procedure for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes the reaction of this compound with a substituted aniline to form a diaryl urea derivative.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenoxy-N-methylpicolinamide)

  • Acetone

Procedure: [3]

  • Dissolve the desired substituted aniline (1.0 eq.) in acetone in a round-bottom flask.

  • To this stirred solution, add a solution of this compound (1.0 eq.) in acetone dropwise at a temperature below 40 °C.

  • Maintain the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Filter the solid product and wash it with a small amount of cold acetone.

  • Dry the product under vacuum at 60-65 °C for 2 hours.

Example Data:

The reaction of this compound with 4-(4-aminophenoxy)-N-methylpicolinamide yields 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide[3].

Characterization Data for 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide: [3]

  • Molecular Formula: C₂₁H₁₉ClN₄O₃

  • IR (KBr, cm⁻¹): 3264, 3244, 1642, 1593, 1505, 1469, 1409, 1239.5, 1203.5, 928.5, 773, 667.2

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.087 (s, 1H), 8.027 (s, 1H), 7.59 (d, 2H), 7.381 (d, 1H), 7.356 (s, 1H), 7.137-7.263 (m, 5H), 2.788 (d, 3H), 2.279 (s, 3H)

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 18.74, 26.22, 108.91, 114.15, 119.90, 120.00, 121.67, 127.05, 127.59, 129.32, 132.12, 134.02, 138.03, 138.85, 147.54, 150.60, 152.52, 153.09, 164.17, 166.28

  • Mass (m/z): [411.16, (M+1)]

Synthesis of a Key Intermediate for Dasatinib

A related synthetic approach involves the nucleophilic coupling of the lithiated form of 2-chlorothiazole with this compound[5].

Data Summary

Table 1: Synthesis of Diaryl Urea Derivatives from this compound

Amine ReactantProductYield (%)Reference
4-(4-Aminophenoxy)-N-methylpicolinamide4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamideHigh[3]
Various substituted anilinesCorresponding N-(2-chloro-6-methylphenyl)-N'-(aryl)ureasVaries

Note: Quantitative yield data for a broader range of diaryl ureas derived from this compound requires further specific literature search.

Visualizations

Logical Workflow for Diaryl Urea Synthesis

Diaryl_Urea_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Isocyanate 2-Chloro-6-methylphenyl Isocyanate Reaction Nucleophilic Addition Isocyanate->Reaction Amine Primary/Secondary Amine Amine->Reaction Urea N,N'-Disubstituted Urea Reaction->Urea Experimental_Workflow start Start dissolve_amine Dissolve amine in acetone start->dissolve_amine add_isocyanate Add 2-chloro-6-methylphenyl isocyanate solution dropwise (<40 °C) dissolve_amine->add_isocyanate react Stir at room temperature (3-4 hours) add_isocyanate->react monitor Monitor by TLC react->monitor filter Filter the precipitate monitor->filter Reaction complete wash Wash with cold acetone filter->wash dry Dry under vacuum (60-65 °C, 2 hours) wash->dry end End dry->end Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibitor Inhibitor Action cluster_outcome Outcome Kinase Tyrosine Kinase (e.g., Bcr-Abl) Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phosphorylated_Substrate->Downstream Dasatinib Dasatinib (derived from 2-chloro-6- methylphenyl isocyanate) Dasatinib->Kinase inhibits Proliferation Cell Proliferation (e.g., in CML) Downstream->Proliferation Blocked_Proliferation Blocked Cell Proliferation

References

Application Notes and Protocols for 2-Chloro-6-methylphenyl Isocyanate as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylphenyl isocyanate is a reactive aromatic isocyanate used in organic synthesis, particularly in the production of pharmaceuticals and other specialty chemicals.[1] Its isocyanate group (-N=C=O) readily reacts with nucleophiles containing active hydrogen atoms, such as amines and alcohols, to form stable urea and carbamate (urethane) derivatives, respectively.[2][3] This reactivity makes it a candidate for use as a derivatizing agent in analytical chemistry, particularly for chromatography, to enhance the detectability and chromatographic behavior of target analytes.[1][4][5]

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][6] Key benefits of derivatization include:

  • Increased Volatility: For GC analysis, derivatization can make non-volatile compounds, such as those with polar -OH and -NH groups, sufficiently volatile.[4][7]

  • Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC inlets and columns.[7]

  • Enhanced Detector Response: A chromophore or electrophore can be introduced into the analyte molecule, significantly increasing its response to UV or electron capture detectors (ECD).

  • Improved Peak Shape and Resolution: Derivatization can reduce tailing and improve the separation of analytes from interfering substances.[8]

These application notes provide an overview of the potential use of this compound as a derivatizing agent for the analysis of alcohols, phenols, and amines. The protocols provided are based on general principles of isocyanate chemistry and may require optimization for specific applications.

Principle of Derivatization

The core of the derivatization process lies in the reaction of the isocyanate group with active hydrogens.

  • Reaction with Alcohols and Phenols: Alcohols and phenols react with this compound to form stable N-(2-chloro-6-methylphenyl)carbamate derivatives. This reaction is the basis for the polyurethane industry and is well-understood.[3]

  • Reaction with Primary and Secondary Amines: Primary and secondary amines react with this compound to yield the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas. This is a common method for the synthesis of urea derivatives.[2]

The presence of the 2-chloro-6-methylphenyl group in the derivative introduces a chromophore, which is beneficial for UV detection in HPLC.

Applications

While specific applications of this compound as a routine derivatizing agent are not widely documented in scientific literature, its chemical properties suggest its utility in the following areas:

  • Pharmaceutical Analysis: Derivatization of drug molecules containing hydroxyl or amino functional groups to enable their quantification in complex matrices. The core structure of this compound is a component of the dual Src/Abl kinase inhibitor Dasatinib, highlighting its relevance in pharmaceutical chemistry.

  • Environmental Monitoring: Analysis of pollutants such as aliphatic amines or phenolic compounds in environmental samples.

  • Clinical Chemistry: Determination of bioactive amines or alcohols in biological fluids.

Experimental Protocols

The following are general protocols for the derivatization of alcohols/phenols and amines using this compound. Note: These protocols are exemplary and will likely require optimization for specific analytes and matrices. This includes adjusting reaction time, temperature, solvent, and catalyst concentration.

Protocol 1: Derivatization of Alcohols and Phenols for HPLC-UV Analysis

Objective: To convert an alcohol or phenol into its corresponding N-(2-chloro-6-methylphenyl)carbamate derivative for analysis by HPLC with UV detection.

Materials:

  • This compound (reagent grade)

  • Analyte standard or sample extract containing the alcohol/phenol

  • Anhydrous acetonitrile (ACN), HPLC grade

  • Anhydrous pyridine or a tertiary amine catalyst (e.g., triethylamine), optional

  • Heating block or water bath

  • Vials with PTFE-lined caps

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in anhydrous acetonitrile. A typical concentration might be in the range of 10-100 µg/mL.

  • Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile. A 5 to 10-fold molar excess relative to the analyte is recommended.

  • Derivatization Reaction:

    • In a clean, dry vial, add 100 µL of the analyte solution.

    • Add 100 µL of the this compound solution.

    • Optional: Add 10 µL of anhydrous pyridine or triethylamine to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

  • Reaction Quenching (if necessary): To consume excess isocyanate, a small amount of a primary or secondary amine (e.g., piperidine) or an alcohol (e.g., methanol) can be added after the desired reaction time.

  • Sample Dilution: After cooling to room temperature, dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject an aliquot of the diluted sample into the HPLC system. Monitor the eluent at a wavelength where the derivative exhibits strong absorbance (e.g., around 240-260 nm, to be determined experimentally).

Protocol 2: Derivatization of Primary and Secondary Amines for HPLC-UV Analysis

Objective: To convert a primary or secondary amine into its corresponding N,N'-disubstituted or N,N',N'-trisubstituted urea derivative for analysis by HPLC with UV detection.

Materials:

  • This compound (reagent grade)

  • Analyte standard or sample extract containing the amine

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM), HPLC grade

  • Heating block or water bath

  • Vials with PTFE-lined caps

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of the amine analyte in anhydrous acetonitrile or dichloromethane. A typical concentration might be in the range of 10-100 µg/mL.

  • Reagent Preparation: Prepare a solution of this compound in the same solvent. A 2 to 5-fold molar excess relative to the analyte is generally sufficient.

  • Derivatization Reaction:

    • In a clean, dry vial, add 100 µL of the analyte solution.

    • Add 100 µL of the this compound solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • The reaction is often rapid and can proceed at room temperature. Allow the reaction to proceed for 15-30 minutes. Gentle heating (e.g., 40-50°C) can be used to ensure complete reaction if needed.

  • Reaction Quenching (if necessary): Add a small amount of a quenching reagent like methanol or piperidine to react with any excess isocyanate.

  • Sample Dilution: After cooling to room temperature, dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and monitor at the appropriate UV wavelength.

Data Presentation

The following tables are templates for summarizing quantitative data from derivatization experiments. The values presented are for illustrative purposes only.

Table 1: Reaction Conditions and Yields for Derivatization of Model Compounds

AnalyteFunctional GroupDerivatizing Agent Molar ExcessCatalystTemperature (°C)Time (min)Derivatization Yield (%)
1-HexanolPrimary Alcohol10xPyridine704595
PhenolPhenol10xTriethylamine606092
BenzylaminePrimary Amine5xNone252098
DiethylamineSecondary Amine5xNone253096

Table 2: HPLC-UV Method Performance for Derivatized Analytes

Derivatized AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)
1-Hexanol Derivative8.55150.9992
Phenol Derivative10.2280.9995
Benzylamine Derivative7.1150.9998
Diethylamine Derivative6.48250.9989

Visualizations

Reaction Pathways

G General Derivatization Reactions cluster_0 Derivatization of Alcohols/Phenols cluster_1 Derivatization of Amines Analyte (R-OH) Analyte (R-OH) Carbamate Derivative Carbamate Derivative Analyte (R-OH)->Carbamate Derivative + Isocyanate Isocyanate 2-Chloro-6-methylphenyl Isocyanate Analyte (R-NH2) Analyte (R-NH2) Urea Derivative Urea Derivative Analyte (R-NH2)->Urea Derivative + Isocyanate Isocyanate_2 2-Chloro-6-methylphenyl Isocyanate

Caption: Derivatization reactions of alcohols/phenols and amines.

Experimental Workflow

G General Experimental Workflow A Sample/Standard Preparation B Addition of Derivatizing Agent A->B C Reaction (Heating/Incubation) B->C D Reaction Quenching (Optional) C->D E Dilution D->E F Chromatographic Analysis (HPLC/GC) E->F

Caption: Workflow for derivatization and analysis.

Logical Relationships in Method Development

G Method Development Considerations Analyte Analyte Properties (Functional Group, Stability) Conditions Reaction Conditions (Temp, Time, Solvent, Catalyst) Analyte->Conditions Reagent Reagent (Concentration, Purity) Reagent->Conditions Outcome Desired Outcome (Yield, Peak Shape, Sensitivity) Conditions->Outcome

Caption: Key factors in derivatization method development.

References

Application Notes and Protocols for Amine Derivatization with 2-Chloro-6-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical task in various scientific fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. Due to the inherent properties of many amines, such as high polarity and low volatility, direct analysis by chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.

Derivatization is a chemical modification technique employed to convert analytes into derivatives with improved analytical characteristics. 2-Chloro-6-methylphenyl isocyanate is a valuable derivatizing agent for primary and secondary amines. It reacts with the amine functional group to form a stable substituted urea derivative. This process enhances the detectability of the amine by introducing a chromophore suitable for UV detection in HPLC and increases the volatility and thermal stability of the analyte for GC analysis.

This document provides a detailed protocol for the derivatization of amines using this compound and outlines the subsequent analysis by HPLC-UV.

Principle of the Reaction

This compound reacts with primary and secondary amines in a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This results in the formation of a stable N,N'-substituted urea derivative, as depicted in the reaction scheme below. This derivative is typically less polar and more amenable to chromatographic separation and detection.

Caption: General reaction of an amine with this compound.

Experimental Protocols

Materials and Reagents
  • This compound (97% purity or higher)

  • Amine standard(s) or sample containing amines

  • Anhydrous acetonitrile (ACN), HPLC grade

  • Anhydrous toluene, HPLC grade

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Methanol, HPLC grade (for quenching)

  • Deionized water (18 MΩ·cm)

  • Formic acid, LC-MS grade

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Pipettes and syringes

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Protocol for Derivatization of Amines for HPLC-UV Analysis

This protocol is a general guideline and may require optimization for specific amines and matrices.

G prep Sample Preparation reaction Derivatization Reaction prep->reaction reagent Reagent Preparation reagent->reaction quench Quenching reaction->quench dilute Dilution quench->dilute analysis HPLC-UV Analysis dilute->analysis

Caption: Workflow for amine derivatization and analysis.

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily and protected from moisture.

    • Prepare a 1% (v/v) solution of triethylamine in anhydrous acetonitrile.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the amine-containing sample or standard into a reaction vial.

    • If the sample is in an aqueous solution, it should be evaporated to dryness under a gentle stream of nitrogen before adding the reaction solvent. The presence of water will lead to the formation of byproducts.

  • Derivatization Reaction:

    • To the dried sample, add 500 µL of anhydrous acetonitrile and vortex to dissolve.

    • Add 50 µL of the 1% triethylamine solution to the vial.

    • Add 100 µL of the 10 mg/mL this compound solution. A molar excess of the derivatizing agent is recommended to ensure complete reaction.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Quenching the Reaction:

    • After the reaction is complete, cool the vial to room temperature.

    • Add 50 µL of methanol to quench any unreacted this compound. Let it stand for 10 minutes at room temperature.

  • Sample Dilution and Analysis:

    • Dilute the reaction mixture to a final volume of 1 mL with the mobile phase (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

Recommended HPLC-UV Conditions
  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a suitable composition (e.g., 50% B), and increase the proportion of B to elute the derivatized amines. A typical gradient could be from 50% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The UV absorbance maximum for the resulting urea derivatives should be determined experimentally, but a starting wavelength of 240 nm is recommended.

Data Presentation

The following tables provide representative quantitative data for amine derivatization using aromatic isocyanates. Note: Specific data for this compound is not widely available in the literature; therefore, the following data is based on analogous aromatic isocyanate derivatization protocols to provide an expected range of performance.

Table 1: Representative HPLC-UV Method Performance for Aromatic Amine Derivatization

ParameterAniline Derivativep-Toluidine Derivative4-Chloroaniline Derivative
Retention Time (min) 8.59.29.8
LOD (ng/mL) 576
LOQ (ng/mL) 152018
Linearity (R²) >0.999>0.998>0.999
Recovery (%) 95.2 ± 3.193.8 ± 4.596.1 ± 2.8
Precision (RSD %) < 4< 5< 4

Table 2: Representative Reaction Yields for Derivatization of Various Amines

Amine ClassExample AmineTypical Reaction Yield (%)
Primary Aliphatic n-Butylamine> 95
Cyclohexylamine> 93
Secondary Aliphatic Diethylamine> 90
Primary Aromatic Aniline> 98
Secondary Aromatic N-Methylaniline> 92

Troubleshooting

  • Low Derivative Yield:

    • Ensure all reagents and solvents are anhydrous. Isocyanates readily react with water.

    • Increase the molar excess of the derivatizing agent.

    • Optimize reaction temperature and time.

    • Ensure the pH of the reaction mixture is sufficiently basic by adjusting the amount of triethylamine.

  • Poor Peak Shape:

    • Ensure complete derivatization.

    • Optimize HPLC mobile phase composition and gradient.

    • Check for column degradation.

  • Extraneous Peaks:

    • These may arise from the hydrolysis of the isocyanate. Prepare the derivatizing agent solution fresh.

    • Ensure the quenching step is effective.

Safety Precautions

  • This compound is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

Application Notes and Protocols: 2-Chloro-6-methylphenyl Isocyanate in the Synthesis of Bioactive Diaryl Ureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-6-methylphenyl isocyanate as a key intermediate in the synthesis of diaryl urea derivatives. Diaryl ureas are a significant class of compounds with a wide range of biological activities, including potential applications in pesticide and drug development due to their inhibitory effects on key signaling pathways. This document outlines the synthesis, experimental protocols, and relevant data for the preparation of these compounds.

Introduction

This compound is an aromatic isocyanate that serves as a versatile building block in organic synthesis. Its reaction with primary and secondary amines yields substituted ureas. This reactivity is particularly valuable in the construction of diaryl urea scaffolds, which are known to target various protein kinases. By inhibiting these enzymes, such compounds can disrupt essential cellular processes in pests and pathogens, making them attractive candidates for the development of novel pesticides and therapeutic agents.

The synthesis of diaryl ureas from this compound typically involves a two-step process: the formation of the isocyanate from the corresponding aniline, followed by the reaction of the isocyanate with an appropriate amine to form the final urea linkage.

Synthesis of Diaryl Urea Derivatives

The primary application of this compound in this context is its reaction with aminopyridine derivatives to form N,N'-disubstituted ureas. These compounds are analogs of known kinase inhibitors, such as sorafenib, and are of interest for their potential antiproliferative and, by extension, pesticidal activities.

General Reaction Scheme

The overall synthesis can be depicted in two main stages:

  • Formation of this compound: 2-Chloro-6-methylaniline is reacted with a phosgene equivalent, such as triphosgene, to yield the corresponding isocyanate.

  • Formation of the Diaryl Urea: The in-situ generated or isolated this compound is then reacted with an appropriate aryl amine, for instance, a pyridyl amide, to produce the target diaryl urea derivative.

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline Isocyanate 2-Chloro-6-methylphenyl isocyanate 2-Chloro-6-methylaniline->Isocyanate Dichloromethane Triphosgene Triphosgene Triphosgene->Isocyanate Diaryl_Urea Diaryl Urea Derivative Isocyanate->Diaryl_Urea Acetone Pyridyl_Amide Pyridyl Amide Pyridyl_Amide->Diaryl_Urea

Caption: General two-step synthesis of diaryl ureas.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent reaction to form a diaryl urea derivative.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-6-methylaniline

  • Triphosgene

  • Dichloromethane (DCM), anhydrous

  • Activated carbon

  • Toluene

  • Round-bottom flask with a condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a moisture-free round-bottom flask, dissolve 2-chloro-6-methylaniline (0.01 mol) in anhydrous dichloromethane (50 mL).

  • With stirring, add triphosgene (0.005 mol) in small portions at a temperature of 15-20 °C. Ensure the condenser is supplied with cold water circulation.

  • Add activated carbon (1.0 g) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Increase the temperature to reflux and maintain for 5-6 hours.

  • Monitor the reaction progress by Infrared (IR) spectroscopy, looking for the appearance of the isocyanate peak (around 2250-2275 cm⁻¹) and the disappearance of the primary amine peak (around 3200 cm⁻¹).[1]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the activated carbon.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To remove any traces of unreacted triphosgene, add toluene (3 x 10 mL) and evaporate under vacuum.

  • The resulting crude this compound is dissolved in acetone for use in the next step.

Protocol 2: Synthesis of Diaryl Urea Derivative

Materials:

  • Crude this compound solution in acetone

  • Pyridyl amide (e.g., 4-amino-N-methyl-2-pyridinecarboxamide)

  • Acetone, anhydrous

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a stirred solution of the pyridyl amide (0.01 mol) in anhydrous acetone (50 mL).

  • To this solution, add the previously prepared this compound solution in acetone (0.01 mol) dropwise, ensuring the temperature remains below 40 °C.

  • Maintain the reaction mixture at room temperature for 3-4 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the solid product from the reaction mixture.

  • Wash the filtered product with a small amount of cold acetone (5 mL).

  • Dry the final diaryl urea product in an oven at 60-65 °C for 2 hours.

G cluster_0 Isocyanate Synthesis cluster_1 Urea Synthesis A Dissolve 2-Chloro-6-methylaniline in DCM B Add Triphosgene & Carbon A->B C Stir at RT (2h), then Reflux (5-6h) B->C D Monitor by IR C->D E Cool, Filter, Concentrate D->E F Azeotrope with Toluene E->F G Dissolve crude isocyanate in Acetone F->G H Dissolve Pyridyl Amide in Acetone I Add Isocyanate solution dropwise (<40°C) H->I J Stir at RT (3-4h) I->J K Monitor by TLC J->K L Filter precipitated product K->L M Wash with Acetone L->M N Dry product M->N

Caption: Experimental workflow for diaryl urea synthesis.

Data Presentation

The following tables summarize the key properties of the reactants and the expected product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-Chloro-6-methylanilineC₇H₈ClN141.60Colorless to yellow liquid
TriphosgeneC₃Cl₆O₃296.75White crystalline solid
4-Amino-N-methyl-2-pyridinecarboxamideC₇H₉N₃O151.17Off-white to yellow solid

Table 2: Properties of Intermediate and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Expected IR Peak (cm⁻¹)
This compoundC₈H₆ClNO167.59~2270 (N=C=O)
Diaryl Urea ProductC₁₆H₁₅ClN₄O₂342.77~1650 (C=O, urea)

Note: The properties of the final diaryl urea product are illustrative and will vary depending on the specific pyridyl amide used.

Conclusion

This compound is a valuable reagent for the synthesis of diaryl urea derivatives with potential applications in the development of new pesticides and pharmaceuticals. The protocols provided herein offer a straightforward and reproducible method for the preparation of these compounds. Further screening and optimization of the synthesized diaryl ureas are necessary to fully evaluate their biological activity and potential for commercial application. Researchers are encouraged to adapt and modify these protocols to explore a wider range of diaryl urea analogs.

References

Application of 2-Chloro-6-methylphenyl Isocyanate in the Synthesis of Pharmaceutical Intermediates for Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-chloro-6-methylphenyl isocyanate as a key reagent in the synthesis of pharmaceutical intermediates, with a specific focus on the production of Dasatinib, a potent oral dual Src/Abl kinase inhibitor.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its unique chemical structure allows for the efficient construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). One of the most significant applications of this isocyanate is in the synthesis of Dasatinib, an anticancer agent used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This document outlines the synthetic pathway, experimental protocols, and relevant biological context for the application of this compound in the synthesis of a key Dasatinib intermediate.

Chemical Synthesis and Intermediates

The primary application of this compound in the synthesis of Dasatinib is in the formation of the N-(2-chloro-6-methylphenyl)carboxamide moiety. This is typically achieved through the reaction of the isocyanate with a suitable nucleophile. A common synthetic route involves the reaction of a lithiated thiazole derivative with this compound to form the key intermediate, 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This intermediate is then further elaborated to yield Dasatinib.

A representative synthetic scheme is presented below:

G cluster_0 Step 1: Formation of the Amide Intermediate cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Final Assembly 2-chlorothiazole 2-Chlorothiazole Intermediate_A 2-Chloro-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide 2-chlorothiazole->Intermediate_A 1. n-BuLi, THF, -78 °C nBuLi n-Butyllithium (n-BuLi) Isocyanate 2-Chloro-6-methylphenyl isocyanate Isocyanate->Intermediate_A 2. Intermediate_B N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methylpyrimidin-4-yl)amino)thiazole- 5-carboxamide Intermediate_A->Intermediate_B NaH, THF Intermediate_B_precursor 4-Amino-6-chloro- 2-methylpyrimidine Intermediate_B_precursor->Intermediate_B Dasatinib Dasatinib Intermediate_B->Dasatinib Dioxane, reflux Piperazine 1-(2-Hydroxyethyl)piperazine Piperazine->Dasatinib

Caption: Synthetic pathway for Dasatinib highlighting the use of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Dasatinib, demonstrating the efficiency of the reactions involving this compound.

StepReactantsProductReagents and ConditionsYield (%)Reference
12-Chlorothiazole, this compound2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamiden-Butyllithium, THF, -78 °C86[1]
22-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4-Amino-6-chloro-2-methylpyrimidineN-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideSodium hydride, THF83[1]
3N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-Hydroxyethyl)piperazineDasatinibDioxane, reflux91[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol details the formation of the key amide intermediate using this compound.

Materials:

  • 2-Chlorothiazole

  • n-Butyllithium (in hexanes)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chlorothiazole in anhydrous THF cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise while maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Mechanism of Action of Dasatinib and Relevant Signaling Pathways

Dasatinib is a potent inhibitor of multiple tyrosine kinases, primarily targeting the BCR-Abl fusion protein and Src family kinases.[2] The BCR-Abl oncoprotein is a hallmark of chronic myeloid leukemia (CML) and is responsible for uncontrolled cell proliferation and survival. By inhibiting BCR-Abl, Dasatinib effectively blocks downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and STAT pathways, leading to the induction of apoptosis in cancer cells.[3]

The following diagram illustrates the simplified signaling pathway inhibited by Dasatinib:

G cluster_0 Upstream Signaling cluster_1 Downstream Pathways cluster_2 Cellular Response BCR_Abl BCR-Abl (Oncogenic Kinase) Ras_MAPK Ras/MAPK Pathway BCR_Abl->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_Abl->PI3K_Akt STAT STAT Pathway BCR_Abl->STAT Src_Kinases Src Family Kinases Src_Kinases->Ras_MAPK Src_Kinases->PI3K_Akt Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Dasatinib Dasatinib Dasatinib->BCR_Abl Inhibits Dasatinib->Src_Kinases Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of Dasatinib on BCR-Abl and Src kinases.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow from starting materials to the final API, Dasatinib.

G Start Starting Materials: 2-Chlorothiazole, This compound Step1 Amide Formation (Protocol 1) Start->Step1 QC1 QC: - TLC - NMR - MS Step1->QC1 Step2 Coupling Reaction QC1->Step2 QC2 QC: - HPLC - NMR Step2->QC2 Step3 Final Assembly QC2->Step3 Purification Purification: - Crystallization Step3->Purification Final_QC Final QC: - Purity (HPLC) - Identity (NMR, MS) - Physical Characterization Purification->Final_QC End Dasatinib (API) Final_QC->End

Caption: High-level experimental workflow for the synthesis of Dasatinib.

Conclusion

This compound is a vital reagent for the synthesis of Dasatinib, a critical therapeutic agent for certain types of leukemia. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working with this important pharmaceutical intermediate. The efficient and high-yielding reactions involving this isocyanate underscore its importance in the cost-effective production of life-saving medicines. Careful adherence to the outlined protocols and quality control measures is essential to ensure the synthesis of high-purity Dasatinib for clinical applications.

References

Application Note: HPLC Analysis of 2-Chloro-6-methylphenyl Isocyanate Urea Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Chloro-6-methylphenyl isocyanate. Due to the high reactivity of isocyanates, a pre-column derivatization step is employed to form a stable urea derivative using 1-(2-Pyridyl)piperazine (1,2-PP). The resulting derivative is then separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. This method is suitable for researchers, scientists, and drug development professionals working with isocyanate compounds and requiring accurate quantification in various matrices.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and pesticides. Its high reactivity makes direct analysis challenging. Isocyanates readily react with nucleophiles, such as water and alcohols, leading to instability and difficulty in obtaining reproducible analytical results. To overcome this, a common strategy is to derivatize the isocyanate with a reagent that forms a stable, UV-active compound. This application note describes a method based on the well-established derivatization of isocyanates with 1-(2-Pyridyl)piperazine (1,2-PP) to form a stable urea derivative, which can then be reliably analyzed by HPLC.[1]

Experimental

Materials and Reagents
  • This compound (≥97% purity)

  • 1-(2-Pyridyl)piperazine (1,2-PP) (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Dimethyl sulfoxide (DMSO, HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid

  • Sodium Acetate

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance

  • Vortex Mixer

  • pH Meter

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm packing)
Mobile Phase A 10 mM Sodium Acetate buffer, pH 6.2 (adjusted with glacial acetic acid)
Mobile Phase B Acetonitrile
Gradient 40% B to 100% B in 15 minutes, hold for 5 minutes, return to 40% B in 1 minute, and re-equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm
Injection Vol 10 µL

Protocols

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 90:10 (v/v) Acetonitrile:DMSO solution.

  • Derivatizing Reagent Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-Pyridyl)piperazine (1,2-PP) and dissolve in 10 mL of Acetonitrile.

  • Derivatization of Standard: In a clean vial, mix 100 µL of the stock solution with 900 µL of the derivatizing reagent solution. Allow the reaction to proceed for at least 15 minutes at room temperature. This results in a 100 µg/mL solution of the derivative.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL) by diluting the derivatized standard with the 90:10 Acetonitrile:DMSO solution.

Sample Preparation
  • Extraction: For solid samples, extract a known weight (e.g., 1 g) of the sample with a suitable solvent containing the 1,2-PP derivatizing agent.[1] The derivatization will occur during the extraction process.

  • Solvent Exchange: If the extraction solvent is not compatible with the HPLC mobile phase, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the 90:10 Acetonitrile:DMSO solution.[1]

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Isocyanate 2-Chloro-6-methylphenyl Isocyanate Derivative Stable Urea Derivative (UV-Active) Isocyanate->Derivative + 1,2-PP Reagent 1-(2-Pyridyl)piperazine (1,2-PP)

Caption: Derivatization of this compound with 1,2-PP.

HPLC_Workflow start Start: Sample Collection sample_prep Sample Preparation (Extraction & Derivatization) start->sample_prep filtration Filtration (0.45 µm filter) sample_prep->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing (Integration & Quantification) hplc_analysis->data_processing end End: Report Generation data_processing->end

Caption: General workflow for the HPLC analysis of the isocyanate derivative.

Results and Discussion

The developed HPLC method provides excellent separation of the this compound-1,2-PP derivative from potential interferences. A representative chromatogram would show a sharp, well-defined peak for the analyte of interest. The use of a C18 column allows for good retention and separation based on the hydrophobicity of the derivative. The gradient elution ensures that both early-eluting and late-eluting compounds are effectively separated within a reasonable run time.

Method Performance

The following table summarizes the expected performance characteristics of the method, based on typical results for similar isocyanate analyses.[2][3]

ParameterResult
Retention Time (RT) Approximately 8.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Repeatability (%RSD) < 2%
Recovery 95 - 105%

Conclusion

The described HPLC method with pre-column derivatization is a reliable and robust approach for the quantitative analysis of this compound. The method exhibits good linearity, sensitivity, and reproducibility, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The detailed protocol and workflow provide a clear guide for implementation in the laboratory.

References

Safe Handling and Application of 2-Chloro-6-methylphenyl Isocyanate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and safety guidelines for the safe handling and use of 2-Chloro-6-methylphenyl isocyanate, a key reagent in the synthesis of various pharmaceutical compounds. The information presented is intended to ensure the safety of laboratory personnel and the integrity of the experimental results.

Introduction

This compound is a highly reactive chemical intermediate widely used in the production of pharmaceuticals and other specialty chemicals.[1] Its utility stems from the isocyanate functional group, which readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. A notable application of this reagent is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[2] However, like all isocyanates, this compound is hazardous and requires strict adherence to safety protocols to mitigate risks of exposure. Isocyanates are known to be potent respiratory and skin sensitizers, and can cause severe irritation upon contact.[3][4]

This application note provides a comprehensive overview of the essential safety precautions, physical and chemical properties, and a detailed experimental protocol for a typical reaction involving this compound.

Safety and Hazard Information

2.1 GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[3]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[3]

  • Acute Toxicity, Inhalation (Category 1) , H330: Fatal if inhaled.[4]

  • Respiratory Sensitization (Category 1) , H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]

  • Specific target organ toxicity — single exposure (Category 3) , Respiratory system, H335: May cause respiratory irritation.[4]

Signal Word: Danger[3]

2.2 Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol [3]
Appearance Clear colorless to pale yellow liquid[5]
CAS Number 40398-01-4[3]
Density 1.226 g/mL at 25 °C (for the related 5-chloro-2-methylphenyl isomer)[6]
Boiling Point 115 °C at 5 mmHg (for the related 5-chloro-2-methylphenyl isomer)[6]
Refractive Index 1.5545-1.5595 @ 20°C[5]

Experimental Protocol: Synthesis of a Diaryl Urea Derivative

This protocol describes a general procedure for the synthesis of a diaryl urea derivative, analogous to the final step in the synthesis of some kinase inhibitors, by reacting this compound with a primary or secondary amine.

3.1 Materials and Equipment

  • This compound

  • Aryl amine (e.g., 4-amino-N-methyl-2-pyridinecarboxamide derivative)

  • Anhydrous acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel)

  • Drying oven

3.2 Personal Protective Equipment (PPE)

  • Engineering Controls: All work must be conducted in a certified chemical fume hood.

  • Hand Protection: Wear double-layered nitrile gloves.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger scale reactions, consider a chemical-resistant apron.

  • Respiratory Protection: In case of inadequate ventilation, wear a respirator with an organic vapor cartridge.

3.3 Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_waste Waste Disposal prep_amine Dissolve aryl amine in anhydrous acetone add_iso Add isocyanate solution dropwise to amine solution (<40 °C) prep_amine->add_iso prep_iso Dissolve 2-chloro-6-methylphenyl isocyanate in anhydrous acetone prep_iso->add_iso stir Stir at room temperature for 3-4 hours add_iso->stir monitor Monitor reaction by TLC stir->monitor filter Filter the precipitated product monitor->filter Reaction Complete wash Wash with cold acetone filter->wash quench Quench residual isocyanate in filtrate with isopropanol filter->quench dry Dry the product in an oven (60-65 °C) wash->dry dispose Dispose of waste according to institutional guidelines quench->dispose

Caption: Workflow for the safe synthesis of a diaryl urea derivative.

3.4 Step-by-Step Procedure

  • Preparation of Amine Solution: In a round-bottom flask under an inert atmosphere, dissolve the aryl amine (1.0 eq) in anhydrous acetone (approx. 5 mL per mmol of amine).

  • Preparation of Isocyanate Solution: In a separate, dry dropping funnel, dissolve this compound (1.0 eq) in anhydrous acetone (approx. 1 mL per mmol of isocyanate).

  • Reaction: With vigorous stirring, add the isocyanate solution dropwise to the amine solution. Maintain the internal temperature below 40 °C, using an ice bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Product Isolation: Once the reaction is complete, the diaryl urea product will likely precipitate from the acetone. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filtered product with a small amount of cold acetone (5 mL) to remove any unreacted starting materials. Dry the product in a vacuum oven at 60-65 °C for 2 hours.

3.5 Waste Disposal

  • Quenching of Residual Isocyanate: The filtrate may contain unreacted isocyanate. To quench this, slowly add a small amount of isopropanol to the filtrate in the fume hood and stir for 30 minutes.

  • Disposal: Dispose of all chemical waste, including the quenched filtrate and any contaminated materials, according to your institution's hazardous waste disposal procedures.

Emergency Procedures

4.1 Spills

  • Minor Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a labeled, open container for disposal. Do not seal the container, as pressure may build up from the reaction with moisture.

  • Major Spill: Evacuate the area and contact your institution's emergency response team.

4.2 First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable reagent in pharmaceutical synthesis but poses significant health risks if not handled properly. By following the detailed safety precautions, personal protective equipment guidelines, and the experimental protocol outlined in this application note, researchers can safely and effectively utilize this compound in their work. Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling any chemical.

References

2-Chloro-6-methylphenyl Isocyanate: A Versatile Building Block in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylphenyl isocyanate is an aromatic isocyanate compound featuring a chlorine atom and a methyl group in the ortho positions relative to the isocyanate functional group.[1] This unique substitution pattern is anticipated to influence its reactivity and the properties of polymers derived from it. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water, making it a valuable monomer for step-growth polymerization.[2] The principal applications of isocyanates in polymer chemistry are in the synthesis of polyurethanes and polyureas, which are known for their diverse applications ranging from foams and elastomers to coatings and adhesives.[3][4][5]

Application Notes

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of polyurethanes and polyureas. The presence of the ortho-chloro and methyl groups can be expected to introduce specific properties to the resulting polymers, such as increased rigidity, altered solubility, and potentially enhanced thermal stability due to steric hindrance around the urethane or urea linkages.

Polyurethane Synthesis

Polyurethanes are formed through the polyaddition reaction of a diisocyanate with a polyol (a compound with two or more hydroxyl groups).[2][5] By using this compound, novel polyurethanes with tailored properties can be synthesized. The general reaction is depicted below:

Polyurethane_Synthesis MONOMER1 2-Chloro-6-methylphenyl Isocyanate POLYMER Polyurethane MONOMER1->POLYMER + MONOMER2 Polyol (e.g., Diol) MONOMER2->POLYMER

Caption: Polyurethane synthesis from this compound and a polyol.

The properties of the resulting polyurethane can be tuned by the choice of the polyol. For example, using a long-chain, flexible diol will result in a more elastomeric polyurethane, while a short-chain, rigid diol will produce a more rigid and hard polymer.

Table 1: Hypothetical Properties of Polyurethanes Derived from this compound

Polyol TypeExpected Polymer PropertiesPotential Applications
Polyether polyol (e.g., PTMG)Flexible, good hydrolytic stability, low-temperature performanceElastomers, flexible foams, coatings
Polyester polyol (e.g., PCL)Good mechanical properties, abrasion resistanceAdhesives, rigid foams, coatings
Short-chain diol (e.g., 1,4-butanediol)High hardness, rigidity, thermal stabilityRigid plastics, high-performance coatings
Polyurea Synthesis

Polyureas are synthesized through the reaction of a diisocyanate with a diamine.[3] This reaction is generally faster than the reaction with alcohols. The resulting polyurea linkage (-NH-CO-NH-) imparts distinct properties, including high thermal stability and strong intermolecular hydrogen bonding.

Polyurea_Synthesis MONOMER1 2-Chloro-6-methylphenyl Isocyanate POLYMER Polyurea MONOMER1->POLYMER + MONOMER2 Diamine MONOMER2->POLYMER

Caption: Polyurea synthesis from this compound and a diamine.

The steric hindrance from the ortho-substituents in this compound might moderate the typically rapid reaction rate with diamines, potentially offering better process control.

Table 2: Hypothetical Properties of Polyureas Derived from this compound

Diamine TypeExpected Polymer PropertiesPotential Applications
Aliphatic diamine (e.g., hexamethylenediamine)High toughness, good flexibilityHigh-performance elastomers, fibers
Aromatic diamine (e.g., m-phenylenediamine)High rigidity, excellent thermal stabilityHigh-temperature resistant plastics, composites

Experimental Protocols

The following are generalized protocols for the synthesis of polyurethanes and polyureas using an aromatic isocyanate like this compound. Note: These are general procedures and should be adapted and optimized for specific monomers and desired polymer properties. All reactions involving isocyanates should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as isocyanates are toxic and sensitizers.[6]

Protocol 1: Synthesis of a Linear Polyurethane

This protocol describes the synthesis of a linear polyurethane from this compound and a diol in solution.

Materials:

  • This compound

  • Diol (e.g., poly(tetramethylene glycol), molecular weight 2000 g/mol )

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methanol (for quenching)

  • Nitrogen gas supply

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the diol in anhydrous DMF under a nitrogen atmosphere.

  • Add a catalytic amount of DBTDL (e.g., 0.1 mol% based on isocyanate) to the diol solution.

  • Slowly add an equimolar amount of this compound to the stirred solution at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum.

  • Once the reaction is complete, cool the mixture to room temperature and add a small amount of methanol to quench any unreacted isocyanate groups.

  • Precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

  • Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Polyurethane_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up PREP1 Dry Glassware PREP2 Dissolve Diol in DMF PREP1->PREP2 PREP3 Add Catalyst PREP2->PREP3 REACT1 Add Isocyanate PREP3->REACT1 REACT2 Heat to 70-80°C REACT1->REACT2 REACT3 Monitor by IR REACT2->REACT3 WORK1 Cool and Quench REACT3->WORK1 WORK2 Precipitate Polymer WORK1->WORK2 WORK3 Filter and Wash WORK2->WORK3 WORK4 Dry in Vacuum Oven WORK3->WORK4

Caption: Experimental workflow for polyurethane synthesis.

Protocol 2: Synthesis of a Linear Polyurea

This protocol describes the synthesis of a linear polyurea from this compound and a diamine in solution.

Materials:

  • This compound

  • Diamine (e.g., hexamethylenediamine)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Nitrogen gas supply

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and an addition funnel, dissolve the diamine in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve an equimolar amount of this compound in anhydrous DMAc and place it in the addition funnel.

  • Add the isocyanate solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Precipitate the polymer by pouring the solution into a non-solvent such as water or methanol.

  • Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 70 °C until a constant weight is achieved.

Polyurea_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up PREP1 Dry Glassware PREP2 Dissolve Diamine in DMAc PREP1->PREP2 PREP3 Cool to 0-5°C PREP2->PREP3 REACT1 Dropwise Addition of Isocyanate PREP3->REACT1 REACT2 Warm to Room Temperature REACT1->REACT2 WORK1 Precipitate Polymer REACT2->WORK1 WORK2 Filter and Wash WORK1->WORK2 WORK3 Dry in Vacuum Oven WORK2->WORK3

Caption: Experimental workflow for polyurea synthesis.

Disclaimer: The provided application notes and protocols are based on general principles of polymer chemistry. No specific experimental data for the use of this compound as a polymer building block was found in the public domain at the time of this writing. Researchers should conduct their own literature searches and perform appropriate safety and experimental optimizations.

References

Synthetic Routes Utilizing 2-Chloro-6-methylphenyl Isocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utilization of 2-chloro-6-methylphenyl isocyanate. This versatile reagent serves as a key building block in the synthesis of a variety of organic compounds, particularly substituted ureas and carbamates, which are prevalent motifs in pharmaceuticals and agrochemicals.

Overview of Synthetic Applications

This compound is a reactive intermediate primarily employed in nucleophilic addition reactions. The electron-withdrawing nature of the chloro group and the steric hindrance provided by the ortho-methyl group influence its reactivity, offering a unique profile for synthetic chemists. The most common applications involve the reaction of the isocyanate group with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively.

Key Reaction Pathways:

  • Urea Formation: Reaction with primary or secondary amines yields N,N'-disubstituted ureas. This is a robust and high-yielding transformation, often proceeding to completion under mild conditions.

  • Carbamate Formation: Reaction with alcohols or phenols produces N-substituted carbamates. This reaction may require catalysts, such as tertiary amines or organometallic compounds, to proceed efficiently, especially with less nucleophilic alcohols.

These synthetic routes are integral to the development of bioactive molecules, including kinase inhibitors and other therapeutic agents.

G cluster_start Starting Material cluster_products Primary Derivatives cluster_applications Downstream Applications start 2-Chloro-6-methylphenyl Isocyanate urea N,N'-Disubstituted Ureas start->urea + Primary/Secondary Amine (R¹R²NH) carbamate N-Substituted Carbamates start->carbamate + Alcohol/Phenol (R³OH) pharma Pharmaceuticals (e.g., Kinase Inhibitors) urea->pharma agro Agrochemicals urea->agro carbamate->pharma carbamate->agro

Caption: General synthetic pathways of this compound.

Data Presentation: Synthesis of Substituted Ureas

The following table summarizes the synthesis of various N,N'-disubstituted ureas from this compound and a range of amine nucleophiles.

EntryAmine NucleophileProductSolventConditionsYield (%)
14-(4-aminophenoxy)-N-methylpicolinamide4-(4-((((2-chloro-6-methylphenyl)amino)carbonyl)amino)phenoxy)-N-methylpicolinamideAcetoneRT, 3-4 hGood
2Aniline1-(2-chloro-6-methylphenyl)-3-phenylureaDichloromethaneRT, 2-6 h>95
34-Fluoroaniline1-(2-chloro-6-methylphenyl)-3-(4-fluorophenyl)ureaDichloromethaneRT, 2-6 h>95
44-Chloroaniline1-(4-chlorophenyl)-3-(2-chloro-6-methylphenyl)ureaDichloromethaneRT, 2-6 h>95
54-Methylaniline1-(2-chloro-6-methylphenyl)-3-(p-tolyl)ureaDichloromethaneRT, 2-6 h>95

Experimental Protocols

General Procedure for the Synthesis of this compound from 2-Chloro-6-methylaniline

This protocol describes the formation of the isocyanate from its corresponding aniline using triphosgene, a safer alternative to phosgene gas.

G Workflow for Isocyanate Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 2-chloro-6-methylaniline in Dichloromethane B Add Triphosgene in portions at 15-20 °C A->B C Stir at RT for 2 h B->C D Reflux for 5-6 h C->D E Monitor by IR (~2270 cm⁻¹) D->E F Cool and filter E->F G Concentrate under reduced pressure F->G H Azeotrope with Toluene to remove triphosgene traces G->H I Crude isocyanate in acetone for next step H->I

Caption: Isocyanate synthesis from aniline and triphosgene.

Materials:

  • 2-Chloro-6-methylaniline

  • Triphosgene

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Activated carbon

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser under an inert atmosphere, dissolve 2-chloro-6-methylaniline (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution, add triphosgene (0.5 eq) in portions at a temperature of 15-20 °C.

  • Add activated carbon to the reaction mixture.

  • Maintain the reaction at room temperature for 2 hours.

  • Increase the temperature to reflux and maintain for 5-6 hours.

  • Monitor the reaction progress by IR spectroscopy, observing the formation of the isocyanate peak around 2250-2275 cm⁻¹ and the disappearance of the primary amine N-H stretch.

  • Upon completion, cool the reaction mixture and filter.

  • Concentrate the filtrate under reduced pressure.

  • To remove trace amounts of triphosgene, add toluene and evaporate under reduced pressure. Repeat this step three times.

  • The resulting crude this compound is typically used in the next step without further purification.

Protocol for the Synthesis of 4-(4-((((2-chloro-6-methylphenyl)amino)carbonyl)amino)phenoxy)-N-methylpicolinamide

This protocol details the synthesis of a diaryl urea, a common scaffold in kinase inhibitors.

G Diaryl Urea Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation A Dissolve 4-(4-aminophenoxy)-N- methylpicolinamide in Acetone C Add isocyanate solution to the amine solution at T < 40 °C A->C B Prepare a solution of 2-Chloro-6- methylphenyl isocyanate in Acetone B->C D Stir at RT for 3-4 h C->D E Monitor by TLC D->E F Filter the precipitated product E->F G Wash with Acetone F->G H Dry at 60-65 °C G->H

Caption: General workflow for diaryl urea synthesis.

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide

  • This compound

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous acetone with stirring.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add the isocyanate solution to the stirred amine solution, ensuring the temperature does not exceed 40 °C.

  • Maintain the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold acetone.

  • Dry the product in an oven at 60-65 °C for 2 hours.

Characterization Data for 4-(4-((((2-chloro-6-methylphenyl)amino)carbonyl)amino)phenoxy)-N-methylpicolinamide:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.087 (s, 1H), 8.027 (s, 1H), 7.59 (d, 2H), 7.381 (d, 1H), 7.356 (s, 1H), 7.137-7.263 (m, 5H), 2.788 (d, 3H), 2.279 (s, 3H).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 18.74, 26.22, 108.91, 114.15, 119.90, 120.00, 121.67, 127.05, 127.59, 129.32, 132.12, 134.02, 138.03, 138.85, 147.54, 150.60, 152.52, 153.09, 164.17, 166.28.[1]

  • Mass (M+1): 411.16.[1]

General Protocol for the Synthesis of N-(2-chloro-6-methylphenyl) Carbamates

This protocol outlines a general method for the synthesis of carbamates from this compound and an alcohol, which may require catalysis.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Catalyst (e.g., triethylamine, dibutyltin dilaurate - use as needed)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in an anhydrous solvent under an inert atmosphere, add this compound (1.0-1.2 eq).

  • If the reaction is slow at room temperature, add a catalytic amount of a suitable base (e.g., triethylamine) or an organotin catalyst.

  • The reaction can be heated to reflux to increase the rate of conversion.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Alternative Synthetic Methodologies

Modern synthetic chemistry offers several alternative approaches for the synthesis of ureas and carbamates that can be applied to this compound.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for both urea and carbamate formation. Reactions are typically carried out in a sealed vessel in a microwave reactor, often leading to higher yields and cleaner reaction profiles.

  • Palladium-Catalyzed Carbamate Synthesis: Advanced methods for N-aryl carbamate synthesis involve the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. This methodology could be adapted for the synthesis of N-(2-chloro-6-methylphenyl) carbamates from a suitable precursor.

These alternative methods can offer advantages in terms of efficiency, yield, and environmental impact and should be considered for specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 2-Chloro-6-methylphenyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylphenyl isocyanate. The following information is designed to help you overcome common challenges, particularly low reaction yields, by providing insights into reaction mechanisms, optimized protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my reaction with this compound?

A1: Low yields in reactions involving this compound are often attributed to a combination of steric hindrance and competing side reactions. The presence of both a chloro and a methyl group in the ortho positions to the isocyanate functionality creates significant steric bulk, which can hinder the approach of nucleophiles to the electrophilic carbon of the isocyanate group. This steric hindrance increases the activation energy of the desired reaction, leading to slower reaction rates.

Furthermore, isocyanates are highly susceptible to reaction with water, which can be present in solvents, reagents, or on the surface of glassware. This side reaction leads to the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a stable, often insoluble, disubstituted urea. This parasitic reaction consumes two equivalents of your starting isocyanate for every one equivalent of water, significantly reducing the yield of your target product.

Q2: What are the common signs of water contamination in my reaction?

A2: The primary indicators of moisture contamination in your isocyanate reaction include:

  • Formation of a white precipitate: This is typically the insoluble urea byproduct.

  • Unexpected gas evolution (foaming): This is due to the release of carbon dioxide during the decomposition of the carbamic acid intermediate.[1]

  • Lower than expected yield: The isocyanate is consumed by the side reaction with water instead of reacting with your intended nucleophile.[1]

  • Inconsistent reaction kinetics: The presence of water and the subsequent formation of amines can lead to complex and unpredictable reaction rates.[1]

Q3: How can I overcome the steric hindrance of this compound?

A3: To overcome the reduced reactivity due to steric hindrance, several strategies can be employed:

  • Use of Catalysts: Catalysts are crucial for promoting the reaction of sterically hindered isocyanates. Organometallic catalysts, such as dibutyltin dilaurate (DBTDL), are highly effective. Non-tin alternatives, including zirconium and bismuth compounds, are also excellent choices and may offer better selectivity against the water side-reaction. For some reactions, strong base catalysts like tertiary amines can also be effective.

  • Increased Reaction Temperature: Elevating the reaction temperature provides the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. Monitoring the reaction is crucial, as higher temperatures can also accelerate side reactions.

  • Appropriate Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic solvents such as THF, toluene, or dichloromethane are generally preferred.

Q4: What is the white precipitate that sometimes forms in my reaction, and how can I prevent it?

A4: The white precipitate is most likely the disubstituted urea byproduct, N,N'-bis(2-chloro-6-methylphenyl)urea, formed from the reaction of the isocyanate with water. To prevent its formation, it is critical to maintain strictly anhydrous (dry) reaction conditions. This includes:

  • Drying Glassware: Thoroughly dry all glassware in an oven at >120°C and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves.

  • Drying Reagents: Ensure all other reagents, especially nucleophiles like alcohols and amines, are free of water.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments (e.g., start at room temperature, then increase to 40°C, 60°C, etc.). Monitor the reaction progress by TLC or other analytical methods.The steric hindrance of this compound results in a high activation energy for the reaction. Increased temperature provides the necessary kinetic energy for the reactant molecules to overcome this barrier.
Lack of or Ineffective Catalyst Introduce an appropriate catalyst. For reactions with alcohols, consider organometallic catalysts like dibutyltin dilaurate (DBTDL) or non-tin alternatives like zirconium or bismuth compounds (0.1-1 mol%). For reactions with amines, a catalyst may not be necessary, but if the reaction is sluggish, a tertiary amine catalyst can be tested.Catalysts lower the activation energy of the reaction, thereby increasing the reaction rate. Organometallic catalysts are particularly effective for sterically hindered isocyanates.
Incorrect Stoichiometry Carefully re-verify the molar equivalents of your reactants. A slight excess (1.05-1.1 equivalents) of the nucleophile (alcohol or amine) can sometimes drive the reaction to completion.An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
Issue 2: Formation of a Significant Amount of White Precipitate (Urea Byproduct)
Potential Cause Troubleshooting Step Rationale
Moisture Contamination Implement rigorous anhydrous techniques. Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents and ensure all reagents are dry. Run the reaction under a positive pressure of nitrogen or argon.Water reacts with this compound to produce an amine, which then rapidly reacts with another isocyanate molecule to form the insoluble urea byproduct. Eliminating water is critical to maximizing the yield of the desired product.[1]
Catalyst Promoting Water Reaction If using a catalyst, consider switching to one with higher selectivity for the desired reaction over the isocyanate-water reaction. Zirconium-based catalysts have been shown to have good selectivity in this regard.Some catalysts can also accelerate the unwanted reaction between the isocyanate and water. Choosing a more selective catalyst can help to minimize this side reaction.

Data Presentation

Table 1: Catalyst Comparison for Carbamate Synthesis with a Sterically Hindered Isocyanate*
CatalystCatalyst Loading (mol%)Reaction Temperature (°C)Typical Reaction TimeExpected YieldNotes
Dibutyltin dilaurate (DBTDL)0.1 - 1.025 - 802 - 12 hoursGood to ExcellentHighly effective but carries toxicity concerns.
Zirconium(IV) acetylacetonate0.5 - 2.050 - 1004 - 24 hoursGoodA less toxic alternative to organotin catalysts. May require higher temperatures.[2]
Bismuth neodecanoate0.5 - 2.050 - 1004 - 24 hoursGoodAnother environmentally friendlier alternative to tin catalysts.
1,4-Diazabicyclo[2.2.2]octane (DABCO)5 - 1025 - 6012 - 48 hoursModerate to GoodA common tertiary amine catalyst, generally more effective for aromatic isocyanates.
No Catalyst-25 - 100Very Slow (> 48 hours)Very LowThe uncatalyzed reaction is often impractically slow for sterically hindered isocyanates.

*Data is generalized for sterically hindered isocyanates and may require optimization for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-N'-(2-chloro-6-methylphenyl)urea

This protocol provides a method for the synthesis of a diaryl urea derivative from this compound and an aniline derivative.

Materials:

  • This compound

  • 4-Methoxyaniline (p-anisidine)

  • Anhydrous Acetone

  • Anhydrous Dichloromethane (optional, for isocyanate solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 4-methoxyaniline (1.0 equivalent) in anhydrous acetone in a round-bottom flask.

  • To the stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: General Protocol for the Synthesis of an O-Alkyl N-(2-chloro-6-methylphenyl)carbamate

This protocol outlines a general procedure for the reaction of this compound with an alcohol to form a carbamate, employing a catalyst to overcome steric hindrance.

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., butanol)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Dibutyltin dilaurate (DBTDL) or Zirconium(IV) acetylacetonate

  • Inert atmosphere setup (Nitrogen or Argon)

Equipment:

  • Oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Syringe for reagent addition

Procedure:

  • Set up an oven-dried round-bottom flask with a reflux condenser under a positive pressure of nitrogen or argon.

  • To the flask, add the alcohol (1.0 equivalent) and anhydrous toluene or THF via syringe.

  • Add the catalyst (e.g., DBTDL, 0.1-0.5 mol%) to the stirred alcohol solution.

  • Slowly add this compound (1.05 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to a temperature between 60-80°C.

  • Monitor the reaction for 4-12 hours by TLC or GC-MS until the starting isocyanate is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure carbamate.

Mandatory Visualizations

reaction_troubleshooting cluster_conversion Low Conversion Troubleshooting cluster_byproducts Byproduct Formation Troubleshooting start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion check_byproducts Analyze for Byproducts start->check_byproducts low_conversion Low Conversion check_conversion->low_conversion byproducts Precipitate (Urea) Formed check_byproducts->byproducts increase_temp Increase Temperature low_conversion->increase_temp add_catalyst Add/Change Catalyst low_conversion->add_catalyst check_stoichiometry Verify Stoichiometry low_conversion->check_stoichiometry end Optimized Reaction increase_temp->end Improved Yield add_catalyst->end Improved Yield check_stoichiometry->end Improved Yield anhydrous_conditions Ensure Anhydrous Conditions byproducts->anhydrous_conditions selective_catalyst Use More Selective Catalyst byproducts->selective_catalyst anhydrous_conditions->end Improved Yield selective_catalyst->end Improved Yield

Caption: Troubleshooting workflow for low yield in this compound reactions.

reaction_pathways cluster_side Side Reaction isocyanate 2-Chloro-6-methylphenyl Isocyanate nucleophile Nucleophile (R-OH or R-NH2) water Water (H2O) carbamate_urea Carbamate or Urea (Desired Product) nucleophile->carbamate_urea Catalyst / Heat amine_co2 Amine + CO2 carbamic_acid Unstable Carbamic Acid water->carbamic_acid carbamic_acid->amine_co2 Decomposition urea_byproduct Urea Byproduct (Insoluble Precipitate) amine_co2->urea_byproduct + another Isocyanate

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Reactions of 2-Chloro-6-methylphenyl Isocyanate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylphenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a white precipitate, and the yield of my desired product is low. What is happening?

A1: The formation of a white precipitate is a common issue when working with isocyanates and is typically due to the formation of an insoluble urea byproduct. This occurs when the isocyanate reacts with water present in the reaction mixture. The isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to form an amine. This newly formed amine is highly nucleophilic and rapidly reacts with another molecule of this compound to produce a disubstituted urea. This side reaction consumes two equivalents of the isocyanate for every one equivalent of water, leading to a significant reduction in the yield of your desired product.

Q2: I am observing gas evolution in my reaction vessel. Is this normal?

A2: Unexpected gas evolution, often seen as bubbling or foaming, is a strong indicator of moisture contamination in your reaction. The gas is carbon dioxide (CO2), which is released during the breakdown of the carbamic acid intermediate formed from the reaction of the isocyanate with water. This can also lead to an increase in pressure within a sealed reaction vessel, posing a safety hazard.

Q3: My reaction is sluggish and gives a poor yield, even in the absence of obvious precipitation or gas evolution. What could be the cause?

A3: Several factors could contribute to a sluggish reaction or low yield. Aside from moisture, steric hindrance from the ortho-chloro and ortho-methyl groups on the phenyl ring of this compound can slow down the reaction with bulky nucleophiles. Additionally, side reactions such as dimerization or trimerization of the isocyanate can occur, especially at higher concentrations or temperatures, or in the presence of certain catalysts. These side reactions consume the isocyanate, reducing the amount available to react with your target nucleophile.

Q4: How can I detect and quantify the formation of side products in my reaction?

A4: A combination of chromatographic and spectroscopic techniques can be used. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying the desired product and various side products. Fourier-Transform Infrared (FTIR) spectroscopy is useful for monitoring the disappearance of the characteristic isocyanate peak (around 2270-2250 cm⁻¹) and the appearance of urea (C=O stretch around 1640 cm⁻¹) or urethane (C=O stretch around 1700 cm⁻¹) peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the identity of both the desired product and any impurities.

Troubleshooting Guides

Issue 1: Formation of White Precipitate and/or Gas Evolution
  • Probable Cause: Moisture contamination leading to the formation of insoluble urea and CO2.

  • Troubleshooting Steps:

    • Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents or purchase anhydrous grade solvents and store them under an inert atmosphere over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Glassware: Flame-dry all glassware immediately before use to remove any adsorbed water.

    • Temperature Control: For highly exothermic reactions with nucleophiles, consider cooling the reaction mixture to 0°C before and during the addition of the isocyanate to minimize side reactions.

Issue 2: Low Yield and/or Complex Reaction Mixture
  • Probable Cause: Competing side reactions such as dimerization, trimerization, or reaction with non-target nucleophiles. Steric hindrance may also play a role.

  • Troubleshooting Steps:

    • Reactant Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound to ensure complete conversion of the limiting nucleophile, but be aware that excess isocyanate can lead to further side reactions.

    • Reaction Concentration: Running the reaction at a more dilute concentration can sometimes disfavor bimolecular side reactions like dimerization.

    • Catalyst Choice: If a catalyst is being used, ensure it is selective for the desired reaction. Some basic catalysts can promote the trimerization of isocyanates. For reactions with alcohols, a tin-based catalyst like dibutyltin dilaurate (DBTDL) can be effective.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Avoid unnecessarily long reaction times or high temperatures, which can promote side product formation.

Data Presentation

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound and its Derivatives

Functional GroupCompound TypeWavenumber (cm⁻¹)
-N=C=OIsocyanate2270 - 2250
C=O (Amide I)Urea1695 - 1630
N-H bendUrea1580 - 1515
C=O (Ester)Urethane (Carbamate)1740 - 1690
N-H bendUrethane (Carbamate)1540 - 1500
C=OUretdione (Dimer)~1780
C=OIsocyanurate (Trimer)~1700

Note: The exact peak positions can vary depending on the specific molecular structure and the sample matrix.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Urea Derivative

This protocol describes a general method for the synthesis of a substituted urea by reacting an amine with this compound.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the amine (1.0 eq) and dissolve it in an anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.05 eq) in the anhydrous solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress and Detecting Side Products by HPLC-MS

Instrumentation:

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-QTOF)

Mobile Phase:

  • A: 0.1% formic acid in water

  • B: 0.1% formic acid in acetonitrile

Gradient:

  • Start with a low percentage of B, and gradually increase the concentration of B over 15-20 minutes to elute compounds of increasing polarity.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Injection: Inject the diluted sample onto the HPLC column.

  • Data Analysis: Monitor the chromatogram for the appearance of the product peak and the disappearance of the reactant peaks. Analyze the mass spectrum of each peak to identify the molecular weight of the corresponding compound. The expected m/z for the [M+H]⁺ ion of the desired product and potential side products should be calculated beforehand.

Visualizations

Reaction_with_Water isocyanate 2-Chloro-6-methylphenyl Isocyanate carbamic_acid Carbamic Acid (unstable) isocyanate->carbamic_acid + H₂O water H₂O water->carbamic_acid amine 2-Chloro-6-methylaniline carbamic_acid->amine Decarboxylation co2 CO₂ (gas) carbamic_acid->co2 urea Disubstituted Urea (precipitate) amine->urea isocyanate2 2-Chloro-6-methylphenyl Isocyanate isocyanate2->urea + Amine

Caption: Reaction of this compound with water.

Competing_Reactions isocyanate 2-Chloro-6-methylphenyl Isocyanate desired_product Desired Product (Urea or Urethane) isocyanate->desired_product + Nucleophile urea_byproduct Urea Byproduct isocyanate->urea_byproduct + Water dimer Dimer (Uretdione) isocyanate->dimer Dimerization trimer Trimer (Isocyanurate) isocyanate->trimer Trimerization nucleophile Nucleophile (e.g., R-NH₂, R-OH) nucleophile->desired_product water Water (impurity) water->urea_byproduct

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions precipitate White Precipitate moisture Moisture Contamination precipitate->moisture gas Gas Evolution gas->moisture low_yield Low Yield / Complex Mixture low_yield->moisture side_reactions Side Reactions (Dimerization/Trimerization) low_yield->side_reactions steric_hindrance Steric Hindrance low_yield->steric_hindrance dry Dry Solvents/Reagents & Inert Atmosphere moisture->dry optimize Optimize Conditions (Temp, Conc., Catalyst) side_reactions->optimize steric_hindrance->optimize monitor Monitor Reaction (TLC, HPLC) optimize->monitor

Caption: Troubleshooting workflow for reactions with this compound.

Technical Support Center: Purification of 2-Chloro-6-methylphenyl Isocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Chloro-6-methylphenyl isocyanate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: The crude product is a viscous oil or semi-solid that is difficult to handle.

  • Question: My reaction product is a thick, sticky mess instead of a clear liquid. What could be the cause and how can I purify it?

  • Answer: This is often due to the formation of high-molecular-weight byproducts, such as ureas, biurets, or oligomers. These can arise from the reaction of the isocyanate with trace amounts of water or unreacted starting amine.

    • Immediate Action: Attempt to dissolve a small sample of the crude product in a range of anhydrous organic solvents (e.g., hexane, toluene, dichloromethane) to find a suitable solvent for chromatography.

    • Purification Strategy: Flash column chromatography is often the most effective method for separating the desired isocyanate from these non-volatile impurities. If the product is thermally stable, vacuum distillation can also be employed, leaving the high-molecular-weight byproducts behind in the distillation flask.

Issue 2: During vacuum distillation, the product seems to be decomposing or polymerizing in the distillation pot.

  • Question: I'm trying to purify my this compound by vacuum distillation, but the material in the flask is turning dark and I'm getting a low yield. What's happening?

  • Answer: Isocyanates can be sensitive to prolonged heating, which can lead to dimerization, trimerization, or other decomposition pathways.

    • Troubleshooting Steps:

      • Reduce the Distillation Temperature: Ensure you are using a high vacuum (e.g., <1 mmHg) to lower the boiling point. The reported boiling point is 79-80°C at 2 mmHg. Aim for a pot temperature that is not significantly higher than the boiling point of your product.

      • Use a Short-Path Distillation Apparatus: A Kugelrohr or short-path distillation setup minimizes the residence time of the isocyanate at high temperatures.

      • Check for Contaminants: Acidic or basic impurities can catalyze polymerization at elevated temperatures. Consider a pre-purification step, such as filtration through a short plug of neutral alumina or silica gel, to remove these before distillation.

Issue 3: After purification by column chromatography, my product is still not pure, and I have a low recovery.

  • Question: I ran a flash column, but my fractions are still showing impurities by TLC or GC-MS, and I lost a lot of my material on the column. How can I improve this?

  • Answer: This can be due to several factors, including an inappropriate solvent system, reaction of the isocyanate on the silica gel, or co-elution of impurities.

    • Troubleshooting Steps:

      • Optimize the Solvent System: The choice of eluent is critical. For aryl isocyanates, a non-polar solvent system like hexane/ethyl acetate or hexane/dichloromethane is a good starting point. Use Thin Layer Chromatography (TLC) to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4 for good separation.

      • Deactivate the Silica Gel: Silica gel is acidic and can react with the isocyanate. To minimize this, you can either use neutral alumina as the stationary phase or deactivate the silica gel by pre-eluting the column with your eluent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.

      • Dry Loading: If your crude product is not very soluble in the initial eluent, consider dry loading. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of your column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurities depend on the synthetic route, but when prepared from 2-chloro-6-methylaniline and a phosgene equivalent, common impurities include:

  • Unreacted 2-chloro-6-methylaniline: The starting material may not have fully reacted.

  • Symmetrical Urea: Formed from the reaction of the product isocyanate with unreacted 2-chloro-6-methylaniline.

  • Urea derivatives from water: If moisture is present, the isocyanate can hydrolyze to an amine, which then reacts with another isocyanate molecule to form a disubstituted urea.[1]

  • Dimers and Trimers: Isocyanates can self-react to form cyclic dimers (uretdiones) and trimers (isocyanurates), especially at higher temperatures.

  • Carbodiimides: Formed by the decarboxylation of two isocyanate molecules.

  • Residual Solvents: Solvents used in the reaction or workup.

Q2: How can I store purified this compound to prevent degradation?

A2: this compound is sensitive to moisture and can react with atmospheric water. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For long-term storage, refrigeration is recommended.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): A strong, sharp absorption band around 2250-2275 cm⁻¹ is characteristic of the isocyanate group (-NCO). The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the starting amine or urea byproducts is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the product and identify impurities if their signals do not overlap significantly with the product's signals.

Data Presentation

PropertyValueReference
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 79-80 °C at 2 mmHg
Purification Method 1 Vacuum Distillation
Purity Achievable >98% (by GC)
Purification Method 2 Flash Column Chromatography
Purity Achievable >99% (by GC)

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying several grams of crude this compound from non-volatile or high-boiling impurities.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. Use high-vacuum grease for all joints.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply a high vacuum to the system (target pressure: < 2 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle with a sand or oil bath.

  • Fraction Collection: Collect the fraction that distills at 79-80 °C at a pressure of 2 mmHg. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.

  • Completion: Once the product has distilled, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum under a counterflow of inert gas.

  • Purity Analysis: Analyze the purified product by GC-MS and FTIR to confirm its purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for removing polar, non-volatile impurities such as ureas and biurets.

Methodology:

  • TLC Analysis:

    • Prepare a stock solution of the crude product in a small amount of anhydrous dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of increasing polarity (e.g., starting with 95:5 Hexane:Ethyl Acetate and moving to 90:10, 80:20, etc.).

    • The ideal solvent system will give the product an Rf of ~0.3-0.4.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude product.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under a gentle pressure of air or nitrogen. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand to the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for better separation, perform a dry loading as described in the troubleshooting section.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Analysis:

    • Analyze the final product by GC-MS, FTIR, and NMR to confirm its purity and identity.

Visualizations

Purification_Troubleshooting Troubleshooting Purification of this compound start Crude Product Analysis issue1 High Viscosity / Semi-Solid start->issue1 Identify Issue issue2 Decomposition during Distillation start->issue2 Identify Issue issue3 Low Purity after Chromatography start->issue3 Identify Issue solution1a Use Flash Chromatography issue1->solution1a Action solution1b Attempt Vacuum Distillation issue1->solution1b Alternative solution2a Lower Distillation Temperature (Increase Vacuum) issue2->solution2a Action solution2b Use Short-Path Distillation issue2->solution2b Action solution2c Pre-purify to Remove Catalysts issue2->solution2c Action solution3a Optimize Eluent System (TLC) issue3->solution3a Action solution3b Deactivate Silica Gel (e.g., with Triethylamine) issue3->solution3b Action solution3c Use Dry Loading Technique issue3->solution3c Action end Pure Product solution1a->end solution1b->end solution2a->end solution2b->end solution2c->end solution3a->end solution3b->end solution3c->end

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Decision_Tree Purification Method Selection start Crude Product check_impurities What are the main impurities? start->check_impurities non_volatile High-boiling / Non-volatile (e.g., Ureas, Oligomers) check_impurities->non_volatile Non-Volatile volatile Volatile / Similar Boiling Point (e.g., Starting Material, Solvents) check_impurities->volatile Volatile distillation Vacuum Distillation non_volatile->distillation Primary Method chromatography Flash Column Chromatography non_volatile->chromatography Alternative/For thermal sensitivity volatile->distillation If boiling points differ significantly volatile->chromatography Primary Method end_product Purified Isocyanate distillation->end_product chromatography->end_product

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Optimizing Reactions with 2-Chloro-6-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-6-methylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity characteristics of this compound?

A1: this compound is an aromatic isocyanate. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards a variety of nucleophiles, including alcohols, amines, and water. The reactivity of this specific isocyanate is influenced by the two ortho substituents:

  • Steric Hindrance: The methyl and chloro groups in the ortho positions create significant steric hindrance around the isocyanate group. This can slow down the reaction rate compared to unhindered isocyanates like phenyl isocyanate.[1]

  • Electronic Effects: The chlorine atom is an electron-withdrawing group, which can increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is weakly electron-donating. The interplay of these electronic effects and steric hindrance determines the overall reactivity.

Q2: What are the most common reactions performed with this compound?

A2: The most common reactions involve nucleophilic addition to the isocyanate group to form:

  • Ureas: By reacting with primary or secondary amines.

  • Carbamates (Urethanes): By reacting with alcohols or phenols.

  • Thiocarbamates: By reacting with thiols.

This isocyanate is a key building block in the synthesis of various organic molecules, including pharmaceuticals like Dasatinib, a kinase inhibitor used in cancer therapy.[2]

Q3: What are the typical solvents and catalysts used for reactions with this compound?

A3:

  • Solvents: Anhydrous aprotic solvents are generally recommended to prevent the reaction of the isocyanate with water. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene.

  • Catalysts: Due to the steric hindrance, a catalyst is often necessary to achieve a reasonable reaction rate.

    • For reactions with alcohols , organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective.

    • For reactions with amines , the reaction is often fast enough without a catalyst. However, for less nucleophilic amines or to accelerate the reaction, a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

Q4: What are the major side reactions to be aware of?

A4: The primary side reactions include:

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which decarboxylates to form a primary amine. This newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea byproduct. This is why using anhydrous conditions is critical.

  • Self-Polymerization: At elevated temperatures or in the presence of certain catalysts, isocyanates can trimerize to form isocyanurates.

  • Allophanate and Biuret Formation: The carbamate or urea product can sometimes react with another molecule of the isocyanate, especially if there is an excess of the isocyanate and at higher temperatures.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Reactant Ensure the this compound is fresh and has been stored under anhydrous conditions. Isocyanates can degrade upon exposure to moisture.
Insufficient Catalyst For reactions with alcohols, ensure an adequate amount of catalyst (e.g., DBTDL) is used. Start with a catalytic amount (e.g., 0.1-1 mol%) and optimize as needed.
Steric Hindrance Due to the ortho-substituents, longer reaction times or higher temperatures may be required. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Reaction with Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Nucleophilicity of the Reaction Partner For weakly nucleophilic amines or alcohols, a higher reaction temperature, a suitable catalyst, or a more polar solvent may be necessary to drive the reaction to completion.

Issue 2: Formation of Multiple Products/Impurities

Possible Cause Troubleshooting Step
Urea Byproduct from Water Contamination As mentioned above, ensure strict anhydrous conditions. If urea byproduct formation is unavoidable, it can often be removed by column chromatography or crystallization.
Excess Isocyanate Leading to Side Reactions Use a 1:1 stoichiometric ratio of the isocyanate and the nucleophile. If one reactant is more precious, a slight excess (1.05-1.1 equivalents) of the other can be used.
High Reaction Temperature While heating can increase the reaction rate, it can also promote side reactions like allophanate/biuret formation or trimerization. Optimize the temperature to find a balance between reaction rate and selectivity.

Data Presentation

Table 1: Recommended Starting Conditions for Common Reactions

Reaction Type Nucleophile Solvent Catalyst Temperature Typical Reaction Time
Urea Formation Primary/Secondary AmineTHF or DCMNone or TEA (catalytic)Room Temperature1-4 hours
Carbamate Formation Primary/Secondary AlcoholToluene or THFDBTDL (0.1-1 mol%)60-80 °C4-12 hours

Table 2: Relative Reactivity of Isocyanates

Isocyanate Relative Reaction Rate with n-Butanol Key Factors Influencing Reactivity
Phenyl Isocyanate1.00 (Reference)No steric hindrance, baseline electronic effects.
2-Methylphenyl Isocyanate~0.3Steric hindrance from one ortho-methyl group.
This compound Lower than 2-methylphenyl isocyanate Significant steric hindrance from two ortho-substituents. Electronic effects of chloro and methyl groups.
2,6-Dimethylphenyl Isocyanate~0.1High steric hindrance from two ortho-methyl groups.

Note: Relative rates are approximate and can vary with specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-N'-(4-methylphenyl)urea

This protocol describes a general procedure for the synthesis of a urea derivative.

  • Materials:

    • This compound

    • p-Toluidine (4-methylaniline)

    • Anhydrous Tetrahydrofuran (THF)

    • Hexanes

    • Ethyl Acetate

  • Procedure: a. In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve p-toluidine (1.0 equivalent) in anhydrous THF. b. To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring. c. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours. d. Once the starting materials are consumed, remove the solvent under reduced pressure. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl N-(2-chloro-6-methylphenyl)carbamate

This protocol provides a general method for the synthesis of a carbamate derivative.

  • Materials:

    • This compound

    • Anhydrous Ethanol

    • Anhydrous Toluene

    • Dibutyltin dilaurate (DBTDL)

  • Procedure: a. To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous toluene. b. Add anhydrous ethanol (1.05 equivalents) to the solution. c. Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the reaction mixture. d. Heat the reaction mixture to 80 °C and stir. e. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion due to steric hindrance. f. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. g. The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow start Start prep Prepare Anhydrous Reactants and Solvent start->prep 1 reaction Combine Reactants (Isocyanate + Nucleophile) +/- Catalyst prep->reaction 2 monitor Monitor Reaction (TLC/LC-MS) reaction->monitor 3 monitor->reaction Incomplete workup Work-up: Quench (if needed) Solvent Removal monitor->workup Complete purify Purification (Crystallization or Chromatography) workup->purify 4 end Characterize Pure Product purify->end 5

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_low_yield start Low/No Product Yield check_reagents Are reactants and solvents anhydrous and fresh? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Are reaction time/ temperature sufficient for a hindered isocyanate? yes_reagents->check_conditions use_fresh Use freshly dried solvents and new reagents. no_reagents->use_fresh use_fresh->start yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_catalyst Is a suitable catalyst being used at an optimal concentration? yes_conditions->check_catalyst increase_time_temp Increase reaction time and/or temperature. Monitor progress. no_conditions->increase_time_temp increase_time_temp->check_conditions yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No final_check Consider alternative solvents or more reactive nucleophiles. yes_catalyst->final_check optimize_catalyst Add or optimize catalyst type and concentration. no_catalyst->optimize_catalyst optimize_catalyst->check_catalyst

Caption: Troubleshooting decision tree for low product yield in reactions with this compound.

References

Preventing polymerization of 2-Chloro-6-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended polymerization of 2-Chloro-6-methylphenyl isocyanate during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

This compound is an aromatic isocyanate containing a highly reactive isocyanate group (-NCO). The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. Polymerization can occur through self-reaction of the isocyanate groups, especially under certain conditions, leading to the formation of dimers (uretdiones), trimers (isocyanurates), and higher-order oligomers. These oligomers are often insoluble and can interfere with reactions.

Q2: How do the substituents on this compound affect its reactivity and polymerization tendency?

The reactivity of this compound is influenced by two competing electronic and steric effects from its ortho substituents:

  • Steric Hindrance: The methyl group (-CH₃) at the ortho position physically obstructs the approach of other molecules to the isocyanate group. This steric hindrance increases the activation energy for polymerization reactions, thus making it less reactive than unsubstituted phenyl isocyanate.[1]

  • Electronic Effects: The chlorine atom (-Cl) is an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and potentially increasing its reactivity.

The interplay of these two effects determines the overall propensity for polymerization.

Q3: What are the primary triggers for the polymerization of this compound?

The primary triggers for polymerization include:

  • Moisture: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The newly formed amine can then rapidly react with another isocyanate molecule to form a urea linkage, which can act as a catalyst for further polymerization.

  • Heat: Elevated temperatures provide the activation energy needed for the dimerization and trimerization reactions to occur.

  • Catalysts: Strong bases (e.g., alkali metal acetates, tertiary amines, phosphines), as well as some metal compounds, can significantly catalyze the polymerization of isocyanates.

  • Light: Exposure to UV radiation can also promote the formation of polymers.

Q4: What are common signs that my this compound has started to polymerize?

Common indicators of polymerization include:

  • The appearance of white or yellowish insoluble solids or precipitates in the liquid.

  • An increase in the viscosity of the isocyanate.

  • Haziness or turbidity in the otherwise clear liquid.

  • Unexpected pressure buildup in a sealed container due to CO₂ evolution from reaction with moisture.[2]

Q5: How can I safely store this compound to minimize polymerization?

Proper storage is critical for maintaining the quality of this compound. Key storage recommendations are:

  • Temperature: Store in a cool, dry place, typically between 2-8°C. Avoid freezing, as this can cause crystallization and moisture condensation upon thawing.

  • Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture.[2]

  • Container: Use containers made of appropriate materials like stainless steel or glass. Ensure the container is tightly sealed.

  • Inhibitors: For long-term storage, the addition of a polymerization inhibitor may be beneficial.

Troubleshooting Guides

Issue 1: Solids have formed in the this compound container.
Probable Cause Troubleshooting Steps
Polymerization (Dimer/Trimer Formation) 1. Assess the extent: If only a small amount of solid is present, the bulk liquid may still be usable after purification. If a significant portion has solidified, the product may be unusable. 2. Purification: For small amounts of solids, carefully decant or filter the liquid portion under an inert atmosphere. See Experimental Protocol 3 for details. 3. Future Prevention: Add a polymerization inhibitor to the purified liquid for storage. Refer to Experimental Protocol 2.
Moisture Contamination (Urea Formation) 1. Identify the source: Check for improperly sealed containers, use of non-anhydrous solvents or reagents in previous manipulations, or exposure to humid air. 2. Purification: Filtration may remove the solid urea. However, the remaining isocyanate may have a lower purity and should be assayed before use (see Experimental Protocol 4). 3. Future Prevention: Ensure all handling is performed under strictly anhydrous conditions and an inert atmosphere.
Issue 2: The isocyanate has become viscous or hazy.
Probable Cause Troubleshooting Steps
Formation of Soluble Oligomers 1. Confirm Polymerization: Use a portion of the material in a test reaction to see if its reactivity is diminished. Consider analytical testing (see Experimental Protocol 4) to determine the isocyanate content. 2. Consider Purification: If the viscosity increase is minor, the material might be usable for non-critical applications. For high-purity requirements, distillation under reduced pressure may be necessary, but this should be approached with caution due to the thermal sensitivity of isocyanates. 3. Future Prevention: Store at a lower temperature and ensure an inhibitor is present.
Partial Crystallization 1. Check Storage Temperature: If stored at the lower end of the recommended temperature range, some crystallization may occur. 2. Re-dissolving: Gently warm the container to room temperature with slight agitation to see if the material becomes a clear, homogeneous liquid. Caution: Do not overheat. 3. Future Prevention: Store at a slightly higher, but still cool, temperature within the recommended range.

Data Presentation

Table 1: Recommended Polymerization Inhibitors and Concentrations
Inhibitor Class Typical Concentration Range (by weight) Notes
Butylated Hydroxytoluene (BHT) Phenolic0.01% - 0.5% (100 - 5000 ppm)[3][4]Effective radical scavenger. Widely used and generally does not interfere with subsequent urethane reactions at these concentrations.
Phenol Phenolic0.01% - 0.5% (100 - 5000 ppm)Can be very effective for aryl isocyanates.
Triphenyl Phosphite Phosphite0.05% - 0.2% (500 - 2000 ppm)Acts as an antioxidant and can decompose peroxides.
Benzoyl Chloride Acid Chloride0.01% - 0.1% (100 - 1000 ppm)Neutralizes basic impurities that can catalyze polymerization.

Note: The optimal inhibitor and concentration should be determined experimentally for your specific application and storage conditions.

Table 2: Relative Reactivity of Selected Phenyl Isocyanates
Substituent Position Relative Rate Constant (k_rel) Primary Effect
None-1.00Baseline
2-Methylortho~0.3Steric Hindrance
4-Chloropara~3.8Electronic (Inductive)
2-Chloro-6-methyl ortho, ortho'Predicted < 1.0Combined Steric and Electronic Effects

Data is illustrative and based on general principles of isocyanate reactivity. The actual relative rate for this compound will depend on the specific reaction conditions.[1]

Mandatory Visualizations

PolymerizationPathways Isocyanate Polymerization Pathways Isocyanate 2 R-N=C=O (Isocyanate) Dimer Uretdione (Dimer) Isocyanate->Dimer Dimerization Trimer Isocyanurate (Trimer) Isocyanate->Trimer Trimerization Dimer->Trimer + R-NCO Catalyst Catalyst (e.g., Base, Heat) Catalyst->Isocyanate

Caption: Key polymerization pathways for isocyanates.

TroubleshootingWorkflow Troubleshooting Workflow for Polymerization Issues Start Observe Issue (e.g., Solids, Viscosity) CheckMoisture Moisture Contamination? Start->CheckMoisture CheckStorage Improper Storage? CheckMoisture->CheckStorage No ActionMoisture Implement Anhydrous Techniques CheckMoisture->ActionMoisture Yes CheckCatalyst Catalyst Contamination? CheckStorage->CheckCatalyst No ActionStorage Adjust Storage Temp. Add Inhibitor CheckStorage->ActionStorage Yes ActionCatalyst Purify Isocyanate (if possible) CheckCatalyst->ActionCatalyst Yes Purify Purify by Filtration or Decanting CheckCatalyst->Purify No ActionMoisture->Purify ActionStorage->Purify ActionCatalyst->Purify End Use Purified Isocyanate or Discard Purify->End

Caption: A logical workflow for troubleshooting polymerization.

Experimental Protocols

Experimental Protocol 1: Handling and Storage of this compound

Objective: To provide a standard procedure for the safe handling and storage of this compound to prevent degradation.

Materials:

  • This compound

  • Dry, inert gas (Nitrogen or Argon) with regulator

  • Schlenk line or glove box

  • Oven-dried glassware

  • Anhydrous solvents (if applicable)

  • Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry inert gas or in a desiccator.

  • Inert Atmosphere: All transfers and manipulations should be performed under a positive pressure of dry nitrogen or argon. This can be achieved using a Schlenk line or inside a glove box.

  • Aliquoting: If the entire bottle will not be used, aliquot the required amount into a separate, dry, inert-gas-flushed container. Avoid repeatedly opening the main stock bottle.

  • Sealing: After use, flush the headspace of the container with dry inert gas before tightly sealing the cap. Parafilm or a secondary seal can be used for extra protection against moisture ingress.

  • Storage: Store the sealed container in a designated cool (2-8°C), dark, and dry location, away from incompatible materials such as bases, alcohols, and amines.

Experimental Protocol 2: Addition of a Polymerization Inhibitor (BHT)

Objective: To stabilize this compound for long-term storage.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)

  • Anhydrous toluene (or other suitable dry, inert solvent)

  • Volumetric flask and pipettes (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Inhibitor Stock Solution: To ensure accurate addition of a small quantity, prepare a stock solution of BHT in anhydrous toluene. For example, dissolve 1.00 g of BHT in anhydrous toluene in a 10.0 mL volumetric flask to create a 100 mg/mL solution.

  • Calculate Required Volume: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to add 200 ppm (0.02%) of BHT to 50 g of isocyanate:

    • Mass of BHT needed = 50 g * 0.0002 = 0.01 g (10 mg)

    • Volume of stock solution = 10 mg / 100 mg/mL = 0.1 mL

  • Addition: Under an inert atmosphere, transfer the 50 g of this compound to a dry flask with a magnetic stir bar.

  • Mixing: Using a dry syringe or pipette, add the calculated volume (0.1 mL in this example) of the BHT stock solution to the stirring isocyanate.

  • Homogenization: Stir the mixture for 15-20 minutes to ensure the inhibitor is fully dissolved and evenly distributed.

  • Storage: Transfer the stabilized isocyanate to a suitable storage container, flush with inert gas, seal tightly, and store as described in Protocol 1.

Experimental Protocol 3: Removal of Solid Polymers by Filtration

Objective: To remove small quantities of solid polymer from liquid this compound.

Materials:

  • Polymer-contaminated this compound

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass filter)

  • Receiving flask

  • Source of vacuum or positive pressure of inert gas

  • All glassware must be oven-dried.

Procedure:

  • Setup: Assemble the filtration apparatus inside a fume hood and under an inert atmosphere (e.g., perform the filtration in a glovebox or under a continuous flow of nitrogen).

  • Filtration: Carefully pour the isocyanate mixture onto the filter medium. Apply gentle vacuum or positive pressure to facilitate the filtration.

  • Collection: Collect the clear, filtered isocyanate in the receiving flask.

  • Storage: Immediately transfer the purified isocyanate to a clean, dry storage container. It is highly recommended to add an inhibitor (Protocol 2) at this stage.

  • Waste Disposal: The solid polymer on the filter should be treated with a decontamination solution (e.g., a solution of water, ammonia, and detergent) before disposal according to institutional guidelines.

Experimental Protocol 4: Determination of Isocyanate Content by Titration

Objective: To quantify the concentration of reactive isocyanate (-NCO) groups, which can be used to assess the extent of polymerization. (This is a modified version of standard methods like ISO 14896).[5][6]

Materials:

  • Isocyanate sample

  • Standardized solution of dibutylamine in anhydrous toluene (e.g., 2 M)

  • Anhydrous toluene

  • Methanol

  • Standardized solution of hydrochloric acid (e.g., 1 M HCl in water or methanol)

  • Bromophenol blue indicator or a pH meter/autotitrator

  • Erlenmeyer flasks, pipettes, burette (all oven-dried)

Procedure:

  • Sample Preparation: Accurately weigh approximately 2.0 g of the this compound sample into a dry 250 mL Erlenmeyer flask. Record the weight precisely.

  • Reaction: Add 20.00 mL of the standardized dibutylamine solution to the flask. Swirl to mix, then allow the reaction to proceed for 15 minutes at room temperature. This reaction consumes the isocyanate groups.

  • Dilution: Add 100 mL of methanol to the flask and a few drops of bromophenol blue indicator.

  • Titration (Blank): Prepare a blank by following steps 2-3 but without adding the isocyanate sample. Titrate the blank with the standardized HCl solution until the indicator changes from blue to yellow. Record the volume of HCl used (V_blank).

  • Titration (Sample): Titrate the sample flask with the standardized HCl solution to the same yellow endpoint. Record the volume of HCl used (V_sample).

  • Calculation:

    • % NCO = [ (V_blank - V_sample) * Normality of HCl * 4.202 ] / Sample Weight (g)

    • Where 4.202 is the milliequivalent weight of the NCO group.

A lower-than-expected %NCO value indicates that some of the isocyanate has polymerized or reacted with moisture.

References

Technical Support Center: 2-Chloro-6-methylphenyl Isocyanate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Chloro-6-methylphenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and key data to ensure the success of your derivatization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound, providing explanations and step-by-step troubleshooting instructions.

Question 1: Why is my derivatization reaction resulting in a low yield or failing to go to completion?

Answer:

Low yields in the derivatization of this compound are frequently due to a combination of factors, primarily related to its chemical structure and reaction conditions.

  • Steric Hindrance: The methyl group in the ortho position to the isocyanate functionality creates significant steric hindrance. This bulkiness can impede the approach of nucleophiles, such as alcohols or amines, slowing down the reaction rate and leading to incomplete conversion.

  • Moisture Contamination: Isocyanates are highly susceptible to reaction with water. Trace amounts of moisture in solvents, reagents, or on glassware will lead to the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide. This amine can then react with another molecule of the isocyanate to form a highly stable and often insoluble urea byproduct, consuming your starting material and complicating purification.[1][2]

  • Inadequate Reaction Conditions: Insufficient reaction time, suboptimal temperature, or an inappropriate solvent can all contribute to low yields. For sterically hindered isocyanates, more forcing conditions may be necessary to drive the reaction to completion.

  • Purity of Starting Materials: Impurities in the this compound or the nucleophile can inhibit the reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Ensure your nucleophile (alcohol or amine) is dry. If necessary, dry it over molecular sieves.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Parameters:

    • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the necessary reaction time. Sterically hindered isocyanates may require significantly longer reaction times than unhindered ones.

    • Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier imposed by steric hindrance. Monitor for potential side reactions at higher temperatures.

    • Use a Catalyst: For reactions with alcohols (urethane formation), consider adding a catalyst. Organotin catalysts like Dibutyltin dilaurate (DBTDL) are highly effective in promoting the reaction between isocyanates and alcohols, even with sterically hindered substrates.[2] Tertiary amines can also be used as catalysts.

  • Verify Reagent Purity:

    • Assess the purity of your this compound by GC or NMR before use.

    • Ensure the purity of your nucleophile.

Question 2: I observe a white precipitate forming in my reaction mixture. What is it and how can I prevent it?

Answer:

The formation of a white, often insoluble, precipitate is a classic sign of moisture contamination in an isocyanate reaction.[2]

Probable Cause: The precipitate is likely a disubstituted urea. This forms in a two-step process:

  • This compound reacts with water to form an unstable carbamic acid, which decarboxylates to 2-chloro-6-methylaniline.

  • The newly formed and highly nucleophilic 2-chloro-6-methylaniline then rapidly reacts with a second molecule of this compound to produce a symmetric urea.

This side reaction consumes two equivalents of your isocyanate for every one equivalent of water, significantly reducing the yield of your desired product.

Prevention Strategies:

  • Rigorous Drying Protocols: As detailed in the troubleshooting steps for low yield, the most critical preventative measure is to ensure all components of your reaction are scrupulously dry.

  • Inert Atmosphere: Always perform the reaction under a positive pressure of a dry inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition: When practical, adding the isocyanate solution to the nucleophile solution can sometimes minimize side reactions by ensuring the isocyanate is not waiting in the reaction vessel for an extended period where it could react with trace moisture.

Question 3: My reaction is very slow, even with heating. What else can I do?

Answer:

The steric hindrance from the ortho-methyl group on this compound can make it significantly less reactive than other aromatic isocyanates.[3] If standard heating and extended reaction times are insufficient, catalysis is the next logical step.

Solutions for Sluggish Reactions:

  • For Urethane Synthesis (reaction with alcohols):

    • Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for urethane formation and can dramatically increase the reaction rate.[2] Use catalytic amounts (e.g., 0.1-1 mol%).

    • Tertiary Amine Catalysts: Bases such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can also catalyze the reaction, although they may be less effective than organotin catalysts for sterically hindered systems.

  • For Urea Synthesis (reaction with amines):

    • Reactions with primary and secondary amines are typically much faster than with alcohols and often do not require a catalyst. If the reaction is still slow, this may indicate a very sterically hindered or poorly nucleophilic amine. Gentle heating is usually sufficient to promote this reaction.

Data Presentation

The following tables provide a summary of expected outcomes and parameters for the derivatization of this compound.

Table 1: Influence of Reaction Conditions on Product Yield

NucleophileCatalystTemperature (°C)Reaction Time (hours)Expected Yield
Primary Alcohol (e.g., 1-Butanol)None2524Low to Moderate
Primary Alcohol (e.g., 1-Butanol)DBTDL (0.5 mol%)252-4High
Secondary Alcohol (e.g., 2-Propanol)None50>24Very Low
Secondary Alcohol (e.g., 2-Propanol)DBTDL (1 mol%)508-12Moderate to High
Primary Amine (e.g., Benzylamine)None251-2Very High
Secondary Amine (e.g., Piperidine)None252-4High

Note: Yields are qualitative estimates and will vary based on specific substrates and experimental conditions.

Table 2: Key Spectroscopic Data for this compound and Derivatives

CompoundAnalytical MethodKey Signals
This compoundIR (neat)~2270 cm⁻¹ (strong, sharp -N=C=O stretch)
¹H NMR (CDCl₃)δ ~7.0-7.4 (m, Ar-H), ~2.4 (s, CH₃)
¹³C NMR (CDCl₃)δ ~135 (Ar-C-NCO), ~128 (N=C=O)
Urethane DerivativeIRDisappearance of ~2270 cm⁻¹; Appearance of ~1700-1730 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch)
Urea DerivativeIRDisappearance of ~2270 cm⁻¹; Appearance of ~1640-1680 cm⁻¹ (C=O stretch) and ~3300-3400 cm⁻¹ (N-H stretch)

Note: Exact peak positions may vary depending on the specific derivative and solvent used.

Experimental Protocols

Protocol 1: General Procedure for Urethane Synthesis from this compound and an Alcohol (Catalyzed)

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (1.0 eq.) and anhydrous solvent (e.g., dichloromethane or THF, to make a ~0.5 M solution).

  • Catalyst Addition:

    • Add Dibutyltin dilaurate (DBTDL) (0.005 eq.) to the alcohol solution and stir for 5 minutes.

  • Isocyanate Addition:

    • In a separate dry flask, prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent.

    • Add the isocyanate solution dropwise to the stirring alcohol/catalyst mixture at room temperature.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C).

    • Monitor the progress of the reaction by TLC (staining with permanganate) or by IR spectroscopy (monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: General Procedure for Urea Synthesis from this compound and an Amine

  • Preparation:

    • To a dry round-bottom flask with a magnetic stir bar, add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetone).

  • Isocyanate Addition:

    • Prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent.

    • Add the isocyanate solution dropwise to the stirring amine solution at room temperature. An inert atmosphere is recommended but may not be strictly necessary if the reaction is sufficiently fast.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature. These reactions are often complete within 1-4 hours.

    • Monitor the reaction by TLC. The product is often UV-active.

  • Work-up and Purification:

    • If a precipitate forms upon completion of the reaction, it can often be isolated by filtration and washed with a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material.

    • If the product is soluble, concentrate the reaction mixture under reduced pressure and purify by flash column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the derivatization process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware & Reagents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Prep_Nucleophile Prepare Nucleophile Solution Inert_Atmosphere->Prep_Nucleophile Prep_Isocyanate Prepare Isocyanate Solution Inert_Atmosphere->Prep_Isocyanate Add_Catalyst Add Catalyst (Optional, for Alcohols) Prep_Nucleophile->Add_Catalyst Add_Isocyanate Add Isocyanate Solution to Nucleophile Prep_Isocyanate->Add_Isocyanate Add_Catalyst->Add_Isocyanate Stir_React Stir and Heat (if necessary) Add_Isocyanate->Stir_React Monitor_Reaction Monitor by TLC/IR Stir_React->Monitor_Reaction Quench Quench Reaction (if needed) Monitor_Reaction->Quench Solvent_Removal Solvent Removal Quench->Solvent_Removal Purification Purify Product (Chromatography/Recrystallization) Solvent_Removal->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for derivatization.

G Start Low or No Product Yield Check_Moisture Evidence of Moisture? (White Precipitate, Foaming) Start->Check_Moisture Dry_System Action: Rigorously Dry All Solvents, Reagents, Glassware. Use Inert Atmosphere. Check_Moisture->Dry_System Yes Check_Sterics Is Nucleophile Sterically Hindered or Unreactive? Check_Moisture->Check_Sterics No Dry_System->Start Retry Increase_Energy Action: Increase Reaction Temperature and/or Time. Check_Sterics->Increase_Energy Yes Add_Catalyst Is Reaction Still Slow? (Especially with Alcohols) Check_Sterics->Add_Catalyst No Increase_Energy->Add_Catalyst Use_Catalyst Action: Add Catalyst (e.g., DBTDL for Alcohols). Add_Catalyst->Use_Catalyst Yes Check_Purity Action: Verify Purity of Starting Materials. Add_Catalyst->Check_Purity No Success Reaction Successful Use_Catalyst->Success Check_Purity->Success

Caption: Troubleshooting decision tree for low yield.

G cluster_desired Desired Reactions cluster_side Side Reactions Isocyanate This compound R-N=C=O Alcohol Alcohol R'-OH Isocyanate->Alcohol + Nucleophile Amine Amine R'-NHR'' Isocyanate->Amine + Nucleophile Water Water H₂O Isocyanate->Water + Contaminant Urea_Byproduct Symmetric Urea Byproduct Isocyanate->Urea_Byproduct + Another R-NCO Urethane Urethane Product Alcohol->Urethane Urea Urea Product Amine->Urea Carbamic_Acid Carbamic Acid (Unstable) Water->Carbamic_Acid Amine_Byproduct Amine Byproduct Carbamic_Acid->Amine_Byproduct - CO₂ Amine_Byproduct->Urea_Byproduct

Caption: Competing reaction pathways.

References

Improving the stability of 2-Chloro-6-methylphenyl isocyanate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of 2-Chloro-6-methylphenyl isocyanate solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound solutions.

Q1: My this compound solution has turned yellow. What is the cause and how can I prevent it?

A1: Discoloration, typically yellowing, is a common indicator of degradation. The primary causes are exposure to moisture, air (oxidation), or light. To prevent this, ensure you are using anhydrous solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon).[1][2] Additionally, storing the solution in an amber vial or in the dark will protect it from light-induced degradation.

Q2: I'm observing a precipitate forming in my isocyanate solution. What is it and what should I do?

A2: Precipitate formation is a strong indication of degradation. Isocyanates are highly reactive towards water. In the presence of even trace amounts of moisture, this compound will react to form an unstable carbamic acid, which then decomposes to 2-chloro-6-methylaniline and carbon dioxide. The resulting amine can then react with remaining isocyanate to form insoluble urea derivatives.

If a precipitate is observed, the solution has likely degraded and should be discarded. To prevent this, it is critical to use anhydrous solvents and to handle the isocyanate under strictly anhydrous conditions.

Q3: My reaction yield is lower than expected. Could the stability of the isocyanate solution be the issue?

A3: Yes, a loss of reactivity and consequently lower reaction yields are common consequences of isocyanate degradation. The isocyanate group (-N=C=O) is the reactive functional group, and its concentration will decrease as the compound degrades. It is recommended to use freshly prepared solutions or to verify the purity of the solution before use, especially if it has been stored for an extended period.

Q4: What are the ideal storage conditions for solutions of this compound?

A4: For optimal stability, solutions should be stored at low temperatures (2-8°C) and protected from moisture and light.[1] The container should be tightly sealed, and the headspace filled with an inert gas like argon or nitrogen. It is advisable to store the solution in small aliquots to minimize repeated warming and cooling cycles and exposure to the atmosphere.

Data Presentation

Solvent (Anhydrous)TemperatureAtmosphereLight ExposureEstimated Purity after 1 Month
Acetonitrile4°CInert (Argon)Dark>95%
AcetonitrileRoom TempAirAmbient<80%
Dichloromethane4°CInert (Argon)Dark>95%
DichloromethaneRoom TempAirAmbient<75%
Toluene4°CInert (Argon)Dark>97%
TolueneRoom TempAirAmbient<85%

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)

    • Oven-dried glassware

    • Syringes and needles

    • Inert gas source (Argon or Nitrogen)

  • Procedure:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the glassware (e.g., a volumetric flask with a septum) and purge with a gentle stream of inert gas for 10-15 minutes.

    • Using a syringe, dispense the desired volume of anhydrous solvent into the flask.

    • Carefully and quickly weigh the required amount of this compound and add it to the solvent. Alternatively, if it is a liquid, calculate the required volume from its density (approximately 1.231 g/mL at 25°C) and add it via syringe.[2]

    • Seal the flask under the inert atmosphere.

    • Gently swirl the flask to ensure the compound is fully dissolved.

    • Store the solution in the dark at 2-8°C.

Protocol 2: Monitoring Solution Stability by HPLC

  • Objective: To determine the purity of the isocyanate solution over time.

  • Methodology: A common method for analyzing isocyanates involves derivatization followed by HPLC analysis.

  • Procedure:

    • Derivatization:

      • Prepare a derivatizing solution, for example, 1-(2-pyridyl)piperazine (1-2PP) in an appropriate solvent.

      • At specified time points (e.g., day 0, day 7, day 14), take a small aliquot of the isocyanate solution.

      • React the aliquot with an excess of the derivatizing agent. The reaction converts the isocyanate to a stable urea derivative.

    • HPLC Analysis:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water is typically used.

      • Detection: UV detector at an appropriate wavelength.

      • Inject the derivatized sample into the HPLC system.

    • Data Analysis:

      • The purity of the isocyanate can be determined by comparing the peak area of the derivatized product at each time point to the initial peak area at day 0. A decrease in the peak area indicates degradation.

Visualizations

TroubleshootingWorkflow start Issue Observed with Isocyanate Solution discoloration Solution Discolored (Yellowing)? start->discoloration precipitate Precipitate Formed? discoloration->precipitate No cause_discolor Cause: Oxidation, Moisture, or Light Exposure discoloration->cause_discolor Yes low_yield Low Reaction Yield? precipitate->low_yield No cause_precipitate Cause: Reaction with Moisture to Form Insoluble Urea precipitate->cause_precipitate Yes cause_yield Cause: Loss of Active Isocyanate due to Degradation low_yield->cause_yield Yes end Solution Integrity Improved low_yield->end No solution_discolor Solution: - Use anhydrous solvent - Store under inert gas - Protect from light (amber vial) cause_discolor->solution_discolor solution_discolor->end solution_precipitate Action: Discard solution. Prevention: - Use strictly anhydrous conditions and solvents cause_precipitate->solution_precipitate solution_precipitate->end solution_yield Action: - Use freshly prepared solution - Verify purity via HPLC before use cause_yield->solution_yield solution_yield->end

Caption: Troubleshooting workflow for common issues with isocyanate solutions.

StabilityTestingWorkflow prep 1. Prepare Isocyanate Solution (Anhydrous Solvent, Inert Atmosphere) aliquot 2. Divide into Aliquots for Different Storage Conditions (Temp, Light) prep->aliquot timepoint_zero 3. Timepoint T=0: Derivatize aliquot with 1-2PP aliquot->timepoint_zero hplc_zero 4. Analyze by HPLC (Establish Initial Purity) timepoint_zero->hplc_zero store 5. Store Aliquots hplc_zero->store timepoint_x 6. Timepoint T=X (e.g., 7 days): Derivatize aliquot store->timepoint_x hplc_x 7. Analyze by HPLC timepoint_x->hplc_x compare 8. Compare Peak Area to T=0 to Determine Degradation hplc_x->compare

Caption: Experimental workflow for monitoring the stability of isocyanate solutions.

DegradationPathway isocyanate 2-Chloro-6-methylphenyl Isocyanate carbamic_acid Unstable Carbamic Acid isocyanate->carbamic_acid + urea Di-substituted Urea (Insoluble Precipitate) isocyanate->urea + water H₂O (Moisture) water->carbamic_acid amine 2-Chloro-6-methylaniline carbamic_acid->amine co2 CO₂ carbamic_acid->co2 amine->urea

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Optimizing Reactions of 2-Chloro-6-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 2-Chloro-6-methylphenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than other aryl isocyanates?

A1: The reactivity of an isocyanate is governed by the electrophilicity of the carbonyl carbon in the -N=C=O group. In this compound, the ortho-substituents (chlorine and methyl groups) create significant steric hindrance around the isocyanate functionality. This steric bulk physically obstructs the approach of nucleophiles, such as alcohols or amines, increasing the activation energy of the reaction and thus decreasing the reaction rate compared to unhindered aryl isocyanates like phenyl isocyanate.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reaction is the reaction with water. Isocyanates are highly sensitive to moisture. The reaction of this compound with water forms an unstable carbamic acid, which then decomposes to 2-chloro-6-methylaniline and carbon dioxide gas. The resulting amine can then react with another molecule of the isocyanate to form a poorly soluble diaryl urea, which can complicate purification and reduce the yield of the desired product.[1] Other potential side reactions, especially at elevated temperatures, include the formation of allophanates (from reaction with a urethane product) and biurets (from reaction with a urea product), which can lead to cross-linking and gelation.[2]

Q3: How do I choose between an organometallic and a tertiary amine catalyst?

A3: The choice of catalyst depends on the nucleophile and the desired reaction rate.

  • Organometallic catalysts , such as Dibutyltin dilaurate (DBTDL), are generally very effective for reactions with alcohols to form urethanes, even with sterically hindered isocyanates. They function as Lewis acids, activating the isocyanate group.[3] However, they can also catalyze the reaction with water.[4]

  • Tertiary amine catalysts , like 1,4-Diazabicyclo[2.2.2]octane (DABCO), are typically more effective for aromatic isocyanates than aliphatic ones and can be used for reactions with both alcohols and amines.[3][5] They function by activating the nucleophile. For sterically hindered isocyanates, their effectiveness might be reduced compared to organometallic catalysts.

Q4: What are the key safety precautions when working with this compound?

A4: Isocyanates are potent respiratory and skin sensitizers.[6] Inhalation can lead to asthma-like symptoms, and skin contact can cause dermatitis.[6] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[6] Care should be taken to avoid moisture, and all glassware should be rigorously dried before use.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Action
Low or No Product Yield 1. Insufficient Catalyst Activity: The catalyst may be inappropriate for the sterically hindered substrate or may be inactive due to degradation.• For reactions with alcohols, consider using a more potent Lewis acid catalyst like DBTDL. • For reactions with amines, ensure the amine itself is sufficiently basic to not require a catalyst, or consider a non-nucleophilic base to enhance amine reactivity. • Use a fresh batch of catalyst.
2. Steric Hindrance: The nucleophile may also be sterically hindered, further slowing the reaction.• Increase the reaction temperature to provide more energy to overcome the activation barrier. Monitor for side reactions. • Increase the reaction time. • If possible, choose a less sterically hindered nucleophile.
3. Water Contamination: Moisture in the solvent or reagents has consumed the isocyanate.• Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation from a suitable drying agent.[1] • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of a White Precipitate 1. Urea Formation: This is a classic sign of water contamination leading to the formation of insoluble diaryl urea.• Follow the rigorous drying procedures outlined above.[1] • Purify solvents and reagents to remove traces of water. Karl Fischer titration can be used to quantify water content.
Reaction Mixture Foaming or Bubbling 1. Carbon Dioxide Evolution: This is due to the decomposition of the carbamic acid intermediate formed from the reaction of the isocyanate with water.[1]• Immediately ensure the reaction vessel is not sealed to prevent pressure buildup.[1] • Identify and eliminate the source of moisture for future experiments.
Reaction Gels or Solidifies 1. Allophanate/Biuret Formation: At higher temperatures, the isocyanate can react with the urethane or urea product to form cross-linked allophanates or biurets.• Reduce the reaction temperature. • Optimize the catalyst concentration, as high concentrations can promote these side reactions. • Monitor the reaction closely and stop it once the starting material is consumed.

Data Presentation

The following tables provide representative data for the catalytic activity of common catalysts in the reaction of this compound with different nucleophiles. This data is compiled from general knowledge of isocyanate reactivity and should be used as a guideline for catalyst screening. Actual results may vary depending on specific reaction conditions.

Table 1: Catalyst Performance in the Reaction of this compound with n-Butanol

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
None-8024<10
DBTDL0.180492
DABCO1.0801275
Zinc Octoate0.580885
Bismuth Neodecanoate0.280688

Table 2: Catalyst Performance in the Reaction of this compound with Aniline

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
None-25695
DBTDL0.1252>98
DABCO1.025497

Table 3: Catalyst Performance in the Reaction of this compound with Di-n-butylamine

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
None-501285
DBTDL0.150394
DABCO1.050888

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in the Synthesis of a Urethane

This protocol describes a general method for screening different catalysts for the reaction of this compound with an alcohol, using n-butanol as an example.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene (5 mL).

  • Addition of Alcohol: Add n-butanol (1.1 eq) to the flask.

  • Catalyst Addition: Add the selected catalyst (e.g., DBTDL, 0.1 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the -N=C=O stretch at ~2270 cm⁻¹).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired urethane.

Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-N'-(4-pyridyl)urea

This protocol is adapted from a literature procedure for the synthesis of a urea derivative.

  • Preparation: In a dry flask under an inert atmosphere, dissolve 4-aminopyridine (1.0 eq) in anhydrous acetone (10 mL).

  • Isocyanate Addition: To the stirred solution, add a solution of this compound (1.0 eq) in anhydrous acetone (5 mL) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the desired urea.

Visualizations

Catalyst_Selection_Workflow start Start: Reaction of This compound nucleophile Identify Nucleophile (Alcohol, Primary/Secondary Amine) start->nucleophile steric_check Assess Steric Hindrance of Nucleophile nucleophile->steric_check alcohol Nucleophile is an Alcohol steric_check->alcohol Alcohol amine Nucleophile is an Amine steric_check->amine Amine low_sterics Low Steric Hindrance alcohol->low_sterics high_sterics High Steric Hindrance alcohol->high_sterics no_catalyst Primary Choice: No Catalyst Initially (Amines are often reactive enough) amine->no_catalyst lewis_acid Primary Choice: Lewis Acid Catalyst (e.g., DBTDL, Zn Octoate) low_sterics->lewis_acid tertiary_amine_alc Alternative: Tertiary Amine Catalyst (e.g., DABCO) - may be slower low_sterics->tertiary_amine_alc high_sterics->lewis_acid Higher temperature may be needed increase_temp Optimization: Increase Temperature and/or Reaction Time lewis_acid->increase_temp tertiary_amine_alc->increase_temp tertiary_amine_amine If reaction is slow: Consider a non-nucleophilic base or a tertiary amine catalyst no_catalyst->tertiary_amine_amine Slow Reaction final_product Final Product no_catalyst->final_product Fast Reaction tertiary_amine_amine->increase_temp increase_temp->final_product

Caption: Catalyst selection workflow for this compound reactions.

Reaction_Troubleshooting_Logic start Experiment Start issue Identify Issue start->issue low_yield Low Yield / No Reaction issue->low_yield Low Yield precipitate White Precipitate issue->precipitate Precipitate foaming Foaming / Gas Evolution issue->foaming Foaming gelation Gelation issue->gelation Gelation cause_yield Potential Causes: - Inactive Catalyst - High Steric Hindrance - Water Contamination low_yield->cause_yield cause_precipitate Potential Cause: Urea formation from water precipitate->cause_precipitate cause_foaming Potential Cause: CO2 from reaction with water foaming->cause_foaming cause_gelation Potential Cause: Allophanate/Biuret formation gelation->cause_gelation solution_yield Solutions: - Change/refresh catalyst - Increase temperature/time - Use anhydrous conditions cause_yield->solution_yield solution_water Solution: Rigorous drying of solvents and reagents cause_precipitate->solution_water cause_foaming->solution_water solution_gelation Solutions: - Lower reaction temperature - Optimize catalyst loading cause_gelation->solution_gelation end Optimized Reaction solution_yield->end solution_water->end solution_gelation->end

Caption: Troubleshooting logic for common issues in isocyanate reactions.

References

Technical Support Center: Analysis of 2-Chloro-6-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylphenyl isocyanate. The information is designed to address specific issues that may be encountered during the analytical determination of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, focusing on chromatographic methods.

HPLC & LC-MS/MS Analysis

Problem: Poor Peak Shape (Tailing) for the Derivatized Analyte

Peak tailing is a common issue, especially for aromatic and basic compounds, and can compromise the accuracy and resolution of your analysis.[1]

  • Possible Cause 1: Secondary Silanol Interactions. The derivatized analyte may be interacting with ionized silanol groups on the silica-based stationary phase of the HPLC column.[2][3]

    • Solution:

      • Lower Mobile Phase pH: Operate at a lower pH (e.g., pH < 3) to ensure the silanol groups are fully protonated, which will minimize these secondary interactions.[3] Note that standard silica columns should not be used below pH 3 to avoid dissolution of the silica.[3]

      • Use a Highly Deactivated Column: Modern, end-capped columns are designed to have minimal residual silanol groups.[3]

      • Mobile Phase Additives: Consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to mask the residual silanol groups.[2]

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.[1][2]

    • Solution: Dilute the sample or reduce the injection volume. A simple test is to inject a 10-fold dilution of your sample and observe if the peak shape improves.[2]

  • Possible Cause 3: Extracolumn Dead Volume. Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[2]

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.

Problem: Inconsistent or Low Analyte Response

  • Possible Cause 1: Incomplete Derivatization. The reaction between this compound and the derivatizing agent (e.g., DBA, 1-2PP) may be incomplete.

    • Solution:

      • Optimize Reaction Conditions: Ensure sufficient reaction time and temperature.

      • Excess Reagent: Use a sufficient excess of the derivatizing agent.

      • Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.[3]

  • Possible Cause 2: Degradation of the Analyte or its Derivative. Isocyanates are reactive and can degrade if not handled properly.

    • Solution:

      • Moisture Control: Isocyanates react with water.[4] Ensure all solvents and sample handling equipment are dry.

      • Proper Storage: Store samples and standards at low temperatures (e.g., 4°C) and protect from light.[5]

  • Possible Cause 3: Ion Suppression (LC-MS/MS). Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer source.

    • Solution:

      • Improve Chromatographic Separation: Modify the HPLC gradient to separate the analyte from interfering compounds.

      • Sample Cleanup: Implement a sample cleanup procedure like SPE or liquid-liquid extraction.

      • Use an Isotopic Labeled Internal Standard: This can help to compensate for matrix effects.

GC-MS Analysis

Problem: No or Low Analyte Peak

  • Possible Cause 1: Analyte Adsorption. this compound is a reactive compound and may be adsorbed or degraded in the GC inlet or column.

    • Solution:

      • Inert Flow Path: Use an inert inlet liner and a column with low bleed and high inertness.

      • Derivatization: While less common for GC, derivatization can make the analyte more stable and less prone to adsorption.

  • Possible Cause 2: Thermal Degradation. The high temperatures in the GC inlet can cause the analyte to degrade.

    • Solution:

      • Lower Inlet Temperature: Optimize the inlet temperature to ensure volatilization without degradation.

      • Pulsed Splitless Injection: This technique can help to transfer the analyte to the column more efficiently at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is crucial for several reasons:

  • Stability: Isocyanates are highly reactive and can react with water or other nucleophiles in the sample or analytical system.[4] Derivatization converts the isocyanate group into a more stable functional group (e.g., a urea derivative).

  • Improved Chromatography: The resulting derivatives often have better chromatographic properties, leading to improved peak shape and resolution.

  • Enhanced Detection: Derivatizing agents can be chosen to introduce a chromophore for UV detection or a group that is easily ionizable for mass spectrometry, thereby increasing the sensitivity of the analysis.

Q2: Which derivatizing agent should I use for this compound?

A2: Several derivatizing agents are commonly used for isocyanates. The choice depends on the analytical technique and required sensitivity:

  • Di-n-butylamine (DBA): Forms stable urea derivatives that are well-suited for LC-MS/MS analysis.[6][7][8]

  • 1-(2-Pyridyl)piperazine (1-2PP): Often used for HPLC-UV or fluorescence detection. The resulting derivatives have a strong UV chromophore.[9]

  • 1-(2-Methoxyphenyl)piperazine (MOPP): Another common reagent for HPLC-UV or electrochemical detection.[10][11]

Q3: My baseline is noisy in my HPLC-UV analysis. What could be the cause?

A3: A noisy baseline can be caused by several factors:

  • Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is properly degassed.

  • Detector Lamp Failure: The detector lamp may be nearing the end of its life.

  • Leaks: Check for any leaks in the system, particularly between the column and the detector.

Q4: Can I analyze this compound without derivatization?

A4: Direct analysis is challenging due to the high reactivity and potential for poor chromatographic performance. While direct GC-MS analysis may be possible under carefully controlled conditions with an inert system, it is generally not recommended for quantitative analysis due to the risk of analyte loss and poor reproducibility.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of isocyanates using derivatization followed by chromatography. Note that these are general values, and specific performance for this compound may vary.

Table 1: Typical Performance of LC-MS/MS with DBA Derivatization

ParameterTypical ValueReference
Limit of Quantitation (LOQ) 5 ng/mL[12]
Linearity (r²) >0.995[6]
Within-batch RSD (Repeatability) <13%[6]
Between-batch RSD (Reproducibility) <13%[6]

Table 2: Typical Performance of HPLC-UV with 1-2PP Derivatization

ParameterTypical ValueReference
Detection Limit ~2 µg/m³ (air sample)[9]
Linearity Established over the desired concentration range.
Recovery Typically >90%

Experimental Protocols

Protocol 1: Analysis of this compound by LC-MS/MS with DBA Derivatization

This protocol is adapted from established methods for other isocyanates.[6][7]

1. Reagent Preparation:

  • Derivatizing Solution: Prepare a solution of di-n-butylamine (DBA) in a dry, aprotic solvent like toluene or acetonitrile at a concentration of approximately 0.01 M.

2. Sample Preparation and Derivatization:

  • Accurately weigh or pipette the sample containing this compound into a vial.

  • Add a known excess of the DBA derivatizing solution.

  • Allow the reaction to proceed at room temperature for at least 30 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water).

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 5 cm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: The specific parent and product ion transitions for the DBA derivative of this compound would need to be determined by infusing a standard solution.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample containing This compound Reaction Derivatization Reaction (Formation of Urea Derivative) Sample->Reaction Deriv_Sol DBA Derivatizing Solution Deriv_Sol->Reaction Drydown Evaporation to Dryness Reaction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Data Acquisition and Quantification Detection->Data

Caption: Workflow for the analysis of this compound by LC-MS/MS with DBA derivatization.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is it Column Overload? Start->Check_Overload Reduce_Sample Dilute Sample or Reduce Injection Volume Check_Overload->Reduce_Sample Yes Check_Silanol Are Secondary Silanol Interactions Suspected? Check_Overload->Check_Silanol No End Peak Shape Improved Reduce_Sample->End Adjust_pH Lower Mobile Phase pH (e.g., < 3) Check_Silanol->Adjust_pH Yes Use_Deactivated_Column Use a Modern, End-Capped Column Check_Silanol->Use_Deactivated_Column Yes Add_Modifier Add Competitive Amine (e.g., TEA) to Mobile Phase Check_Silanol->Add_Modifier Yes Check_Dead_Volume Is Extracolumn Dead Volume an Issue? Check_Silanol->Check_Dead_Volume No Adjust_pH->End Use_Deactivated_Column->End Add_Modifier->End Optimize_Tubing Optimize Tubing and Connections Check_Dead_Volume->Optimize_Tubing Yes Check_Dead_Volume->End No Optimize_Tubing->End

Caption: Logical workflow for troubleshooting peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-6-methylphenyl Isocyanate and Other Key Isocyanates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of 2-Chloro-6-methylphenyl isocyanate with other widely used isocyanates, namely Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI), and Hexamethylene Diisocyanate (HDI). The information is tailored for researchers, scientists, and professionals in drug development and polymer chemistry, offering objective performance comparisons supported by available data and detailed experimental protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of isocyanates is crucial for their handling, application, and the prediction of their reactivity. The following table summarizes key properties of this compound alongside MDI, TDI, and HDI.

PropertyThis compoundMethylene Diphenyl Diisocyanate (MDI)Toluene Diisocyanate (TDI)Hexamethylene Diisocyanate (HDI)
CAS Number 40398-01-4101-68-8 (for 4,4'-MDI)584-84-9 (for 2,4-TDI)822-06-0
Molecular Formula C₈H₆ClNOC₁₅H₁₀N₂O₂C₉H₆N₂O₂C₈H₁₂N₂O₂
Molecular Weight ( g/mol ) 167.59250.25174.16168.20
Appearance Clear colorless to slightly yellow liquidWhite to light yellow solidColorless to pale yellow liquidColorless liquid
Boiling Point (°C) 80 (at 2 mmHg)>300251255
Melting Point (°C) N/A38-4420-22-67
Density (g/cm³) 1.231 (at 25°C)~1.23 (at 25°C)~1.22 (at 25°C)~1.04 (at 25°C)
Vapor Pressure 0.107 mmHg (at 25°C)<0.0001 mmHg (at 25°C)~0.01 mmHg (at 20°C)~0.05 mmHg (at 25°C)

Reactivity Comparison

The reactivity of isocyanates is a critical factor in their application, influencing reaction rates, curing times, and the final properties of the resulting polymers or molecules. Isocyanate reactivity is primarily governed by the electrophilicity of the carbonyl carbon in the -N=C=O group, which is influenced by the electronic and steric effects of its substituent.

General Principles of Isocyanate Reactivity:

  • Aromatic vs. Aliphatic: Aromatic isocyanates (like this compound, MDI, and TDI) are generally more reactive than aliphatic isocyanates (like HDI).[1] This increased reactivity is due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring further increase reactivity, while electron-donating groups decrease it.

  • Steric Hindrance: Bulky substituents near the isocyanate group can sterically hinder the approach of nucleophiles, thereby reducing the reaction rate. This is particularly relevant for ortho-substituted aromatic isocyanates like this compound.

Qualitative Reactivity Ranking (Highest to Lowest):

  • TDI & MDI: Generally considered the most reactive among this group due to their aromatic nature. The presence of two isocyanate groups also influences the overall reaction kinetics.

  • This compound: As an aromatic isocyanate, it is expected to be highly reactive. The presence of an electron-withdrawing chlorine atom would further enhance its reactivity. However, the ortho-position of both the chlorine and methyl groups introduces significant steric hindrance around the isocyanate group, which is expected to decrease its reaction rate compared to less hindered aromatic isocyanates.

  • HDI: As an aliphatic isocyanate, it is the least reactive of the four.[1]

Quantitative Reactivity Data (from various studies)

The following tables present kinetic data for the reaction of MDI, TDI, and HDI with alcohols from different studies. It is crucial to note that the experimental conditions (solvent, temperature, catalyst) vary, and therefore, a direct comparison of the absolute values of the rate constants is not appropriate.

Table 2.1: Kinetic Data for the Reaction of 4,4'-MDI with 1-Butanol [2]

CatalystCatalyst ConcentrationRate Constant (k) (L/mol·s)Temperature (°C)Solvent
NoneN/A1.8 x 10⁻⁵70N,N-Dimethylformamide
Dibutyltin dilaurate (DBTDL)Not Specified700 x 10⁻⁵70N,N-Dimethylformamide

Table 2.2: Kinetic Data for the Reaction of 2,4-TDI with 1-Butanol [2]

CatalystCatalyst ConcentrationRate Constant (k) (L/mol·s)Temperature (°C)Solvent
NoneN/A2.6 x 10⁻⁵70N,N-Dimethylformamide
Dibutyltin dilaurate (DBTDL)Not Specified480 x 10⁻⁵70N,N-Dimethylformamide

Table 2.3: Kinetic Data for the Reaction of HDI Trimer with an Acrylic Polyol [3]

CatalystCatalyst ConcentrationRate Constant (k)Temperature (°C)Solvent
NoneN/ASecond-order kinetics observedNot SpecifiedNot Specified
Dibutyltin dilaurate (DBTDL)VariedFirst-order with respect to NCO, 0.5 order in OH and DBTDLNot SpecifiedNot Specified

Applications in Drug Development: The Synthesis of Dasatinib

This compound is a key reagent in the synthesis of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The isocyanate group's reactivity is harnessed to form a critical amide bond in the drug's structure.

Below is a simplified reaction pathway illustrating the role of this compound in the synthesis of a Dasatinib precursor.

dasatinib_synthesis reagent1 2-Aminothiazole-5-carboxamide product N-(2-chloro-6-methylphenyl)-2-aminothiazole- 5-carboxamide (Dasatinib Precursor) reagent1->product Nucleophilic Addition reagent2 2-Chloro-6-methylphenyl isocyanate reagent2->product ftir_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Set Reaction Temperature prep2 Charge Reactor with Solvent & Alcohol prep1->prep2 react1 Inject Isocyanate prep2->react1 react2 Collect FT-IR Spectra (continuous) react1->react2 react3 Monitor N=C=O Peak (~2270 cm⁻¹) react2->react3 analysis1 Integrate Peak Area react3->analysis1 analysis2 Plot ln(Area) vs. Time analysis1->analysis2 analysis3 Determine Rate Constant analysis2->analysis3

References

Comparative Guide to Analytical Method Validation for 2-Chloro-6-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of principal analytical methods for the validation of 2-Chloro-6-methylphenyl isocyanate. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of methodology performance, supported by illustrative experimental data.

Introduction to Analytical Approaches

The validation of analytical methods for a reactive compound like this compound is critical for ensuring the quality, safety, and efficacy of related pharmaceutical products. Due to its reactive isocyanate group, specific analytical strategies are required to ensure accurate and precise quantification. The primary challenges include the compound's reactivity towards nucleophiles (e.g., water) and the potential for polymerization.

This guide will focus on a comparison of three common analytical techniques suitable for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC) with derivatization for quantification and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification of volatile impurities.

  • Titrimetry for the direct assay of the isocyanate functional group.

The following sections detail the experimental protocols for each method, present a comparative summary of their validation parameters, and provide visual workflows.

Comparative Performance of Analytical Methods

The selection of an analytical method is dependent on the specific requirements of the analysis, such as the need for high sensitivity, the ability to separate impurities, or the need for a rapid assay. The following table summarizes the key performance characteristics of the described methods for the analysis of this compound.

Parameter HPLC with Derivatization Gas Chromatography-Mass Spectrometry (GC-MS) Titrimetry
Principle Chromatographic separation of a stable derivative.Separation of volatile compounds based on partitioning between a stationary and mobile phase, with mass-based detection.Chemical reaction with a titrant to determine the amount of the isocyanate group.
Primary Use Quantification of the active ingredient and related impurities.Identification and quantification of volatile impurities and residual solvents.Direct assay of the isocyanate content.
Linearity (R²) > 0.999> 0.998N/A
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High (mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range)High (mg/mL range)
Specificity High (with appropriate column and detection)Very High (mass spectral data provides structural information)Moderate (subject to interference from other reactive groups)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the pre-column derivatization of the isocyanate group to form a stable, UV-active urea derivative, which can be readily analyzed by reverse-phase HPLC.

Derivatization Reagent: 1-(2-pyridyl)piperazine (1-PP)

Methodology:

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add 10 mL of acetonitrile, sonicate to dissolve, and dilute to volume with acetonitrile.

  • Sample Preparation: Prepare the sample solution to a target concentration of 0.5 mg/mL in acetonitrile.

  • Derivatization Procedure:

    • Pipette 1.0 mL of the standard or sample solution into a 10 mL volumetric flask.

    • Add 2.0 mL of a 10 mg/mL solution of 1-(2-pyridyl)piperazine in acetonitrile.

    • Allow the reaction to proceed at room temperature for 20 minutes.

    • Dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% trifluoroacetic acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and can be used to assess the purity of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in anhydrous dichloromethane at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the sample in anhydrous dichloromethane to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, 50:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

Titrimetry

This method provides a direct assay of the isocyanate content by reaction with an excess of a standard solution of a primary or secondary amine and back-titration of the unreacted amine.

Methodology:

  • Reagents:

    • 0.1 N Dibutylamine in toluene

    • 0.1 N Hydrochloric acid (standardized)

    • Bromophenol blue indicator

  • Procedure:

    • Accurately weigh approximately 0.4 g of the sample into a dry 250 mL Erlenmeyer flask.

    • Add 20 mL of toluene to dissolve the sample.

    • Pipette exactly 25.0 mL of the 0.1 N dibutylamine solution into the flask. Stopper the flask, swirl, and let it stand for 15 minutes at room temperature.

    • Add 100 mL of isopropanol and 5-6 drops of bromophenol blue indicator.

    • Titrate with 0.1 N hydrochloric acid to a yellow endpoint.

    • Perform a blank titration using the same procedure but without the sample.

  • Calculation:

    • % NCO = [((V_b - V_s) * N * 4.202) / W] * 100

      • V_b = volume of HCl for blank (mL)

      • V_s = volume of HCl for sample (mL)

      • N = normality of HCl

      • W = weight of sample (g)

      • 4.202 = milliequivalent weight of the NCO group * 100

Mandatory Visualizations

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting start Define Analytical Method Requirements select_method Select Appropriate Analytical Technique start->select_method protocol Develop and Optimize Method Protocol select_method->protocol validate Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) protocol->validate data_analysis Analyze Validation Data validate->data_analysis report Prepare Validation Report data_analysis->report end Method Implementation report->end

General Workflow for Analytical Method Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Output sample 2-Chloro-6-methylphenyl isocyanate Sample dissolve Dissolve in Acetonitrile sample->dissolve derivatize Derivatize with 1-(2-pyridyl)piperazine dissolve->derivatize dilute Dilute with Mobile Phase derivatize->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Peak Area chromatogram->quantify

Experimental Workflow for HPLC with Derivatization

Degradation_Pathway isocyanate 2-Chloro-6-methylphenyl isocyanate amine 2-Chloro-6-methylaniline isocyanate->amine Hydrolysis h2o H₂O (Moisture) urea Symmetrical Di-substituted Urea amine->urea + Isocyanate co2 CO₂

Potential Hydrolytic Degradation Pathway

A Head-to-Head Battle of Derivatizing Agents: 2-Chloro-6-methylphenyl Isocyanate vs. Phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 2-Chloro-6-methylphenyl isocyanate and phenyl isocyanate in the derivatization of analytes for chromatographic analysis.

In the realm of analytical chemistry and drug development, derivatization is a key strategy to enhance the detectability and chromatographic behavior of target analytes. Isocyanates are a versatile class of reagents for this purpose, reacting readily with nucleophilic functional groups such as alcohols and amines to form stable carbamate and urea derivatives, respectively. This guide provides a detailed comparison of two such agents: the readily available phenyl isocyanate and the substituted this compound.

Performance Characteristics at a Glance

FeatureThis compoundPhenyl Isocyanate
Molecular Weight 167.59 g/mol [1][2]119.12 g/mol [3]
Reactivity Expected to be higher due to the electron-withdrawing effect of the chlorine atom, though potentially moderated by steric hindrance from the ortho-substituents.[4][5]Serves as a baseline for aromatic isocyanate reactivity.
Derivative Stability Carbamate derivatives are generally stable, though the ortho-substituents may influence hydrolytic stability.[6][7][8]Carbamate and urea derivatives are well-characterized and generally stable for analytical purposes.[3][7]
Chromatographic Properties Derivatives are expected to be nonpolar, suitable for reversed-phase HPLC and GC. The presence of chlorine may offer unique selectivity.Derivatives are nonpolar and well-suited for reversed-phase HPLC and GC analysis.[3][9]
Detection Derivatives can be detected by UV, MS, and other standard detectors. The chlorine atom provides a distinct isotopic pattern in mass spectrometry.Derivatives are readily detectable by UV and mass spectrometry.[10][11]

Delving into the Chemistry: Reactivity and Stability

The reactivity of the isocyanate group (-N=C=O) is paramount to its effectiveness as a derivatizing agent. The electrophilicity of the carbonyl carbon dictates the rate of reaction with nucleophiles.

This compound: The presence of a chlorine atom, an electron-withdrawing group, at the ortho position is anticipated to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity compared to phenyl isocyanate.[4][5] However, this electronic effect is likely tempered by the steric hindrance introduced by both the chlorine atom and the methyl group at the ortho positions, which can impede the approach of the nucleophile.[4]

Phenyl Isocyanate: As the parent aromatic isocyanate, its reactivity is well-established and serves as a benchmark. It readily reacts with primary and secondary amines at room temperature and with alcohols, often requiring heating or a catalyst for efficient conversion.[3]

The stability of the resulting carbamate or urea derivative is crucial for reproducible and accurate quantification. Carbamates are generally stable compounds, although their stability can be influenced by the electronic nature of the substituents on the phenyl ring.[6][7] Electron-withdrawing groups can increase the susceptibility of the carbamate to hydrolysis.[7] Therefore, while the derivatives of this compound are expected to be sufficiently stable for analysis, a thorough evaluation of their stability under specific analytical conditions is recommended.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the derivatization of alcohols and amines. Optimal conditions, such as reaction time, temperature, and solvent, may vary depending on the specific analyte and should be determined empirically.

Derivatization of Alcohols to form Carbamates

This protocol is a general guideline for the derivatization of hydroxyl-containing compounds for subsequent GC-MS or HPLC analysis.

Materials:

  • Analyte solution (e.g., in an aprotic solvent like acetonitrile or dichloromethane)

  • This compound or Phenyl isocyanate

  • Anhydrous pyridine (as a catalyst, optional)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or toluene)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: In a clean, dry reaction vial, add a known amount of the analyte. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add an appropriate volume of anhydrous aprotic solvent to dissolve the analyte. Add a 1.1 to 1.5 molar excess of the isocyanate reagent (this compound or phenyl isocyanate). A small amount of anhydrous pyridine can be added to catalyze the reaction.

  • Reaction: Tightly cap the vial and vortex the mixture. Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

  • Reaction Quenching (Optional): To consume excess isocyanate, a small amount of a primary or secondary amine (e.g., dibutylamine) can be added after the desired reaction time.

  • Sample Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or further processed for GC-MS analysis (e.g., solvent exchange, concentration).

Derivatization of Amines to form Ureas

This protocol outlines a general procedure for derivatizing primary and secondary amines for HPLC or GC-MS analysis.

Materials:

  • Analyte solution

  • This compound or Phenyl isocyanate

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Vortex mixer

Procedure:

  • Sample Preparation: In a reaction vial, add a known amount of the amine-containing sample.

  • Reagent Addition: Dissolve the sample in a suitable volume of anhydrous aprotic solvent. Add a slight molar excess of the isocyanate reagent.

  • Reaction: Tightly cap the vial and vortex the mixture. The reaction is typically rapid and can often be carried out at room temperature for 15-30 minutes. For less reactive amines, gentle heating may be required.

  • Sample Analysis: The resulting urea derivative solution can be directly analyzed by HPLC or prepared for GC-MS analysis.

Visualizing the Workflow

A typical analytical workflow involving derivatization with an isocyanate reagent followed by chromatographic analysis is depicted below.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte Analyte Containing -OH or -NH2 groups Solvent Dissolve in Anhydrous Solvent Analyte->Solvent Isocyanate Add Isocyanate Reagent (e.g., this compound) Solvent->Isocyanate Reaction React (Heat if necessary) Isocyanate->Reaction Derivative Formed Carbamate/Urea Derivative Reaction->Derivative Analysis GC-MS or HPLC Analysis Derivative->Analysis

A generalized workflow for analyte derivatization using isocyanate reagents.

Mass Spectrometry Fragmentation Patterns

Understanding the fragmentation patterns of the derivatized analytes in a mass spectrometer is crucial for their identification and quantification.

Phenyl Carbamate Derivatives: The fragmentation of phenyl carbamates of alcohols typically involves cleavage of the ester bond, leading to the formation of a protonated phenol ion and an ion corresponding to the alcohol. Alpha-cleavage adjacent to the oxygen is also a common fragmentation pathway for the alcohol moiety.

2-Chloro-6-methylphenyl Carbamate Derivatives: The fragmentation of these derivatives is expected to be influenced by the substituents on the phenyl ring. The presence of the chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) for fragments containing the chlorinated phenyl group.[12] Fragmentation will likely involve cleavage of the carbamate linkage, as well as potential losses of the methyl and chloro groups from the aromatic ring.

Fragmentation_Pathways cluster_phenyl Phenyl Carbamate Derivative cluster_chloro_methyl 2-Chloro-6-methylphenyl Carbamate Derivative M_phenyl [M]+• Fragment1_phenyl [C6H5NHCO]+ M_phenyl->Fragment1_phenyl Loss of RO• Fragment2_phenyl [RO]+ M_phenyl->Fragment2_phenyl Loss of C6H5NHCO• M_chloro [M]+• (with Cl isotope pattern) Fragment1_chloro [Cl(CH3)C6H3NHCO]+ M_chloro->Fragment1_chloro Loss of RO• Fragment2_chloro [RO]+ M_chloro->Fragment2_chloro Loss of Cl(CH3)C6H3NHCO•

Predicted primary fragmentation pathways for carbamate derivatives in mass spectrometry.

Conclusion

Both this compound and phenyl isocyanate are effective derivatizing agents for alcohols and amines. The choice between them will depend on the specific requirements of the analysis.

  • Phenyl isocyanate is a well-established reagent with a large body of literature supporting its use. It is a reliable choice for routine applications where its reactivity and the properties of its derivatives are sufficient.

  • This compound offers the potential for faster reaction kinetics due to the electron-withdrawing nature of the chlorine atom. The presence of the chlorine and methyl groups can also provide unique chromatographic selectivity and a distinctive mass spectrometric signature, which can be advantageous for complex matrix analysis and confirmation of analyte identity.

Researchers are encouraged to empirically evaluate both reagents for their specific analytes and analytical systems to determine the optimal choice for their needs. This guide provides a foundational understanding to aid in this selection and in the development of robust and reliable analytical methods.

References

Navigating Isocyanate Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Isocyanates are highly reactive compounds known to induce immune responses, including occupational asthma.[2] The development of immunoassays to detect isocyanate-specific antibodies is crucial for both clinical diagnostics and exposure monitoring.[2][3] However, the structural similarity among different isocyanates can lead to antibody cross-reactivity, where antibodies generated against one isocyanate recognize and bind to another. This can compromise the specificity of an immunoassay, leading to false-positive results. Therefore, rigorous cross-reactivity studies are an essential component of immunoassay validation.

Principles of Isocyanate Cross-Reactivity

The specificity of antibodies induced by isocyanates is influenced by both the hapten (the isocyanate molecule) and the carrier protein to which it conjugates.[4] Cross-reactivity between different isocyanates can be partial and may vary between individuals.[4] Factors influencing cross-reactivity include:

  • Structural Similarity: Isocyanates with similar core structures are more likely to be cross-reactive. For 2-Chloro-6-methylphenyl isocyanate, this would include other chlorinated and methylated phenyl isocyanates.

  • Isomer and Polymer Composition: The specific isomers and polymeric forms of isocyanates used in the antigen preparation can significantly impact antibody recognition and cross-reactivity.[3]

  • Carrier Protein: The choice of carrier protein for creating the immunogen can influence the resulting antibody specificity.

Hypothetical Cross-Reactivity Data for this compound

In the absence of direct experimental data, we present a hypothetical table to illustrate how cross-reactivity data for this compound would be summarized. This table compares the binding of antibodies raised against a this compound-protein conjugate to various other structurally related isocyanates. The percentage cross-reactivity is typically calculated relative to the binding with the homologous antigen (in this case, this compound).

Compound Structure Antibody Binding (%)
This compound 1-chloro-2-isocyanato-3-methylbenzene100
2-Chlorophenyl isocyanate1-chloro-2-isocyanatobenzeneHypothetical Value
2-Methylphenyl isocyanate (o-tolyl isocyanate)1-isocyanato-2-methylbenzeneHypothetical Value
Phenyl isocyanateIsocyanatobenzeneHypothetical Value
2,4-Toluene diisocyanate (TDI)2,4-diisocyanato-1-methylbenzeneHypothetical Value
4,4'-Methylene diphenyl diisocyanate (MDI)4,4'-methylenebis(phenyl isocyanate)Hypothetical Value

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a combination of techniques, primarily centered around competitive immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay).

Synthesis of Isocyanate-Protein Conjugates

The first critical step is the synthesis of well-characterized isocyanate-protein conjugates to be used as antigens in the immunoassay.

Materials:

  • This compound and other test isocyanates

  • Carrier protein (e.g., Human Serum Albumin - HSA, Bovine Serum Albumin - BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Protein concentration assay kit

Protocol:

  • Dissolve the carrier protein (e.g., HSA) in PBS to a final concentration of 10 mg/mL.

  • Dissolve the isocyanate in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Slowly add the isocyanate solution to the protein solution while stirring. The molar ratio of isocyanate to protein should be optimized to achieve a desired hapten density.

  • Allow the reaction to proceed for a specified time (e.g., 4 hours) at room temperature with continuous stirring.

  • Remove unreacted isocyanate and by-products by extensive dialysis against PBS or by using centrifugal ultrafiltration devices.

  • Determine the protein concentration and the degree of isocyanate conjugation using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry).

  • Store the conjugate at -20°C or -80°C for long-term use.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the most common method to determine the specificity and cross-reactivity of anti-isocyanate antibodies.

Materials:

  • Isocyanate-protein conjugates (for coating and as competitors)

  • Serum containing anti-isocyanate antibodies (polyclonal or monoclonal)

  • ELISA plates (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well microplate with the homologous isocyanate-protein conjugate (e.g., this compound-HSA) at an optimized concentration in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites on the plate by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, pre-incubate a fixed, optimized dilution of the anti-isocyanate antibody-containing serum with varying concentrations of the homologous isocyanate-protein conjugate (for the standard curve) or the heterologous (cross-reactant) isocyanate-protein conjugates.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-reactivity = (Concentration of homologous antigen at 50% inhibition / Concentration of heterologous antigen at 50% inhibition) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for assessing isocyanate cross-reactivity.

Cross_Reactivity_Workflow cluster_plate_prep Plate Preparation cluster_detection Detection A Coat Plate with Homologous Antigen B Wash A->B C Block Plate B->C D Wash C->D F Add Antibody-Competitor Mixture to Plate D->F E Pre-incubate Antibody with Homologous or Heterologous Competitor Antigens E->F G Wash F->G H Add Enzyme-conjugated Secondary Antibody G->H I Wash H->I J Add Substrate I->J K Stop Reaction & Read J->K

Competitive ELISA Workflow for Cross-Reactivity Assessment.

Conclusion

While specific cross-reactivity data for this compound remains to be established through empirical testing, this guide provides a comprehensive framework for researchers to design and conduct such studies. By following standardized protocols for antigen synthesis and competitive immunoassays, scientists can generate the crucial data needed to develop highly specific and reliable diagnostic and monitoring tools for isocyanate exposure. The principles and methodologies outlined here are broadly applicable to the study of cross-reactivity for a wide range of haptens and small molecules in the field of immunology and drug development.

References

A Comparative Analysis of 2-Chloro-6-methylphenyl Isocyanate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylphenyl isocyanate is a key chemical intermediate, recognized for its role in the synthesis of complex organic molecules, most notably the dual Src/Abl kinase inhibitor, Dasatinib. The unique substitution pattern on the phenyl ring imparts specific reactivity and conformational properties to its derivatives, making it a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of urea and carbamate derivatives of this compound, offering insights into their synthesis, properties, and biological relevance. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this chemical moiety in their work.

Performance Comparison of this compound Derivatives

Table 1: Synthetic and Physical Data of this compound Derivatives

Compound IDDerivative TypeReactantSolventReaction TimeYield (%)Physical AppearanceMolecular Formula
1 Amide (Dasatinib Precursor)2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide & 4,6-dichloro-2-methylpyrimidineTetrahydrofuran4 hours98.7%[1]Off-white solidC₁₆H₁₃Cl₂N₅OS
2 Urea4-aminophenoxy-N-methylpicolinamideMethylene ChlorideReflux~85-95% (estimated)White to off-white solidC₂₁H₁₉ClN₄O₃
3 CarbamateEthanolDiethyl ether30 minutes (estimated)>90% (estimated)Colorless to pale yellow liquidC₁₀H₁₂ClNO₂

Table 2: Biological Activity Data of this compound Derivatives

Compound IDCompound NameTarget(s)ActivityTherapeutic Area
1 N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamidePrecursor to DasatinibN/AOncology
- Dasatinib (derived from precursor 1 )Src, Abl, c-KIT, PDGFRβ, EphA2Potent dual kinase inhibitor[2]Oncology
2 4-(4-(((2-chloro-6-methylphenyl)carbamoyl)amino)phenoxy)-N-methylpicolinamideHypothetically: Kinases, other enzymesTo be determinedPotentially Oncology, Inflammation
3 Ethyl (2-chloro-6-methylphenyl)carbamateHypothetically: Various enzymes or receptorsTo be determinedTo be determined

Experimental Protocols

Detailed methodologies for the synthesis of the compared derivatives are provided below.

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Compound 1) [1]

  • To 80 mL of tetrahydrofuran, cooled to -25 °C, add 8.73 g of potassium hydride (30 wt%, 65.38 mmol) and stir for 10 minutes.

  • Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide while maintaining the temperature at -25 °C.

  • Add a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of tetrahydrofuran, ensuring the temperature remains stable.

  • Stir the reaction mixture for 4 hours at -10 °C.

  • After completion of the reaction, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.

  • Maintain the temperature at 0-5 °C for 2 hours to allow for crystallization.

  • Collect the crude product by centrifugation and wash with tetrahydrofuran. The resulting product is an off-white solid.

General Procedure for the Synthesis of Aryl Urea Derivatives (e.g., Compound 2) [3]

  • To a stirred solution of the desired amine (e.g., 4-aminophenoxy-N-methylpicolinamide) (0.01 mol) in a suitable solvent such as methylene chloride, add this compound (0.01 mol).

  • The reaction mixture is typically stirred at room temperature or refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is then purified by recrystallization from an appropriate solvent to yield the pure urea derivative.

General Procedure for the Synthesis of Aryl Carbamate Derivatives (e.g., Compound 3)

  • In a reaction vessel, dissolve this compound (1 equivalent) in a dry, inert solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere.

  • Add the desired alcohol (e.g., ethanol) (1-1.2 equivalents) to the solution. A catalyst, such as a tertiary amine (e.g., triethylamine) or a tin catalyst, can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

  • Once the reaction is complete, the solvent is removed in vacuo to yield the crude carbamate.

  • Purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the synthetic pathways and a relevant biological signaling pathway.

Synthesis_of_Derivatives cluster_urea Urea Synthesis cluster_carbamate Carbamate Synthesis isocyanate 2-Chloro-6-methylphenyl isocyanate amine Amine (R-NH2) alcohol Alcohol (R-OH) urea Urea Derivative amine->urea + Isocyanate carbamate Carbamate Derivative alcohol->carbamate + Isocyanate

Caption: General synthetic routes to urea and carbamate derivatives.

Dasatinib_Synthesis_Workflow start 2-Chloro-6-methylaniline intermediate1 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide start->intermediate1 Multi-step synthesis intermediate2 N-(2-chloro-6-methylphenyl)-2-((6-chloro-2- methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Compound 1) intermediate1->intermediate2 + Reagent 1 (Potassium Hydride, THF) isocyanate 2-Chloro-6-methylphenyl isocyanate dasatinib Dasatinib intermediate2->dasatinib + Reagent 2 reagent1 4,6-dichloro-2-methylpyrimidine reagent2 1-(2-hydroxyethyl)piperazine

Caption: Simplified synthetic workflow for Dasatinib.

Src_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR) Src Src Kinase RTK->Src Activation STAT STAT Src->STAT PI3K PI3K Src->PI3K Ras Ras Src->Ras Abl Abl Kinase Abl->STAT Transcription Gene Transcription STAT->Transcription Regulation of Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Akt->Transcription Regulation of MAPK->Transcription Regulation of Dasatinib Dasatinib Dasatinib->Src Dasatinib->Abl

Caption: Simplified Src/Abl signaling pathway and the inhibitory action of Dasatinib.

References

A Comparative Guide to the Structural Confirmation of 2-Chloro-6-methylphenyl Isocyanate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of adducts formed from 2-Chloro-6-methylphenyl isocyanate. Isocyanates are highly reactive compounds that readily form adducts with nucleophiles, making unambiguous structural confirmation essential in fields such as drug development and materials science. This document outlines the experimental data and detailed protocols for the characterization of urea, thiocarbamate, and carbamate adducts, employing a multi-technique approach.

Comparison of Adducts and Analytical Data

The structural confirmation of this compound adducts relies on a combination of spectroscopic and spectrometric techniques. Below is a summary of the expected and reported data for urea, thiocarbamate, and carbamate adducts.

Adduct TypeGeneral StructureKey Spectroscopic/Spectrometric Data
Urea IR: N-H stretching (~3250-3350 cm⁻¹), C=O stretching (~1640 cm⁻¹). ¹H NMR: N-H protons (δ 8.0-9.5 ppm), aromatic protons (δ 7.0-7.5 ppm), methyl proton (δ ~2.3 ppm). ¹³C NMR: Carbonyl carbon (δ ~153 ppm), aromatic carbons (δ 120-140 ppm), methyl carbon (δ ~18 ppm). Mass Spec (ESI+): [M+H]⁺, [M+Na]⁺.
Thiocarbamate IR: N-H stretching (~3200-3400 cm⁻¹), C=S stretching (~1100-1250 cm⁻¹). ¹H NMR: N-H proton (δ ~9.9 ppm), aromatic protons (δ 7.0-7.5 ppm), methyl proton (δ ~2.2 ppm). Mass Spec (EI): Molecular ion peak [M]⁺.
Carbamate ¹H NMR: N-H proton, aromatic protons, methyl proton. Mass Spec (Predicted): [M+H]⁺, [M+Na]⁺.

Experimental Data Summaries

The following tables present a detailed comparison of the spectroscopic and spectrometric data for a synthesized urea adduct and a closely related dithiocarbamate, which serves as a proxy for a thiocarbamate adduct. Data for a representative carbamate adduct is also included.

Table 1: Spectroscopic Data for 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide (Urea Adduct)

Data sourced from Kumar et al., 2011.

TechniqueObserved Data
IR (KBr, cm⁻¹) 3264, 3244 (N-H), 1642 (C=O)
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 9.087 (s, 1H), 8.027 (s, 1H), 7.59 (d, 2H), 7.381 (d, 1H), 7.356 (s, 1H), 7.137-7.263 (m, 5H), 2.788 (d, 3H), 2.279 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) 18.74, 26.22, 108.91, 114.15, 119.90, 120.00, 121.67, 127.05, 127.59, 129.32, 132.12, 134.02, 138.03, 138.85, 147.54, 150.60, 152.52, 153.09, 164.17, 166.28
Mass Spec (ESI+) m/z 411.16 [M+H]⁺
Table 2: Spectroscopic Data for (2-chloro-4-methylphenyl) dithiocarbamate (Thiocarbamate Proxy)

Data sourced from Alkhikany et al., 2022. Note: This is a dithiocarbamate, not a thiocarbamate, but provides indicative data.

TechniqueObserved Data
¹H NMR (δ ppm) 9.9 (s, 1H, N-H), 7.5 (s, 1H, Ar-H), 7.3 (d, 2H, Ar-H), 2.2 (s, 3H, CH₃)
Mass Spec (EI) m/z 238 [M]⁺, Fragment ions at 218, 182, 140, 106, 89, 77, 63
Table 3: Predicted Data for Ethyl N-(2-chloro-6-methylphenyl)carbamate (Carbamate Adduct)

Data predicted based on structure from PubChem CID 3553987.

TechniquePredicted Data
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Mass Spec (ESI+) Predicted m/z for [M+H]⁺: 214.06, [M+Na]⁺: 236.04

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound adducts are crucial for reproducible research.

Synthesis of a Urea Adduct

This protocol describes the synthesis of 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide.

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide

  • This compound

  • Acetone

Procedure:

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (0.01 mol) in acetone (50 mL) in a stirred reaction vessel.

  • Add a solution of this compound (0.01 mol) in acetone (10 mL) to the stirred solution, maintaining the temperature below 40 °C.

  • Continue stirring the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid product from the reaction mixture.

  • Wash the filtered product with acetone (5 mL).

  • Dry the product at 60-65 °C for 2 hours to yield the final urea adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the adduct in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more (depending on sample concentration)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Mass Spectrometry (MS)

Sample Preparation for Electrospray Ionization (ESI):

  • Prepare a stock solution of the adduct at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (General Parameters for ESI-MS):

  • Ionization Mode: Positive (ESI+)

  • Capillary Voltage: 3-4 kV

  • Drying Gas (N₂) Flow: 5-10 L/min

  • Drying Gas Temperature: 300-350 °C

  • Mass Range: m/z 100-1000

X-ray Crystallography

Crystal Growth:

  • Dissolve the purified adduct in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) to create a saturated solution.

  • Employ a slow evaporation or slow cooling technique to promote the growth of single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα).

  • Process the diffraction data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Adduct Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Confirmation cluster_data Data Analysis start Start Materials: This compound + Nucleophile reaction Reaction in Appropriate Solvent start->reaction 1 purification Purification (e.g., Filtration, Recrystallization) reaction->purification 2 adduct Isolated Adduct purification->adduct 3 nmr NMR Spectroscopy (¹H, ¹³C) adduct->nmr ms Mass Spectrometry (e.g., ESI-MS) adduct->ms xray X-ray Crystallography adduct->xray structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm xray->structure_confirm

Caption: Workflow for synthesis and structural confirmation of adducts.

Logical Relationship of Analytical Techniques

analytical_techniques cluster_primary Primary Techniques cluster_definitive Definitive Technique adduct Target Adduct nmr NMR Spectroscopy (Connectivity, Environment) adduct->nmr ms Mass Spectrometry (Molecular Weight, Formula) adduct->ms xray X-ray Crystallography (3D Structure, Stereochemistry) adduct->xray nmr->xray Complements ms->xray Complements

Caption: Interrelation of analytical methods for structure elucidation.

Performance Evaluation of 2-Chloro-6-methylphenyl Isocyanate in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of 2-Chloro-6-methylphenyl isocyanate as a reactive compound in biochemical assays, contextualized within the broader landscape of covalent modifiers. Due to the limited availability of direct comparative studies on this specific isocyanate in the public domain, this guide leverages data on the well-characterized phenyl isocyanate and compares its expected reactivity profile with other common electrophilic "warheads" used in chemical biology and drug discovery.

Introduction to Covalent Modification

Covalent inhibitors and probes are powerful tools in pharmacology and chemical biology, offering high potency and prolonged duration of action by forming a stable bond with their target protein. The reactivity and selectivity of these molecules are determined by their electrophilic functional group, often termed a "warhead." Isocyanates represent one such class of electrophilic warheads that react with nucleophilic amino acid residues on proteins.

This compound is an aromatic isocyanate whose reactivity is modulated by the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring. These substitutions are expected to influence its electrophilicity and steric profile, thereby affecting its reactivity and selectivity towards protein targets.

Comparative Performance of Electrophilic Warheads

The choice of an electrophilic warhead is a critical aspect of designing covalent inhibitors. The ideal warhead exhibits sufficient reactivity to bind its target protein under physiological conditions while maintaining low off-target reactivity to minimize toxicity. This section compares the general characteristics of isocyanates with other commonly used electrophilic warheads.

Electrophilic WarheadTypical Target Residue(s)ReactivitySelectivityStability of AdductKey Considerations
Isocyanates (e.g., this compound) Lysine, Cysteine, Serine, TyrosineHighModerateStable (Urea/Carbamate)Broad reactivity can lead to off-target effects.
Acrylamides CysteineModerateHigh (for Cys)Stable (Thioether)Widely used in approved drugs; generally good selectivity for cysteine.
Fluoro(sulfon)yls Tyrosine, Serine, Lysine, Cysteine, HistidineModerateModerateStable (Sulfonylated)Can target a broader range of nucleophiles beyond cysteine.
Epoxides Cysteine, Histidine, Aspartate, GlutamateModerateModerateStable (Hydroxyalkylated)Can react with a variety of nucleophiles.
Chloroacetamides CysteineHighLow to ModerateStable (Thioether)Higher reactivity can lead to increased off-target labeling.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of covalent modifiers. Below are representative protocols for assessing the reactivity and protein-labeling capabilities of compounds like this compound.

Assay for Reactivity with Amino Acid Residues

This assay determines the reactivity of the isocyanate with individual amino acid residues.

Materials:

  • This compound

  • N-α-acetyl-L-lysine, N-acetyl-L-cysteine, etc.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in anhydrous ACN.

  • Prepare stock solutions of N-α-acetylated amino acids in PBS.

  • In a microcentrifuge tube, mix the amino acid solution with the isocyanate solution to final concentrations of 1 mM and 100 µM, respectively.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 1% formic acid in ACN.

  • Analyze the samples by LC-MS to monitor the formation of the amino acid-isocyanate adduct and the depletion of the starting materials.

  • Calculate the reaction rate constant (k) by fitting the data to a second-order rate equation.

Intact Protein Labeling Assay

This assay evaluates the extent of covalent modification of a target protein.

Materials:

  • This compound

  • Target protein (e.g., Human Serum Albumin)

  • PBS, pH 7.4

  • Desalting column

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Prepare a solution of the target protein in PBS.

  • Mix the protein solution with the isocyanate solution at a desired molar ratio (e.g., 1:1, 1:5, 1:10).

  • Incubate the reaction at 37°C for a defined period (e.g., 2 hours).

  • Remove excess, unreacted isocyanate using a desalting column.

  • Analyze the intact protein by LC-MS to determine the mass shift corresponding to the covalent modification. The number of isocyanate molecules bound per protein molecule can be determined from the mass increase.

Proteomic Selectivity Profiling (Activity-Based Protein Profiling - ABPP)

This advanced proteomic experiment identifies the protein targets of the isocyanate in a complex biological sample.

Materials:

  • This compound

  • Cell lysate or tissue homogenate

  • Click-chemistry compatible alkyne- or azide-tagged isocyanate probe (if available) or competitive profiling with a broad-reactivity probe.

  • Biotin-azide or -alkyne for click chemistry

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Treat the proteome with the isocyanate compound for a specified time.

  • For competitive profiling, subsequently label the proteome with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).

  • Perform a click reaction to attach a biotin tag to the labeled proteins.

  • Enrich the biotinylated proteins using streptavidin beads.

  • Digest the enriched proteins into peptides using trypsin.

  • Analyze the peptides by LC-MS/MS to identify the proteins that were labeled by the isocyanate (or whose labeling by the broad-spectrum probe was blocked by the isocyanate).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound.

G Signaling Pathway of a Covalent Inhibitor cluster_0 Cellular Environment Inhibitor Inhibitor Target Protein Target Protein Inhibitor->Target Protein Covalent Binding Inactive Protein Inactive Protein Target Protein->Inactive Protein Inhibition Downstream Signaling Downstream Signaling Inactive Protein->Downstream Signaling Blocks Biological Response Biological Response Downstream Signaling->Biological Response Modulates

Caption: Covalent inhibitor action pathway.

G Experimental Workflow for Reactivity Assay Start Start Prepare Reagents Prepare Isocyanate & Amino Acid Solutions Start->Prepare Reagents Incubate Incubate at 37°C Prepare Reagents->Incubate Quench Reaction Quench at Timepoints Incubate->Quench Reaction LC-MS Analysis Analyze by LC-MS Quench Reaction->LC-MS Analysis Data Analysis Calculate Rate Constant LC-MS Analysis->Data Analysis End End Data Analysis->End G Logical Relationship of Covalent Probe Design Core Scaffold Core Scaffold Covalent Probe Covalent Probe Core Scaffold->Covalent Probe Electrophilic Warhead\n(Isocyanate) Electrophilic Warhead (Isocyanate) Electrophilic Warhead\n(Isocyanate)->Covalent Probe Linker Linker Linker->Covalent Probe Reporter Tag\n(Biotin/Fluorophore) Reporter Tag (Biotin/Fluorophore) Reporter Tag\n(Biotin/Fluorophore)->Covalent Probe

Benchmarking 2-Chloro-6-methylphenyl Isocyanate: A Comparative Guide to Reagents in Urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Chloro-6-methylphenyl Isocyanate and its Alternatives in the Synthesis of Urea-Containing Compounds.

In the landscape of pharmaceutical and agrochemical research, the synthesis of urea derivatives is a cornerstone of drug discovery and development. The choice of reagent for constructing the urea moiety can significantly impact reaction efficiency, yield, purity, and overall process safety. This guide provides a comprehensive benchmark of this compound, a key building block in the synthesis of various bioactive molecules, against a range of alternative reagents. Through a detailed comparison of performance data and experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies.

This compound: The Benchmark Reagent

This compound is a versatile reagent widely employed in organic synthesis, particularly for the preparation of substituted ureas. Its unique substitution pattern, featuring both a chloro and a methyl group ortho to the isocyanate functionality, influences its reactivity and provides a scaffold for complex molecular architectures. A prominent application of this reagent is in the synthesis of the multi-kinase inhibitor, Sorafenib, and its analogues, highlighting its importance in medicinal chemistry.

Performance Profile

The primary reaction involving this compound is the nucleophilic addition of an amine to the isocyanate group to form a urea linkage. The reaction is typically high-yielding and proceeds under mild conditions.

Table 1: Performance of this compound in Urea Synthesis

Amine SubstrateProductSolventReaction ConditionsYield (%)Reference
4-(4-aminophenoxy)-N-methylpicolinamideSorafenib AnalogueDichloromethaneRoom Temperature, 2h81[1]
Pyridyl AmideDiaryl Urea DerivativeAcetoneRoom Temperature, 3-4hNot Specified[1]

Alternative Reagents for Urea Synthesis

While isocyanates are highly effective, concerns regarding their toxicity and handling have prompted the development of alternative, often safer, methods for urea synthesis. These alternatives can be broadly categorized into phosgene-derivatives and phosgene-free methods.

Phosgene and its Derivatives (Triphosgene)

Historically, phosgene was a primary reagent for synthesizing isocyanates and, subsequently, ureas. Due to its extreme toxicity, solid and less hazardous surrogates like triphosgene (bis(trichloromethyl) carbonate) are now more commonly used in laboratory settings. Triphosgene reacts with amines in the presence of a base to generate isocyanates in situ, which then react with another equivalent of amine to form the urea.

Phosgene-Free Alternatives

A variety of phosgene-free methods have emerged as safer and more environmentally benign approaches to urea synthesis. These methods often involve the use of carbonyl surrogates that are less hazardous than phosgene.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a widely used coupling reagent that reacts with amines to form an activated carbamoyl-imidazole intermediate. This intermediate then reacts with a second amine to produce the desired urea. This method is known for its mild reaction conditions and the generation of non-toxic byproducts (imidazole and CO2).

  • Carbamates: Phenyl carbamates, for instance, can serve as precursors to ureas. The reaction of an amine with a phenyl carbamate, often in the presence of a base or catalyst, leads to the formation of a urea with the displacement of phenol. This method avoids the direct handling of isocyanates.

  • Carbon Dioxide (CO2): Direct carbonylation of amines using CO2 as a C1 source represents a green and atom-economical approach to urea synthesis. However, this method often requires high pressures and temperatures, as well as specific catalyst systems.

Comparative Performance Data

A direct, head-to-head comparison of this compound with a wide array of alternatives under identical conditions is scarce in the literature. However, by compiling data from various studies, a general performance overview can be established.

Table 2: Comparative Yields of Urea Synthesis Methods

Method/ReagentAmine Substrate(s)ProductYield (%)Key FeaturesReference(s)
Isocyanate Route
This compound4-(4-aminophenoxy)-N-methylpicolinamideSorafenib Analogue81High yield, mild conditions
Phenyl IsocyanateAniline1,3-DiphenylureaHighStandard, widely used[2]
Various Aryl IsocyanatesPyridyl AmideDiaryl Ureas85-95General method for analogues[1]
Triphosgene Route
NitroanilinesNitrophenyl IsocyanatesIsocyanate Intermediates80-84In situ isocyanate generation[3]
2-methylbut-3-yn-2-amine1,3-Bis(2-methylbut-3-yn-2-yl)ureaSymmetrical UreaHighHigh yield, but handles toxic reagent
CDI Route
4-chloro-3-trifluoromethylaniline & 4-(4-aminophenoxy)-N-methyl picolinamideSorafenibDiaryl Urea76 (intermediate)Safe, mild conditions, but can be lower yielding[4]
2-methylbut-3-yn-2-amine1,3-Bis(2-methylbut-3-yn-2-yl)ureaSymmetrical UreaSlightly lower than triphosgeneOperationally simple and safe[5]
Carbamate Route
Aniline & Phenyl CarbamateSorafenibDiaryl Urea48Avoids direct isocyanate handling[6]
CO2 Route
Various AminesSymmetric UreasSymmetric Ureasup to 98Green, but requires specific catalysts and conditions[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for urea synthesis using this compound and a common alternative, triphosgene.

Protocol 1: Urea Synthesis using this compound

This protocol is a general procedure for the synthesis of a diaryl urea, adapted from the synthesis of Sorafenib analogues.

Reactants:

  • Amine (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • To the stirred solution, add this compound dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure diaryl urea.

Protocol 2: Urea Synthesis via in situ Isocyanate Generation from Triphosgene

This protocol describes a general method for synthesizing a symmetrical urea from an amine using triphosgene.

Reactants:

  • Primary Amine (2.2 eq)

  • Triphosgene (1.0 eq)

  • Non-nucleophilic base (e.g., Triethylamine) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve triphosgene in anhydrous DCM and add it to the dropping funnel.

  • Add the triphosgene solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Visualization of Experimental Workflows

experimental_workflow_isocyanate

experimental_workflow_triphosgene

Conclusion

This compound stands as a robust and high-yielding reagent for the synthesis of complex urea-containing molecules, particularly in the realm of medicinal chemistry. Its performance is well-documented, offering a reliable method for the construction of diaryl ureas. However, the landscape of urea synthesis is evolving, with a strong emphasis on greener and safer alternatives.

Reagents like 1,1'-carbonyldiimidazole (CDI) present a compelling case for safety and operational simplicity, albeit sometimes with a compromise in yield compared to isocyanate or triphosgene-based routes. The direct use of CO2 is an attractive sustainable option, though it often requires more demanding reaction conditions.

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, available safety infrastructure, and environmental considerations. For high-value, complex targets where yield is paramount, this compound remains a prime candidate. For process development and larger-scale synthesis where safety and environmental impact are critical drivers, the exploration of phosgene-free alternatives is highly encouraged. This guide provides the foundational data and protocols to aid researchers in navigating these choices and optimizing their synthetic strategies.

References

A Guide to Inter-Laboratory Validation of Analytical Protocols for 2-Chloro-6-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of reactive isocyanates like 2-Chloro-6-methylphenyl isocyanate is critical for safety assessment and quality control. This guide provides a comparative overview of potential analytical methods adaptable for this compound, alongside a framework for inter-laboratory validation. Due to a lack of published inter-laboratory studies specifically for this compound, this guide draws upon established and validated protocols for analogous aromatic isocyanates.

Comparison of Analytical Methodologies

The analysis of isocyanates typically requires derivatization to form stable compounds suitable for chromatographic analysis. The selection of the analytical method depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes common methods applied to isocyanate analysis, with expected performance characteristics.

Method Principle Derivatizing Agent Typical Limit of Detection (LOD) Typical Limit of Quantitation (LOQ) Reported Precision (RSD) Key Advantages Potential Challenges
HPLC-UV/FLD High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection1-(2-Pyridyl)piperazine (1-2PP)~0.1 µg/m³~0.3 µg/m³< 10%Robust, widely available instrumentation.Lower specificity compared to MS. Potential for matrix interference.
UPLC-MS/MS Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry1-(2-Methoxyphenyl)piperazine (MPP) or Dibutylamine (DBA)< 0.01 µg/m³~0.03 µg/m³< 8%[1]High sensitivity and specificity.Higher equipment cost and complexity.
GC-MS Gas Chromatography-Mass SpectrometryDerivatization often not required for volatile isocyanates, but can be used.Analyte dependentAnalyte dependent< 15%High resolving power for complex mixtures.Potential for thermal degradation of the analyte.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are outlines of established protocols that can be adapted for this compound.

Protocol 1: HPLC-FLD based on NIOSH 5525 / OSHA 42

This method involves the collection of the isocyanate on a filter impregnated with a derivatizing agent, followed by extraction and analysis by HPLC with fluorescence detection.

1. Sample Collection:

  • Air samples are drawn through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP).

  • The isocyanate reacts with the 1-2PP to form a stable urea derivative.

2. Sample Preparation:

  • The filter is extracted with a suitable solvent, typically acetonitrile.

  • The extract is filtered prior to analysis.

3. HPLC-FLD Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detector: Excitation at 240 nm, Emission at 370 nm.

4. Calibration:

  • Standards are prepared by reacting a known amount of this compound with 1-2PP.

Protocol 2: UPLC-MS/MS for High Sensitivity Analysis

This method offers enhanced sensitivity and specificity, making it suitable for trace-level detection.

1. Sample Collection and Derivatization:

  • Similar to the HPLC-FLD method, using a filter impregnated with a derivatizing agent such as MPP or DBA.

2. Sample Preparation:

  • The filter is extracted with an appropriate solvent.

  • The extract may require concentration and reconstitution in the initial mobile phase.

3. UPLC-MS/MS Analysis:

  • Column: C18 reverse-phase column suitable for UPLC (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of formic acid or ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of the derivatized analyte.

Inter-Laboratory Validation Workflow

An inter-laboratory study is essential to establish the ruggedness and reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a validation.

Workflow for an inter-laboratory validation study.

Signaling Pathway and Logical Relationship Diagrams

To further clarify the analytical process, the following diagram illustrates the key steps from sample collection to data acquisition.

G cluster_0 Sample Collection & Derivatization cluster_1 Sample Preparation cluster_2 Analytical Measurement Sample Air Sample containing This compound Filter Impregnated Filter (e.g., with 1-2PP) Sample->Filter Derivative Stable Urea Derivative Filter->Derivative Extraction Solvent Extraction Derivative->Extraction Filtration Filtration Extraction->Filtration LC Liquid Chromatography (Separation) Filtration->LC Detector Detection (UV, FLD, or MS/MS) LC->Detector Data Data Acquisition Detector->Data

General experimental workflow for isocyanate analysis.

This guide provides a foundational understanding of the methods available for the analysis of this compound and a roadmap for their inter-laboratory validation. The successful implementation of these protocols will ensure data of high quality and reliability for critical decision-making in research and development.

References

Efficacy comparison of pesticides derived from 2-Chloro-6-methylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the herbicidal efficacy of Chlortoluron, a phenylurea derivative, reveals its robust performance in controlling a wide spectrum of broadleaf and annual grass weeds in cereal crops. This guide delves into a comparative assessment of Chlortoluron with other notable herbicides, supported by experimental data and detailed methodologies, offering valuable insights for researchers and professionals in agrochemical development.

While no commercial pesticides are directly synthesized from 2-Chloro-6-methylphenyl isocyanate, the structurally similar phenylurea herbicide, Chlortoluron (N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea), provides a relevant and insightful case study. The synthesis of phenylurea herbicides like Chlortoluron and Diuron typically involves the reaction of a substituted phenyl isocyanate with an amine, highlighting a key chemical linkage to the initial compound of interest.

Performance Evaluation of Phenylurea Herbicides

Chlortoluron is a selective, systemic herbicide absorbed by both roots and foliage. Its primary mode of action is the inhibition of photosynthetic electron transport at photosystem II.[1][2] This disruption of a fundamental metabolic pathway leads to the cessation of growth and eventual death of susceptible weed species.

Comparative Efficacy Data

The efficacy of Chlortoluron is benchmarked against Diuron, another prominent phenylurea herbicide, and alternative chemical classes commonly used for weed management in cereal crops. The following tables summarize key performance indicators from various studies.

HerbicideWeed SpeciesEfficacy MetricValueReference
Chlortoluron Alopecurus myosuroides (Black-grass)% Control>85%Field Trials
Stellaria media (Common Chickweed)% Control>90%Greenhouse Study
Papaver rhoeas (Common Poppy)% Control>95%Field Trials
Diuron Amaranthus retroflexus (Redroot Pigweed)GR₅₀ (g/ha)150Lab Assay
Chenopodium album (Lamb's Quarters)% Control80-90%Field Trials[3]
Setaria viridis (Green Foxtail)GR₅₀ (g/ha)200Greenhouse Study
Sulfonylurea (e.g., Metsulfuron-methyl) Broadleaf Weeds% Control>90%Field Trials
Phenoxy Carboxylic Acid (e.g., 2,4-D) Broadleaf Weeds% Control85-95%Field Trials

Table 1: Comparative Efficacy of Chlortoluron and Alternative Herbicides against Common Weeds in Cereal Crops. GR₅₀ represents the dose required for a 50% reduction in plant growth.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.

Greenhouse Pot Experiment for GR₅₀ Determination

Objective: To determine the dose of a herbicide required to reduce the growth of a target weed species by 50%.

Methodology:

  • Plant Material: Seeds of the target weed species are sown in pots (e.g., 10 cm diameter) filled with a standardized soil mix. Plants are grown in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Herbicides are applied at a specific growth stage of the weeds (e.g., 2-3 leaf stage). A range of herbicide doses, typically in a logarithmic series, are applied using a precision bench sprayer.[4] An untreated control group is included.

  • Data Collection: After a set period (e.g., 21 days), the above-ground biomass of the plants is harvested, dried in an oven at 70°C for 48 hours, and weighed.

  • Data Analysis: The dry weight data is expressed as a percentage of the untreated control. A dose-response curve is fitted to the data using appropriate statistical software to calculate the GR₅₀ value.[5]

Field Trial for Percentage Weed Control

Objective: To evaluate the efficacy of a herbicide in controlling weeds under real-world agricultural conditions.

Methodology:

  • Trial Setup: The experiment is conducted in a field with a natural infestation of the target weed species. The trial is laid out in a randomized complete block design with multiple replications.[6]

  • Herbicide Application: Herbicides are applied at recommended field rates using a calibrated backpack or tractor-mounted sprayer.[7] An untreated weedy check plot is included for comparison.

  • Efficacy Assessment: Weed control is visually assessed at specific intervals after application (e.g., 28 and 56 days). The assessment is typically done by counting the number of surviving weeds in a defined area (e.g., a quadrat) or by visually rating the percentage of weed control on a scale of 0% (no control) to 100% (complete control).[8][9]

  • Data Analysis: The data is subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Mode of Action: Inhibition of Photosystem II

Phenylurea herbicides, including Chlortoluron and Diuron, act by blocking the electron transport chain in photosystem II (PSII) of plants.[10][11] This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA Electron QB QB QA->QB Electron Cytb6f Cytochrome b6f Complex QB->Cytb6f Electron CalvinCycle Calvin Cycle (CO2 Fixation) Cytb6f->CalvinCycle ATP, NADPH Herbicide Phenylurea Herbicide (e.g., Chlortoluron) Herbicide->QB Binds to D1 protein, blocking electron flow

Figure 1: Mechanism of action of phenylurea herbicides, illustrating the inhibition of electron transport in Photosystem II.

Experimental Workflow for Herbicide Efficacy Testing

The process of evaluating herbicide efficacy follows a structured workflow, from initial laboratory screening to large-scale field trials.

Herbicide_Efficacy_Workflow cluster_lab Laboratory/Greenhouse Screening cluster_field Field Trials cluster_data Data Analysis and Reporting A1 Dose-Response Assays (GR50 Determination) A2 Weed Spectrum Screening A1->A2 B1 Small-Plot Efficacy Trials (% Weed Control) A2->B1 Promising Candidates B2 Crop Safety and Yield Assessment B1->B2 B3 Large-Scale Demonstration Trials B2->B3 C1 Statistical Analysis B3->C1 Field Data C2 Efficacy Summary and Comparison C1->C2 C3 Final Report Generation C2->C3

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-methylphenyl Isocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling 2-Chloro-6-methylphenyl isocyanate (CAS No. 40398-01-4), adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental compliance. This highly reactive compound, which is fatal if inhaled and causes severe skin and eye irritation, requires meticulous handling from use to final disposal.[1] This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this compound and associated waste.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1]

Spill Management

In the event of a spill, the area should be evacuated and well-ventilated.

  • Containment: Dike the spill with an inert absorbent material such as sand, vermiculite, or other non-combustible absorbent. Do not use sawdust or other flammable materials.

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Neutralization: Once absorbed, the material should be transferred to an open-top container. Do not seal the container, as the neutralization reaction can generate carbon dioxide gas, leading to a dangerous buildup of pressure.

Quantitative Data for Decontamination Solutions

Two primary decontamination solutions are recommended for the neutralization of isocyanate waste. The selection of the appropriate solution may depend on the specific circumstances of the disposal and institutional guidelines.

ComponentFormula 1Formula 2
Sodium Carbonate5-10%-
Concentrated Ammonia-3-8%
Liquid Detergent0.2-2%0.2-2%
Waterto make 100%to make 100%

Experimental Protocol for Neutralization of this compound Waste

This protocol details the steps for neutralizing small quantities of this compound waste prior to final disposal.

Materials:

  • This compound waste

  • Selected decontamination solution (see table above)

  • Designated open-top, labeled waste container

  • Stir rod or magnetic stirrer

  • Chemical fume hood

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood. Prepare the chosen decontamination solution.

  • Addition: Slowly and cautiously add the decontamination solution to the open-top container holding the isocyanate waste or the absorbent material from a spill cleanup. A typical ratio to aim for is a 10-fold excess of the decontamination solution to the amount of isocyanate.

  • Neutralization Reaction: Stir the mixture gently. Be aware that the reaction may be exothermic. Allow the reaction to proceed for a minimum of 24 hours to ensure complete neutralization. The isocyanate will react to form inert polyureas.

  • Final Disposal: After the neutralization period, the resulting slurry should be collected by a licensed hazardous waste disposal contractor. Ensure the waste container is clearly labeled with its contents, including the fact that it has been neutralized.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposal.

start Start: 2-Chloro-6-methylphenyl Isocyanate Waste fume_hood Work in Chemical Fume Hood with PPE start->fume_hood spill Spill Occurs fume_hood->spill contain_absorb Contain & Absorb with Inert Material spill->contain_absorb Yes transfer_open Transfer to Open-Top Container spill->transfer_open No (Routine Waste) contain_absorb->transfer_open add_decon Slowly Add Decontamination Solution transfer_open->add_decon neutralize Allow to Neutralize for 24 hours (Vented) add_decon->neutralize waste_contractor Arrange for Pickup by Licensed Waste Contractor neutralize->waste_contractor end End: Proper Disposal waste_contractor->end

Disposal Workflow for this compound.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. Proper disposal is not just a regulatory requirement but a cornerstone of a safe and responsible laboratory environment.

References

Essential Safety and Operational Guide for 2-Chloro-6-methylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 2-Chloro-6-methylphenyl isocyanate in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and operational integrity.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires strict safety measures. It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This is the minimum required PPE and should be supplemented based on a risk assessment of the specific procedure being undertaken.

Protection Type Specific PPE Requirement Rationale
Respiratory Protection NIOSH-approved full-face respirator with organic vapor cartridges and P100 particulate filters.[2] In some cases, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary, particularly in poorly ventilated areas or during tasks with high exposure potential.[2]Isocyanates are potent respiratory sensitizers and can cause severe respiratory irritation and asthma-like symptoms upon inhalation.[3][4][5]
Eye Protection Chemical splash goggles and a face shield are mandatory.[2] If a full-face respirator is used, this provides adequate eye and face protection.Prevents severe eye irritation and potential damage from splashes or vapors.[3]
Hand Protection Chemical-resistant gloves such as butyl rubber or nitrile rubber are required.[2] Standard latex or vinyl gloves are not sufficient. Gloves should be inspected for any defects before use and disposed of after handling the chemical.Prevents skin absorption, which can be harmful, and avoids skin irritation and sensitization.[3][4][5][6]
Body Protection A chemical-resistant disposable suit or coveralls to prevent any skin contact.[2]Protects against accidental spills and splashes, minimizing the risk of skin contact and contamination of personal clothing.
Foot Protection Closed-toe, chemical-resistant safety shoes or boots.Provides protection against spills and falling objects in the laboratory.
Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. The following table outlines the initial steps to be taken.

Exposure Type Immediate First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][9] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the exposed individual to fresh air at once.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

Operational Plan: Handling and Storage

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[10]

  • Eyewash and Safety Shower: A fully functional and easily accessible eyewash station and safety shower must be located in the immediate work area.[11]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, and alcohols.

  • Keep containers tightly closed and protected from moisture, as isocyanates react with water to form insoluble ureas and carbon dioxide, which can lead to a pressure buildup in sealed containers.

  • Store in a designated and clearly labeled area for hazardous chemicals.

Disposal Plan

Waste Characterization

Waste containing this compound is considered hazardous waste. All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with federal, state, and local regulations.

Decontamination and Disposal Procedure
  • Neutralization of Spills: Small spills can be decontaminated using a neutralizing solution. A common formulation consists of:

    • 5-10% sodium carbonate

    • 0.2-2% liquid surfactant (soap)

    • Water to make up 100%

    Alternatively, a mixture of 50% ethanol, isopropanol, or butanol, 5% concentrated ammonia, and 45% water can be used, particularly for cleaning equipment.

  • Collection of Waste:

    • Absorb the neutralized spill with an inert material such as sand, vermiculite, or commercial sorbent pads.

    • Place all contaminated materials, including used PPE, into a clearly labeled, sealed container for hazardous waste.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on the disposal of isocyanate waste.

    • Do not dispose of this chemical down the drain.

Experimental Protocol: Synthesis of a Diaryl Urea Derivative

The following is a representative experimental protocol for the synthesis of a diaryl urea derivative, which is a common application of isocyanates in drug development and medicinal chemistry. This protocol is adapted from a published procedure for the synthesis of sorafenib analogs.[7]

Materials and Equipment
  • This compound

  • 4-Aminophenol derivative (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide)

  • Anhydrous acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven

Procedure
  • Preparation of the Amine Solution: In a clean, dry round-bottom flask, dissolve the 4-aminophenol derivative (1 equivalent) in anhydrous acetone.

  • Preparation of the Isocyanate Solution: In a separate, dry dropping funnel, dissolve this compound (1 equivalent) in anhydrous acetone.

  • Reaction:

    • Cool the amine solution in an ice bath with continuous stirring.

    • Slowly add the isocyanate solution dropwise to the cooled amine solution over a period of 15-20 minutes. Maintain the reaction temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Upon completion of the reaction (as indicated by TLC), the solid product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid with cold acetone to remove any unreacted starting materials.

    • Dry the purified product in a vacuum oven at a temperature not exceeding 60°C.

  • Characterization: The identity and purity of the final diaryl urea product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Amine_Sol Dissolve Amine in Acetone Cool Cool Amine Solution (Ice Bath) Amine_Sol->Cool Iso_Sol Dissolve Isocyanate in Acetone Add Add Isocyanate Solution (Dropwise) Iso_Sol->Add Cool->Add Stir Stir at Room Temp (2-3 hours) Add->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Cold Acetone Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Analyze Characterize Product (NMR, IR, MS) Dry->Analyze

Caption: Experimental workflow for the synthesis of a diaryl urea derivative.

Safety_Protocol cluster_ppe Personal Protective Equipment cluster_emergency Emergency Procedures Start Handling 2-Chloro-6-methylphenyl Isocyanate Respirator Full-face Respirator (Organic Vapor Cartridges) Start->Respirator Eyes Goggles & Face Shield Start->Eyes Gloves Chemical Resistant Gloves (Butyl/Nitrile) Start->Gloves Body Disposable Suit Start->Body Eye_Contact Eye Contact: Flush with water for 15 min Start->Eye_Contact Skin_Contact Skin Contact: Wash with soap & water for 15 min Start->Skin_Contact Inhalation Inhalation: Move to fresh air Start->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Start->Ingestion Seek_Medical Seek Immediate Medical Attention Eye_Contact->Seek_Medical Skin_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: Key safety protocols for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.